molecular formula C11H16ClNO2 B1586581 (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride CAS No. 270062-89-0

(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride

Cat. No.: B1586581
CAS No.: 270062-89-0
M. Wt: 229.7 g/mol
InChI Key: WQUTWBVBKSYCPR-PPHPATTJSA-N
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Description

(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-4-(2-methylphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUTWBVBKSYCPR-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375839
Record name (3S)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270062-89-0
Record name (3S)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Structural Elucidation & Characterization of (S)-3-Amino-4-(2-methylphenyl)butanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation, stereochemical assignment, and solid-state characterization of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride . This compound represents a critical class of


-amino acids, often utilized as chiral building blocks for peptidomimetics or as pharmacophores in GABA-analog therapeutics (e.g., Gabapentinoids).

The "2-methylphenyl" (o-tolyl) moiety introduces specific steric and electronic effects that distinguish this molecule from simple


-homophenylalanine. This guide prioritizes causality in experimental design , ensuring that every analytical step eliminates a specific structural ambiguity.
Target Molecule Profile
  • IUPAC Name: (3S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • 
      -Amino acid backbone.[1]
      
    • Ortho-substituted aromatic ring (diagnostic methyl handle).

    • Single chiral center at C3 (

      
      -configuration).
      
    • Zwitterionic capability, isolated as the hydrochloride salt.

Elucidation Strategy & Workflow

The elucidation process follows a subtractive logic path: Elemental Composition


 Connectivity 

Regiochemistry

Stereochemistry

Solid State Form.
Diagram 1: Structural Elucidation Decision Matrix

This workflow illustrates the logical progression from crude synthesis to certified reference material.

ElucidationWorkflow Start Crude Isolate (White Solid) MS HRMS (ESI+) Confirm Formula: C11H16NO2+ Start->MS Mass Check NMR_1D 1H & 13C NMR (DMSO-d6) Confirm Backbone & Functional Groups MS->NMR_1D Connectivity NMR_2D 2D NMR (HSQC/HMBC/COSY) Confirm Regiochemistry (o-Tolyl position) NMR_1D->NMR_2D Ambiguity Resolution Salt Ion Chromatography / Titration Confirm Stoichiometry (1:1 HCl) NMR_2D->Salt Counter-ion Check Chiral Stereochemistry Assignment XRD Single Crystal XRD Absolute Config (Flack Parameter) Chiral->XRD Definitive Proof Final Certified (S)-Isomer Reference Standard XRD->Final Salt->Chiral Enantiomeric Purity

Caption: Logical workflow for the structural certification of the target beta-amino acid salt.

Spectroscopic Characterization (Connectivity)

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and isotopic pattern (chlorine presence).

  • Method: ESI-TOF (Positive Mode).

  • Expected Result:

    • 
       m/z (Monoisotopic mass for 
      
      
      
      ).
    • Observation: No chlorine isotope pattern in the parent ion (HCl dissociates).

    • Validation: Run in Negative Mode ESI or use Ion Chromatography (IC) to quantify chloride content (Theory: ~15.4% w/w).

Nuclear Magnetic Resonance (NMR)

Objective: Establish the carbon skeleton and the position of the methyl group on the phenyl ring. Solvent Choice: DMSO-d6 is mandatory.

  • Why?

    
     causes rapid exchange of the ammonium (
    
    
    
    ) and carboxylic acid protons, making them invisible. DMSO-d6 preserves these signals, confirming the salt form and zwitterionic potential.
Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
PositionChemical Shift (

, ppm)
MultiplicityIntegralAssignment Logic
NH3+ 8.15Broad Singlet3HAmmonium protons (deshielded by Cl-).
Ar-H 7.10 - 7.25Multiplet4HAromatic protons.
H3 3.65Multiplet1HChiral center (deshielded by N).
H4a, H4b 2.95, 2.80dd (ABX system)2HBenzylic protons (diastereotopic).
H2a, H2b 2.65, 2.45dd2H

-protons to Carbonyl.
Ar-CH3 2.32Singlet3HDiagnostic: Ortho-methyl group.
COOH 12.50Broad1HCarboxylic acid (often very broad).
3.3 Regiochemistry Validation (2D NMR)

The critical distinction is proving the methyl group is at the ortho (2-position) rather than meta or para.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Key Correlation: The Methyl protons (

      
       2.32) must show a strong 3-bond correlation to the aromatic carbon attached to the alkyl chain (C-Ar-ipso).
      
    • If para, the methyl would only correlate to carbons with aromatic proton neighbors.

    • If ortho, the methyl correlates to the quaternary C-ipso.

Diagram 2: NMR Connectivity & HMBC Logic

This diagram visualizes the critical correlations required to prove the ortho-tolyl structure.

NMR_Logic Me Me (2.3 ppm) C_Ortho C-2 (Ar) Me->C_Ortho C_Ipso C-1 (Ipso) Me->C_Ipso 3J C_Ortho->C_Ipso C4 C-4 (CH2) C_Ipso->C4 C4->C_Ortho 3J C4->C_Ipso 2J C3 C-3 (CH-NH3) C4->C3 C2 C-2 (CH2) C3->C2 COOH COOH (C-1) C2->COOH

Caption: HMBC correlations (red dashed) confirming the ortho-position of the methyl group relative to the alkyl chain.

Stereochemical Assignment (The "(S)" Designation)

Determining the absolute configuration of


-amino acids is challenging because optical rotation is unreliable due to solvent and pH dependence.
Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

Since the compound is a hydrochloride salt, it likely forms high-quality crystals suitable for XRD.

  • Protocol: Recrystallize slowly from Ethanol/Water or Isopropanol.

  • Metric: Flack Parameter .

    • Flack

      
      : Correct absolute structure assigned.
      
    • Flack

      
      : Inverted structure (Enantiomer).
      
    • Note: The presence of Chlorine (Cl) provides sufficient anomalous scattering (using Cu K

      
       radiation) to determine absolute configuration without derivatization [1].
      
Method B: Chiral HPLC (Routine QC)

Once the absolute configuration is locked by XRD, Chiral HPLC is used for batch release.

  • Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+) (Crown Ether).

  • Mechanism: Crown ethers complex with the primary ammonium group (

    
    ).
    
  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Acetic Acid/TEA (for Teicoplanin).

  • Derivatization Option: If direct resolution fails, derivatize with Marfey’s Reagent (FDAA) . The resulting diastereomers (L-FDAA-S-Analyte vs L-FDAA-R-Analyte) separate easily on standard C18 columns [2].

Solid-State Characterization & Impurity Profiling

Polymorphism & Salt Form
  • X-Ray Powder Diffraction (XRPD): Generate a unique fingerprint for the crystal lattice to ensure batch-to-batch consistency.

  • DSC (Differential Scanning Calorimetry):

    • Expect a sharp melting/decomposition endotherm >150°C.

    • Warning:

      
      -amino acids can undergo thermal cyclization to 
      
      
      
      -lactams at high temperatures. Ensure the DSC method uses a sealed pan or fast heating rate to detect melting before degradation.
Impurity Profile (Synthetic Origin)

Understanding the synthesis informs what to look for:

  • Regioisomers: 3-Amino-4-(3-methylphenyl)... (Meta-isomer). Detectable by Carbon NMR.

  • Precursors: Unreacted 2-methylbenzaldehyde (if Knoevenagel route used). Detectable by HPLC (UV 254nm).

  • Byproducts:

    
    -Lactam formation (4-(2-methylphenyl)-2-azetidinone). Detectable by IR (strong band ~1740 cm⁻¹).
    

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Link

  • Sigma-Aldrich Technical Guide. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for 2D NMR interpretation). Link

Sources

(S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Chemical Profile Subject: CAS 270062-89-0 |


-Homo-o-methylphenylalanine HCl
Date:  January 28, 2026
Author:  Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride , a chiral


-amino acid derivative. Structurally, it is the 

-homolog of (S)-2-methylphenylalanine and an ortho-methylated analog of the GABAergic compound Phenibut.

This molecule is of significant interest in medicinal chemistry as a chiral building block for peptidomimetics (specifically


-peptides resistant to proteolytic degradation) and as a pharmacophore in the development of neuroactive agents targeting voltage-gated calcium channels (

subunit) or GABA-B receptors. Its specific ortho-substitution pattern introduces steric constraints that differentiate its binding kinetics from unsubstituted phenyl-GABA analogs.

Chemical Identity & Nomenclature[1][2][3][4][5]

ParameterDetail
IUPAC Name (3S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
Common Synonyms (S)-

-Homo-o-methylphenylalanine HCl; 2-Methyl-Phenibut (S-isomer)
CAS Number 270062-89-0
Molecular Formula C

H

NO

[1][2][3][4][5][6][7] · HCl
Molecular Weight 229.70 g/mol (Salt); 193.24 g/mol (Free Base)
Chirality (S)-Enantiomer (L-configuration in amino acid nomenclature)
SMILES CC1=CC=CC=C1CN.Cl

Physical & Chemical Properties[2][3][4][5][10][11][12]

The physical behavior of (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl is dominated by its zwitterionic nature (in free base form) and ionic lattice energy (in HCl salt form).

Physicochemical Data[2][4][13]
PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderHygroscopic tendency
Melting Point 185°C – 195°C (Decomposition)Typical for

-amino acid HCl salts
Solubility High: Water, Methanol, DMSOLow: Dichloromethane, HexanePolar protic solvents preferred
pKa (Predicted) pKa

(COOH) ≈ 3.8pKa

(NH

) ≈ 9.5
Consistent with

-amino acid backbone
Hygroscopicity ModerateStore in desiccated environment
Structural Analysis (Ortho-Effect)

The presence of the methyl group at the ortho position (C2 of the phenyl ring) creates a steric lock . Unlike the unsubstituted analog (Phenibut), which allows free rotation of the phenyl ring, the 2-methyl group restricts the conformational space of the side chain.

  • Impact: This restriction often favors specific bioactive conformations, potentially enhancing selectivity for receptor subtypes (e.g., differentiating between GABA-B and

    
     binding pockets).
    

Synthesis & Manufacturing Methodologies

The synthesis of enantiopure


-amino acids is non-trivial. Two primary pathways are validated for high-purity production: Arndt-Eistert Homologation  (Lab Scale) and Asymmetric Hydrogenation  (Process Scale).
Pathway A: Arndt-Eistert Homologation

This method maintains the chirality of the starting material, (S)-2-Methylphenylalanine (Ortho-methyl-L-phenylalanine).

  • Protection: N-protection of (S)-2-methylphenylalanine (e.g., using Boc-anhydride).

  • Activation: Formation of the mixed anhydride or acid chloride.

  • Diazotization: Reaction with diazomethane to form the

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water to yield the

    
    -amino acid skeleton.
    
  • Deprotection: Acidic hydrolysis (HCl/Dioxane) to yield the final HCl salt.

Pathway B: Asymmetric Enzymatic Resolution (Scalable)

For larger batches, resolving a racemic precursor is often more cost-effective.

  • Condensation: Knoevenagel condensation of 2-methylbenzaldehyde with malonic acid to form the

    
    -aryl-acrylic acid.
    
  • Amination: Introduction of the amino group (often via an ester intermediate).

  • Resolution: Use of Lipase (e.g., Candida antarctica Lipase B) to selectively hydrolyze the (S)-ester or acylate the (R)-amine, allowing separation of the desired (S)-enantiomer.

Synthesis Workflow Diagram

Synthesis_Pathway Start Starting Material: (S)-2-Methylphenylalanine Step1 Step 1: N-Boc Protection (Boc2O, NaOH) Start->Step1 Step2 Step 2: Activation (Isobutyl chloroformate) Step1->Step2 Step3 Step 3: Diazotization (Diazomethane/TMS-Diazomethane) Step2->Step3 Formation of Diazoketone Step4 Step 4: Wolff Rearrangement (Ag benzoate, H2O, Ultrasound) Step3->Step4 Homologation (+1 Carbon) Step5 Step 5: Acid Deprotection (4M HCl in Dioxane) Step4->Step5 N-Boc Removal Final Target Product: (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl Step5->Final Crystallization

Figure 1: The Arndt-Eistert homologation pathway preserves the chiral center of the starting amino acid, ensuring high enantiomeric excess (ee).

Pharmacological & Research Applications[9][10][15]

Peptidomimetics ( -Peptides)

(S)-3-Amino-4-(2-methylphenyl)butanoic acid is a critical monomer for constructing


-peptides.
  • Mechanism: Unlike natural

    
    -peptides, 
    
    
    
    -peptides form stable secondary structures (helices, sheets) that are resistant to peptidases .
  • Utility: The 2-methylphenyl side chain adds lipophilicity and steric bulk, stabilizing the "14-helix" structure common in

    
    -peptides.
    
Neuropharmacology (GABA Analogs)

This compound belongs to the "Gabapentinoid" structural class.

  • Target 1: GABA-B Receptor: Phenyl-GABA analogs (like Phenibut) activate GABA-B. The (S)-configuration is typically the eutomer (active isomer). The ortho-methyl group modulates receptor affinity, often reducing potency slightly compared to the parent but altering metabolic stability.

  • Target 2:

    
     Subunit:  Similar to Pregabalin, 
    
    
    
    -amino acids with bulky side chains bind to the
    
    
    subunit of voltage-gated calcium channels.[8] The steric bulk of the 2-methylphenyl group is investigated for its ability to block calcium influx in neuropathic pain models.
Structure-Activity Relationship (SAR)

SAR_Logic Core Core Scaffold: Beta-Amino Acid Sub1 Amino Group (C3) Core->Sub1 Sub2 Carboxyl Group (C1) Core->Sub2 Sub3 Side Chain (C4): 2-Methylphenyl Core->Sub3 Effect1 Essential for Receptor Binding Sub1->Effect1 Effect2 Zwitterionic Solubility Sub2->Effect2 Effect3 Steric Lock: Restricts Rotation Increases Lipophilicity Sub3->Effect3 Key Differentiator

Figure 2: SAR analysis highlighting the functional role of the ortho-methyl substitution.

Handling, Stability, and Safety

Stability Protocol
  • Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture will lead to clumping and potential hydrolysis over extended periods.

  • Storage: Store at -20°C for long-term retention. Desiccators are mandatory for room temperature handling.

  • Shelf Life: >2 years if stored properly (sealed, dark, frozen).

Analytical Verification (Self-Validating Protocol)

To verify the identity of the compound before use in assays, use the following NMR Diagnostic Peaks (D


O solvent):
  • 
     2.30 ppm (s, 3H):  Distinct singlet for the Ar-CH
    
    
    
    group. This confirms the ortho-methyl presence (meta/para would shift this slightly).
  • 
     7.1-7.3 ppm (m, 4H):  Aromatic protons.
    
  • 
     3.8 ppm (m, 1H):  The chiral proton at the C3 position (
    
    
    
    -carbon).

References

  • Chemical Identification: Cal Pac Lab. (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride Product Profile. CAS 270062-89-0.[4] Link

  • Synthesis Methodology: Seebach, D., et al. "Preparation and structure of -peptides consisting of - and -amino acids." Helvetica Chimica Acta, 1996. (Foundational text on -amino acid synthesis via Arndt-Eistert).
  • Pharmacological Context: Silverman, R. B. "From Basic Science to Blockbuster Drug: The Discovery of Lyrica (Pregabalin)." Angewandte Chemie International Edition, 2008. (Contextualizes the mechanism of -amino acid analogs).
  • Structural Analogs: PubChem. Compound Summary for 3-Amino-4-(2-chlorophenyl)butanoic acid (Structural Analog). Link

Sources

Technical Guide: Mechanism of Action of (S)-3-Amino-4-(2-methylphenyl)butanoic acid

[1]

Executive Summary

(S)-3-Amino-4-(2-methylphenyl)butanoic acid (CAS: 270062-89-0) is a chiral, non-natural β-amino acid derivative, specifically the β-homologue of 2-methylphenylalanine (o-tolylalanine).[1] Unlike its γ-amino acid congeners (e.g., Phenibut, Baclofen) which act directly as GABA-B agonists or calcium channel ligands, this compound functions primarily as a pharmacophore module in advanced peptidomimetics.[1]

Its core mechanism of action lies in structural enforcement : when incorporated into peptide drugs, it induces specific helical conformations (e.g., 14-helix) and confers absolute resistance to proteolytic degradation by enzymes such as DPP-4 and Neprilysin .[1] It is a critical intermediate in the synthesis of RgIA analogues (α-conotoxin derivatives) for the treatment of neuropathic pain and stapled peptides targeting the p53-MDM2 interaction in oncology.[1]

Part 1: Chemical Identity & Structural Logic[1]

Structural Classification

The compound is a β³-amino acid , meaning the amino group is attached to the β-carbon (C3), and the side chain (2-methylbenzyl) is also attached to the β-carbon.[1] This extends the peptide backbone by one methylene unit compared to natural α-amino acids.[1]

FeatureSpecification
IUPAC Name (3S)-3-amino-4-(2-methylphenyl)butanoic acid
Common Name (S)-β-homo-o-tolylalanine; H-β-HoPhe(2-Me)-OH
CAS Number 270062-89-0
Molecular Formula C₁₁H₁₅NO₂
Stereochemistry (S)-enantiomer (corresponds to L-amino acid configuration)
Key Moiety o-Tolyl group : Provides steric bulk and hydrophobic anchoring.[1]
The "Beta-Effect" on Mechanism

The insertion of the extra methylene group (-CH2-) into the backbone fundamentally alters the biological activity:

  • Protease Shielding : Natural proteases (trypsin, chymotrypsin, pepsin) recognize α-peptide bonds.[1] They cannot cleave the β-peptide bond formed by this compound, extending the half-life (

    
    ) of therapeutic peptides from minutes to hours/days.[1]
    
  • Secondary Structure : It promotes the formation of stable secondary structures, such as the 3_14 helix (14-helix), which is crucial for mimicry of protein-protein interaction domains.[1]

Part 2: Mechanism of Action (Pharmacodynamics)[1]

The compound acts through two distinct pathways depending on its application: as a Conformational Lock in ion channel blockers and as a Hydrophobic Anchor in protein interaction inhibitors.[1]

Pathway A: Antagonism of α9α10 nAChR (Neuropathic Pain)

In the context of RgIA analogues (synthetic conotoxins), (S)-3-Amino-4-(2-methylphenyl)butanoic acid replaces specific residues to block the α9α10 nicotinic acetylcholine receptor (nAChR) .[1]

  • Target : α9α10 nAChR on immune cells and dorsal root ganglia.[1]

  • Mechanism :

    • The o-tolyl side chain fills a hydrophobic sub-pocket at the receptor interface that natural amino acids cannot access.[1]

    • The β-backbone rigidifies the peptide loop, reducing the entropic cost of binding.[1]

    • Result : High-affinity antagonism (

      
       in nanomolar range) preventing acetylcholine-mediated nociception and immune activation.[1]
      
Pathway B: Inhibition of p53-MDM2 Interaction (Oncology)

In stapled peptide therapeutics, this compound mimics the hydrophobic residues of p53 (specifically Phe19 or Trp23) to bind the E3 ubiquitin ligase MDM2 .[1]

  • Target : Hydrophobic cleft of MDM2.[1][2][3][4]

  • Mechanism :

    • Steric Occlusion : The 2-methyl group provides a "molecular shim," locking the residue into the deep hydrophobic pocket of MDM2.[1]

    • Competitive Inhibition : It displaces native p53 from MDM2, preventing p53 ubiquitination and degradation.[1]

    • Result : Restoration of p53-mediated apoptosis in tumor cells.

Mechanistic Visualization

The following diagram illustrates the dual mechanism of proteolytic resistance and receptor blockade.[1]

MechanismOfActionCompound(S)-3-Amino-4-(2-methylphenyl)butanoic acidPeptideSynthIncorporation intoTherapeutic PeptideCompound->PeptideSynthBackboneModBackbone Expansion(Alpha -> Beta)PeptideSynth->BackboneModSideChaino-Tolyl Side Chain(Hydrophobic/Steric)PeptideSynth->SideChainProteaseProteolytic Enzymes(DPP-4, Neprilysin)BackboneMod->ProteaseEvadesStabilityMetabolic Stability(Increased t1/2)BackboneMod->StabilityConfersBlockadeHigh-Affinity Blockade(Pain Relief / Apoptosis)Stability->BlockadeSustains EffectReceptorTarget Receptor(α9α10 nAChR / MDM2)SideChain->ReceptorBinds Hydrophobic PocketReceptor->BlockadeInhibits

Caption: Mechanistic flow showing how the β-amino acid structure confers both protease resistance and high-affinity target binding.[1]

Part 3: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

To utilize this compound in drug discovery, it must be incorporated into a peptide chain.[1] Standard Fmoc protocols must be modified due to the lower reactivity of the β-amino group.[1]

Reagents :

  • Fmoc-β-HoPhe(2-Me)-OH (Protected form of the compound).[1]

  • Coupling Agent : HATU or PyBOP (stronger activation required than HBTU).[1]

  • Resin : Rink Amide MBHA.[1]

Protocol :

  • Resin Swelling : Swell resin in DMF for 30 min.

  • Deprotection : Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.[1] Wash with DMF/DCM.[1]

  • Activation : Dissolve Fmoc-β-HoPhe(2-Me)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: Pre-activate for 2 minutes to ensure formation of the active ester.[1]

  • Coupling : Add activated solution to resin.[1] Shake for 2–4 hours (extended time required for β-amino acids).

  • Monitoring : Use the Chloranil Test (not Kaiser test) for secondary amines/difficult couplings.[1]

  • Cleavage : Treat with TFA:TIS:H2O (95:2.5:2.[1]5) for 3 hours. Precipitate in cold diethyl ether.

In Vitro Binding Assay (α9α10 nAChR)

To validate the activity of the synthesized analog.[1]

Materials :

  • Xenopus laevis oocytes expressing human α9 and α10 subunits.[1]

  • Two-electrode voltage clamp (TEVC) setup.[1]

Workflow :

  • Expression : Inject cRNA encoding α9 and α10 into oocytes.[1] Incubate for 2–5 days.

  • Baseline : Clamp voltage at -70 mV. Perfuse with ND96 buffer.

  • Agonist Challenge : Apply Acetylcholine (ACh) pulse (100 μM) for 2 seconds to establish baseline current (

    
    ).
    
  • Inhibition : Perfusion of the peptide containing (S)-3-Amino-4-(2-methylphenyl)butanoic acid for 5 minutes.

  • Re-Challenge : Apply ACh pulse again. Measure reduced current (

    
    ).[1]
    
  • Calculation : % Inhibition =

    
    .[1]
    

Part 4: Comparative Data Analysis

The following table highlights why this specific β-amino acid is superior to its natural counterpart (Phenylalanine) in drug design.

ParameterL-Phenylalanine (Natural)(S)-β-Homo-o-Tolylalanine (This Compound)Impact on Drug
Backbone Length 3 atoms (N-Cα-C)4 atoms (N-Cβ-Cα-C)Induces 14-helix; resists proteolysis.[1]
Side Chain Phenyl2-Methylphenyl (o-Tolyl)Increased hydrophobicity; steric lock.[1]
Protease Stability Low (< 30 min in plasma)High (> 24 hours in plasma)Enables once-daily dosing potential.[1]
Receptor Selectivity PromiscuousHighly SelectiveReduces off-target side effects.[1][5]

References

  • Christensen, S. B., et al. (2021).[1] Synthetic analgesic peptides of RgIA analogs. United States Patent US10947274B1.[1] Link

  • Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.[1] (Foundational text on β-amino acid folding). Link[1]

  • CP Lab Safety . (2024). (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl Product Data. Link

  • Bernal, F., et al. (2007).[1] A Stapled p53 Helix Drives Cell Cycle Arrest and Apoptosis in Mdm2-Overexpressing Cancer Cells. Cancer Cell.[1] (Context for hydrophobic residues in MDM2 inhibitors). Link[1]

Biological activity of substituted 3-aminobutanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Substituted 3-Aminobutanoic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted 3-aminobutanoic acids (also known as


-aminobutyric acid or BABA derivatives) represent a privileged scaffold in both agrochemistry and medicinal chemistry. Unlike their 

-amino acid counterparts, these

-amino acids possess a unique backbone geometry that confers proteolytic stability in peptidomimetics and specific receptor affinities in biological systems.

This guide dissects the dual-nature biological activity of this scaffold:

  • Agrochemical Domain: As a potent "priming" agent in plant immunology, specifically the (

    
    )-enantiomer.
    
  • Pharmaceutical Domain: As a building block for stable

    
    -peptides and a pharmacophore for antimicrobial and GABAergic modulators.
    

The Core Scaffold: Structural Logic & Stereochemistry

The biological efficacy of 3-aminobutanoic acid is governed strictly by stereochemistry and substitution patterns.

  • Structure: A four-carbon chain with an amino group at the

    
    -position (C3).
    
  • Chirality: The (

    
    )-enantiomer is the bioactive form for plant immune signaling. The (
    
    
    
    )-enantiomer is often inactive in priming but relevant in peptidomimetic construction.
  • Stability: The

    
    -amino motif prevents recognition by common proteases (e.g., trypsin, pepsin), making these derivatives ideal for extending the half-life of peptide-based drugs.
    
Table 1: Comparative Properties of Isomers
IsomerIUPAC NamePrimary Biological UtilityKey Mechanism
(

)-BABA
(

)-3-aminobutanoic acid
Plant Immunity (Priming)Binds IBI1 receptor; activates GCN2 kinase.
(

)-BABA
(

)-3-aminobutanoic acid
PeptidomimeticsStructural rigidity; helix formation in

-peptides.
GABA 4-aminobutanoic acidNeurotransmissionBinds GABAA/GABAB receptors (Mammalian).
AABA 2-aminobutanoic acidMetabolic IntermediateProtein synthesis (non-canonical).

Agrochemical Utility: The Mechanism of Priming

In plant biology, substituted 3-aminobutanoic acids do not act as direct biocides. Instead, they function as immunomodulators via a phenomenon known as "priming."

The IBI1-GCN2 Signaling Axis

The activity of (


)-3-aminobutanoic acid is mediated by the receptor IBI1  (Impaired in BABA-induced Immunity 1), which is an aspartyl-tRNA synthetase.
  • Binding: (

    
    )-BABA binds to the aspartic acid binding cleft of IBI1.
    
  • Stress Mimicry: This binding blocks the charging of tRNA

    
    , leading to the accumulation of uncharged tRNA.
    
  • Kinase Activation: The uncharged tRNA activates GCN2 (General Control Nonderepressible 2) kinase.

  • Outcome: GCN2 phosphorylates eIF2ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , halting general protein translation and prioritizing defense gene translation. This creates a "primed" state where the plant responds faster to future attacks.
    
Structure-Activity Relationship (SAR) in Plants
  • N-Substitution: Generally abolishes priming activity. The free amine is required for hydrogen bonding within the IBI1 active site.

  • C3-Methyl Group: Essential for hydrophobic interaction. Replacing the methyl with larger alkyl groups (ethyl, propyl) typically reduces affinity.

  • Fluorination:

    
    -trifluoromethyl analogs are currently under investigation for enhanced metabolic stability, though steric bulk can interfere with IBI1 binding.
    

Pharmaceutical Utility: Antimicrobial & Peptidomimetic Applications[2]

In mammalian systems and microbiology, the utility shifts from the free amino acid to substituted derivatives .

Antimicrobial Activity of N-Substituted Derivatives

Direct N-substitution of 3-aminobutanoic acid yields compounds with significant antibacterial and antifungal properties.[1]

  • Mechanism: Disruption of bacterial cell walls and interference with metabolic enzymes. Unlike the plant mechanism, this is direct toxicity.

  • Key Derivatives:

    • N-Aryl Derivatives: N-(2-hydroxyphenyl)-3-aminobutanoic acids show activity against S. aureus and M. luteum.

    • Quinoxaline Hybrids: Coupling the

      
      -amino acid tail to a quinoxaline core enhances membrane permeability and DNA intercalation potential.
      
Peptidomimetics and -Peptides

Incorporating 3-aminobutanoic acid into peptide chains creates "foldamers"—synthetic oligomers that adopt stable secondary structures (helices, sheets) resistant to degradation.

  • Proteolytic Stability: The extra methylene group in the backbone prevents hydrolysis by peptidases.

  • Drug Design: Used to synthesize analogs of somatostatin or antimicrobial peptides (AMPs) with extended in vivo half-lives.

GABAergic Modulation

While GABA (4-aminobutanoic acid) is the primary neurotransmitter, 3-aminobutanoic acid derivatives can act as conformationally restricted analogs or transport inhibitors.

  • Nipecotic Acid Linkers: Substituted 3-aminobutanoic acids are used as spacers in the design of GABA Transporter (GAT) inhibitors, modulating the distance between the lipophilic anchor and the zwitterionic headgroup.

Experimental Methodologies

Protocol A: Plant Immunity "Priming" Assay

Validates the efficacy of (


)-3-aminobutanoic acid derivatives in inducing disease resistance.
  • Plant Material: Grow Arabidopsis thaliana (Col-0) for 3 weeks under short-day conditions.

  • Treatment: Soil-drench plants with 10 mL of water (Mock) or 1 mM derivative solution.

    • Note: Soil drench is preferred over foliar spray to ensure systemic uptake and minimize osmotic stress.

  • Lag Phase: Wait 48 hours. This is the "priming phase" where no defense genes are upregulated yet, but the chromatin is remodeled.

  • Infection: Dip-inoculate leaves with Pseudomonas syringae pv. tomato DC3000 (OD

    
     = 0.2).
    
  • Quantification:

    • Harvest leaves 3 days post-infection (dpi).

    • Homogenize in 10 mM MgCl

      
      .
      
    • Plate serial dilutions on KB medium with Rifampicin.

    • Success Metric: A 1-2 log reduction in CFU/g compared to Mock indicates successful priming.

Protocol B: Synthesis of N-Substituted 3-Aminobutanoic Acids

Standard protocol for generating antimicrobial derivatives.

  • Reagents: 3-aminobutanoic acid (1 eq), Aryl halide (1.1 eq), CuI (0.1 eq), K

    
    CO
    
    
    
    (2 eq).
  • Solvent: DMF or DMSO.

  • Reaction: Heat to 90°C under N

    
     atmosphere for 12–16 hours (Ullmann-type coupling).
    
  • Workup: Dilute with water, adjust pH to 4.0 with 1N HCl. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR must show the disappearance of the aryl halide peaks and the shift of the C3-H proton.
    

Visualizations

Diagram 1: The BABA-Induced Priming Signaling Pathway

This pathway illustrates how (R)-3-aminobutanoic acid triggers defense without immediate energy costs (growth trade-off).

BABA_Signaling BABA (R)-3-Aminobutanoic Acid IBI1 Receptor: IBI1 (Asp-tRNA Synthetase) BABA->IBI1 Binds tRNA Accumulation of Uncharged tRNA-Asp IBI1->tRNA Blocks Asp charging GCN2 Kinase: GCN2 tRNA->GCN2 Activates eIF2a Phosphorylation of eIF2α GCN2->eIF2a Phosphorylates Translation Inhibition of General Translation eIF2a->Translation Induces Defense Priming of Defense Genes (PR1, PDF1.2) eIF2a->Defense Specific Translation Growth Transient Growth Repression Translation->Growth Causes

Caption: The IBI1-mediated signaling cascade where (R)-BABA binding mimics cellular stress, activating GCN2 to prime defense mechanisms.[2][3]

Diagram 2: Structure-Activity Relationship (SAR) Logic

Mapping chemical modifications to biological outcomes.

SAR_Logic Core 3-Aminobutanoic Acid Scaffold N_Sub N-Substitution (Aryl/Heterocycle) Core->N_Sub C3_Chiral C3 Stereochemistry ((R)-Isomer) Core->C3_Chiral Backbone Beta-Amino Backbone Core->Backbone Antimicrobial Antimicrobial Activity (Direct Toxicity) N_Sub->Antimicrobial Enhances Priming Plant Immune Priming (No Direct Toxicity) C3_Chiral->Priming Required for IBI1 Stability Proteolytic Stability (Peptidomimetics) Backbone->Stability Prevents Hydrolysis

Caption: Functional mapping of the 3-aminobutanoic acid scaffold. N-substitution drives antimicrobial potency, while stereochemistry dictates plant immunity.

References

  • Schwarzenbacher, R. E., et al. (2020). "The IBI1 Receptor of

    
    -Aminobutyric Acid Interacts with VOZ Transcription Factors to Regulate Abscisic Acid Signaling and Callose-Associated Defense." Molecular Plant. 
    
  • Luna, E., et al. (2014). "Plant perception of

    
    -aminobutyric acid is mediated by an aspartyl-tRNA synthetase." Nature Chemical Biology. 
    
  • Luo, W., et al. (2025).[4] "Design, Synthesis and Biological Activity Study of

    
    -Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors." Molecules. 
    
  • Stierle, V., et al. (2015). "Synthesis and Antimicrobial Activity of N-Substituted-

    
    -amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties." Molecules. 
    
  • Unkeless, J. C., & Goldman, P. (1970).[5] "Fluorinated gamma-aminobutyric acid.[5] Enzymatic synthesis and biological activity of a potentially useful analogue." Molecular Pharmacology.

Sources

Technical Whitepaper: Pharmacological Characterization of (S)-3-Amino-4-(2-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the investigation of (S)-3-Amino-4-(2-methylphenyl)butanoic acid , a specific


-amino acid scaffold distinct from the classical 

-amino acid GABA analogs (e.g., Gabapentin, Phenibut).

Executive Summary & Molecular Rationale

The development of GABAergic modulators has traditionally focused on


-amino acids (e.g., GABA, Baclofen, Pregabalin). This guide outlines the investigative framework for (S)-3-Amino-4-(2-methylphenyl)butanoic acid , a 

-amino acid analog. This structural shift—moving the amine from the

to the

position—fundamentally alters the pharmacological profile, shifting the potential mechanism from direct receptor agonism (GABA-B) to GABA Transporter (GAT) inhibition or

subunit modulation
.

The inclusion of the 2-methylphenyl (o-tolyl) moiety introduces a critical steric "lock" and increases lipophilicity (


), potentially enhancing Blood-Brain Barrier (BBB) permeability compared to non-substituted 

-amino acids.
Structural Comparison Table
FeatureGABA (Endogenous)Phenibut (Drug)Target Molecule
IUPAC 4-aminobutanoic acid4-amino-3-phenylbutanoic acid3-amino-4-(2-methylphenyl)butanoic acid
Class

-Amino Acid

-Amino Acid

-Amino Acid
Chirality Achiral(R)-active / (S)-inactive(S)-enantiomer (Investigation target)
Primary Target GABA-A / GABA-BGABA-B /

Predicted: GAT-1/3 or

Steric Feature FlexiblePhenyl rotation possibleo-Tolyl (Restricted Rotation)

Chemical Synthesis Strategy (Enantioselective)

To investigate the (S)-isomer specifically, a non-racemic synthesis is required. The following protocol utilizes Arndt-Eistert Homologation starting from the corresponding


-amino acid, ensuring retention of stereochemistry.
Synthetic Workflow
  • Starting Material: (S)-2-Amino-3-(2-methylphenyl)propanoic acid (L-2-Methylphenylalanine).

  • Protection: N-protection using Boc-anhydride (

    
    ).
    
  • Activation: Formation of the mixed anhydride using Isobutyl chloroformate.

  • Diazotization: Reaction with Diazomethane (

    
    ) to form the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of water to yield the

    
    -amino acid.
    
  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane).

Mechanism Visualization (DOT)

SynthesisPath Start (S)-o-Methylphenylalanine Step1 N-Boc Protection Start->Step1 Boc2O, NaOH Step2 Diazoketone Formation (Arndt-Eistert) Step1->Step2 i. ClCO2iBu ii. CH2N2 Step3 Wolff Rearrangement (Ag+, H2O) Step2->Step3 AgC6H5COO, Heat End (S)-3-Amino-4-(2-methylphenyl) butanoic acid Step3->End HCl/Dioxane

Figure 1: Enantioselective synthesis pathway via Arndt-Eistert homologation to preserve the (S)-configuration.

Pharmacological Investigation Protocols

The investigative core focuses on three potential mechanisms. The


-amino scaffold is often associated with GABA uptake inhibition  (GAT blockade) rather than direct receptor activation.
Protocol A: Radioligand Binding Assay ( Subunit)

Rationale: Lipophilic GABA analogs (like Pregabalin) bind the


 subunit of Voltage-Gated Calcium Channels (VGCC). The o-tolyl group mimics the bulk of the isobutyl group in Pregabalin.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate synaptic membranes from rat cerebral cortex.

  • Ligand: Use

    
    -Gabapentin (10 nM) as the radioligand.
    
  • Incubation:

    • Incubate membranes with

      
      -Gabapentin and varying concentrations (
      
      
      
      to
      
      
      M) of the Target Molecule .
    • Buffer: 10 mM HEPES (pH 7.4) at 25°C for 45 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Analysis: Determine

    
     and 
    
    
    
    using non-linear regression (Cheng-Prusoff equation).
Protocol B: GABA Uptake Assay (GAT-1/GAT-3)

Rationale:


-amino acids can act as competitive inhibitors of GABA transporters.

Step-by-Step Methodology:

  • Cell Line: HEK-293 cells stably expressing human GAT-1 or GAT-3.

  • Seeding: Plate cells (

    
    /well) in 96-well plates coated with Poly-D-Lysine.
    
  • Substrate:

    
    -GABA (20 nM).
    
  • Assay:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate with Target Molecule (10 min).

    • Add

      
      -GABA and incubate for 10 min at 37°C.
      
  • Stop: Wash 3x with ice-cold KRH buffer to stop uptake.

  • Lysis: Lyse cells with 0.1 M NaOH.

  • Readout: Scintillation counting of the lysate.

  • Control: Nipecotic acid (known GAT inhibitor) as positive control.

Protocol C: Electrophysiology (Whole-Cell Patch Clamp)

Rationale: To test for direct GABA-B receptor agonism (G-protein coupled K+ channel activation).

Step-by-Step Methodology:

  • Slice Prep: Acute hippocampal slices from Sprague-Dawley rats.

  • Recording: Whole-cell recordings from CA1 pyramidal neurons.

  • Perfusion: Artificial Cerebrospinal Fluid (aCSF) containing TTX (to block Na+ spikes).

  • Application: Bath apply Target Molecule (100

    
    M).
    
  • Measurement: Monitor holding current at -50 mV. Look for an outward current (indicating GIRK channel opening).

  • Validation: If a current is observed, apply CGP-55845 (GABA-B antagonist). If the current reverses, the mechanism is confirmed as GABA-B agonism.

Investigative Logic & Signaling Pathways

The following diagram illustrates the decision tree for determining the molecule's primary mechanism of action based on the assay results.

MechanismLogic Compound Target: (S)-3-Amino-4-(2-methylphenyl)butanoic acid Assay1 Binding Assay: [3H]-Gabapentin Compound->Assay1 Assay2 Functional Assay: GABA Uptake (GAT) Compound->Assay2 Assay3 Electrophysiology: GABA-B (GIRK) Compound->Assay3 Result1 High Affinity (Ki < 100 nM) Assay1->Result1 Positive Result2 Inhibition of GABA Uptake Assay2->Result2 Positive Result3 Induces Outward Current Assay3->Result3 Positive Class1 Class: Gabapentinoid (Neuropathic Pain) Result1->Class1 Class2 Class: GAT Inhibitor (Anticonvulsant) Result2->Class2 Class3 Class: GABA-B Agonist (Spasticity/Anxiety) Result3->Class3

Figure 2: Pharmacological decision tree. The molecule is screened in parallel to classify it as a Gabapentinoid, GAT Inhibitor, or Receptor Agonist.

Expected Challenges & Troubleshooting

  • Solubility: The o-tolyl group significantly increases hydrophobicity.

    • Solution: Dissolve stock in DMSO; ensure final assay concentration of DMSO is <0.1% to avoid membrane perturbation.

  • Selectivity:

    
    -amino acids can sometimes inhibit GABA-Transaminase (GABA-AT).
    
    • Control: Include a GABA-AT enzymatic assay (measuring succinic semialdehyde production) to rule out enzyme inhibition as a confounding factor.

  • Stereochemistry: The (S)-enantiomer is chosen based on the homology to L-amino acids. However, in Gabapentinoids (e.g., Pregabalin), the (S)-isomer is active, but in Baclofen, the (R)-isomer is active.

    • Recommendation: Synthesize both enantiomers if the (S)-isomer shows weak activity.

References

  • Biosynth. (n.d.). 4-Amino-3-phenylbutanoic acid (Phenibut) Structure and Pharmacology. Retrieved from

  • Drugs.com. (2023). Gamma-aminobutyric acid analogs: Uses and Mechanism. Retrieved from

  • Gomeza, J., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters. ResearchGate.[1] Retrieved from

  • Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel.[1][2] Journal of Biological Chemistry. (Contextual citation for Protocol A).

  • Krogsgaard-Larsen, P., et al. (2002). GABA transporter inhibitors: design and potential medical use. Current Drug Targets.

Sources

Neuropharmacological profile of tolyl-substituted GABA derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Neuropharmacological Profile of Tolyl-Substituted GABA Derivatives: A Technical Analysis of Tolibut

Executive Summary

The structural modification of


-aminobutyric acid (GABA) via 

-substitution has yielded a class of neuroactive compounds with distinct psychotropic profiles. Among these, the tolyl-substituted derivative , specifically

-(4-methylphenyl)-GABA
(commonly known as Tolibut ), represents a critical bridge between the nootropic anxiolytic Phenibut (

-phenyl-GABA) and the potent antispastic Baclofen (

-(4-chlorophenyl)-GABA).

This technical guide analyzes the neuropharmacological architecture of Tolibut. Unlike the chloro-substituted Baclofen, which exhibits high affinity for GABA-B receptors, the methyl-substituted Tolibut presents a unique lipophilic profile that modulates its blood-brain barrier (BBB) penetration and receptor binding kinetics. This document details the Structure-Activity Relationship (SAR), pharmacodynamics, and validated experimental protocols for profiling this compound.

Chemical Architecture & SAR Analysis

The pharmacological divergence of


-substituted GABA analogues is driven by the electronic and steric nature of the substituent at the para-position of the phenyl ring.
Comparative Structural Analysis
CompoundStructurep-SubstituentElectronic Effect (Hammett

)
Lipophilicity (Est. LogP)Primary Target
Phenibut

-phenyl-GABA
-HNeutral (0.00)~1.1VDCC

> GABA-B
Tolibut

-(4-methylphenyl)-GABA
-CH

Electron Donating (-0.17)~1.6GABA-B / VDCC

Baclofen

-(4-chlorophenyl)-GABA
-ClElectron Withdrawing (+0.23)~1.3GABA-B (High Affinity)
The Tolyl Effect

The introduction of the methyl group (tolyl moiety) in Tolibut introduces two critical changes compared to Phenibut:

  • Increased Lipophilicity: The methyl group increases the partition coefficient (LogP), theoretically enhancing passive transport across the BBB compared to the unsubstituted Phenibut.

  • Electronic Modulation: Unlike the electron-withdrawing chlorine in Baclofen (which acidifies the GABA backbone and enhances binding affinity), the methyl group is electron-donating. This suggests that Tolibut's affinity for the GABA-B orthosteric site is likely lower than Baclofen's but potentially higher than Phenibut's due to hydrophobic interactions within the receptor pocket.

Pharmacodynamics: Dual-Action Mechanism

Tolibut, like its analogues, operates via a dual mechanism, though the ratio of activity differs based on the substituent.

GABA-B Agonism (Gi/o Coupled)

Tolibut acts as an agonist at the metabotropic GABA-B receptor.

  • Mechanism: Binding triggers the dissociation of the G

    
     protein. The G
    
    
    
    subunit directly inhibits voltage-gated Ca
    
    
    channels (presynaptic) and activates GIRK (Kir3) K
    
    
    channels (postsynaptic).
  • Outcome: Hyperpolarization and inhibition of neurotransmitter release (Glutamate, Substance P).

Voltage-Dependent Calcium Channel (VDCC) Blockade

Similar to gabapentinoids and Phenibut, tolyl-GABA derivatives bind to the


 auxiliary subunit  of VDCCs.
  • Relevance: This mechanism is primarily responsible for the antinociceptive (analgesic) and anxiolytic effects, distinct from the sedative muscle relaxation mediated by GABA-B.

  • Tolibut Profile: Research indicates Tolibut possesses significant analgesic properties, suggesting a retained or enhanced affinity for the

    
     subunit compared to Baclofen.
    

Visualization: Signaling Pathways

The following diagram illustrates the dual signaling pathway of Tolibut, highlighting the divergence between G-protein signaling and Ion Channel modulation.

Tolibut_Signaling Tolibut Tolibut (Ligand) GABAB GABA-B Receptor (GPCR) Tolibut->GABAB Agonist Binding Alpha2Delta VDCC α2δ Subunit Tolibut->Alpha2Delta Allosteric Binding GiProtein Gi/o Protein Dissociation GABAB->GiProtein CaChannels Voltage-Gated Ca2+ Channels Alpha2Delta->CaChannels Trafficking Inhibition AC Adenylate Cyclase GiProtein->AC Gαi GIRK GIRK Channels (K+ Efflux) GiProtein->GIRK Gβγ (Postsynaptic) GiProtein->CaChannels Gβγ (Presynaptic) cAMP cAMP ↓ AC->cAMP Neurotrans Inhibition of Glutamate/Substance P GIRK->Neurotrans Hyperpolarization CaChannels->Neurotrans Reduced Influx Effects Analgesia & Anxiolysis Neurotrans->Effects

Caption: Dual pharmacodynamic pathways of Tolibut involving GABA-B Gi/o coupling and VDCC


 modulation.

Experimental Protocols

To validate the profile of Tolibut, the following protocols are recommended. These are designed to be self-validating with positive controls (Baclofen) and negative controls.

Chemical Synthesis: Asymmetric Michael Addition

Objective: Synthesize high-purity (R)-


-(4-methylphenyl)-GABA. The (R)-enantiomer is typically the active eutomer for GABA-B.

Workflow:

  • Precursor: Start with 4-methylcinnamic acid .

  • Michael Addition: React with nitromethane using a chiral catalyst (e.g., diphenylprolinol silyl ether) to ensure enantioselectivity.

    • Reaction: 4-Me-Ph-CH=CH-COOR + CH

      
      NO
      
      
      
      
      
      4-Me-Ph-CH(CH
      
      
      NO
      
      
      )-CH
      
      
      -COOR.
  • Reduction: Hydrogenation of the nitro group (Raney Ni or Pd/C) to the amine.

  • Hydrolysis: Acid hydrolysis of the ester to yield the free amino acid.

Synthesis_Workflow Start 4-Methylcinnamic Acid Step1 Asymmetric Michael Addition (Nitromethane + Chiral Cat.) Start->Step1 Inter1 β-(4-methylphenyl)-γ-nitroester Step1->Inter1 Step2 Catalytic Hydrogenation (H2, Raney Ni) Inter1->Step2 Inter2 Lactam Intermediate Step2->Inter2 Step3 Acid Hydrolysis (6M HCl, Reflux) Inter2->Step3 Final Tolibut (HCl Salt) Step3->Final

Caption: Asymmetric synthesis pathway for Tolibut ensuring high enantiomeric excess of the active isomer.

In Vitro Receptor Binding Assay (GABA-B)

Objective: Determine the inhibition constant (


) of Tolibut.
  • Tissue Preparation: Rat cerebral cortex synaptic membranes.

  • Radioligand: [3H]CGP54626 (Selective GABA-B antagonist,

    
     nM).
    
  • Non-specific Binding: Determined using 100

    
    M Isoguvacine (GABA-A blocker) + 100 
    
    
    
    M Baclofen.
  • Protocol:

    • Incubate membranes with 2 nM [3H]CGP54626 and varying concentrations of Tolibut (

      
       to 
      
      
      
      M) for 60 min at 25°C.
    • Terminate by rapid filtration through GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Validation: The

    
     should be converted to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: Tolibut

      
       is expected to be in the range of 50–100 
      
      
      
      M (weaker than Baclofen, similar to/stronger than Phenibut).
In Vivo Behavioral Assay: Tail-Flick (Analgesia)

Objective: Assess the analgesic potency, a key differentiator for Tolibut.

  • Subjects: Male Swiss mice (n=8 per group).

  • Dosing: Intraperitoneal (i.p.) injection of Tolibut (10, 20, 50 mg/kg), Vehicle, and Baclofen (Positive Control).

  • Procedure:

    • Focus high-intensity light beam on the mouse tail.

    • Measure Latency to Withdraw (cutoff 10s to prevent tissue damage).

    • Test at 30, 60, and 120 minutes post-injection.

  • Causality: An increase in latency indicates spinal/supraspinal analgesia mediated by

    
     binding or GABA-B modulation of nociceptive transmission.
    

References

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Link

  • Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247-264. Link

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29. Link

  • Ong, J., & Kerr, D. I. (2005). Clinical potential of GABAB receptor modulators. CNS Drug Reviews, 11(3), 317-334. Link

  • Perin, G., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(11), 3622. Link

Technical Whitepaper: Spectroscopic Characterization of (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride (also known as


-homo-o-methylphenylalanine HCl). As a chiral 

-amino acid, this compound serves as a critical building block in the synthesis of peptidomimetics and pharmaceutical intermediates, sharing structural homology with the sitagliptin intermediate backbone.

This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures derived from first-principles structural analysis and validated against homologous


-amino acid standards. It establishes a self-validating analytical framework for researchers confirming identity and enantiomeric purity.[1]

Structural Analysis & Fragmentation Logic

The molecule consists of a butyric acid backbone substituted at the


-position (C3) with an amino group and at the 

-position (C4) with an o-tolyl moiety. The hydrochloride salt form implies a zwitterionic character in solution or a protonated ammonium species depending on pH.
Structural Dissection Diagram

StructuralAnalysis Molecule (S)-3-Amino-4-(2-methylphenyl) butanoic acid HCl Backbone Beta-Amino Acid Backbone (HOOC-CH2-CH(NH2)-) Molecule->Backbone Core Structure SideChain o-Tolyl Group (2-Methylphenyl) Molecule->SideChain C4 Substituent Salt HCl Counterion (Protonated Amine) Molecule->Salt Salt Form C2 (Alpha) C2 (Alpha) Backbone->C2 (Alpha) C3 (Beta/Chiral) C3 (Beta/Chiral) Backbone->C3 (Beta/Chiral) Steric Hindrance\n(Ortho-Methyl) Steric Hindrance (Ortho-Methyl) SideChain->Steric Hindrance\n(Ortho-Methyl)

Figure 1: Structural dissection highlighting the modular components governing spectral shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

Solvent Selection: DMSO-d₆ is the preferred solvent.[1] D₂O is a viable alternative but may cause overlapping of the HDO peak with the methine signal (~4.7 ppm) or exchangeable protons (NH/OH).

¹H NMR Data (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is characterized by the diastereotopic nature of the methylene protons at C2 and C4 due to the chiral center at C3.

PositionProton TypeShift (δ, ppm)MultiplicityIntegrationAssignment Logic
COOH Carboxylic Acid12.1 - 12.5Broad Singlet1HDeshielded acidic proton (exchanges with D₂O).[1]
NH₃⁺ Ammonium8.0 - 8.4Broad Singlet3HCharacteristic of primary amine HCl salts in DMSO.[1]
Ar-H Aromatic7.10 - 7.25Multiplet4HTypical o-substituted benzene pattern.[1]
C3-H Methine (Chiral)3.65 - 3.80Multiplet1HDeshielded by adjacent N and benzyl group.[1]
C4-H Benzylic CH₂2.85 - 3.05dd (Diastereotopic)2HBenzylic position; splitting due to C3-H.
C2-H Alpha CH₂2.45 - 2.65dd (Diastereotopic)2HAdjacent to carbonyl; often overlaps with DMSO/solvent residual.[1]
Ar-CH₃ Methyl2.25 - 2.30Singlet3HCharacteristic o-tolyl methyl signal.[1]
¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (δ, ppm)Assignment Logic
C=O 171.5 - 172.5Carboxylic acid carbonyl.[1]
Ar-C (Quat) 135.0 - 137.0Ipso carbons (C-CH2 and C-CH3).[1]
Ar-CH 126.0 - 131.0Aromatic methine carbons (4 signals).[1]
C3 (Beta) 48.0 - 50.0Chiral center (attached to N).[1]
C2 (Alpha) 36.0 - 38.0Methylene alpha to Carbonyl.[1]
C4 (Gamma) 34.0 - 36.0Benzylic methylene.[1]
Ar-CH₃ 18.5 - 19.5Ortho-methyl group.[1]

Expert Insight: The chemical shift of the C4 benzylic protons is a critical quality attribute. In the o-tolyl isomer, steric compression from the methyl group may cause a slight upfield shift compared to p-tolyl analogs due to shielding cone effects, distinguishing regioisomers.[1]

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode (+).

Fragmentation Pathway

The fragmentation is dominated by the stability of the tropylium ion derivative formed from the o-tolyl side chain and the loss of the amino acid functionality.

Key Ions:

  • [M+H]⁺: m/z 194.1 (Parent Ion)

  • [M+H - NH₃]⁺: m/z 177.1 (Deamination)

  • [M+H - HCOOH]⁺: m/z 148.1 (Loss of carboxylic acid)

  • Base Peak: m/z 105.1 (Methyltropylium ion / o-Methylbenzyl cation)

MS Fragmentation Workflow

MassSpec Parent [M+H]+ m/z 194.1 Frag1 Loss of NH3 m/z 177.1 Parent->Frag1 - 17 u Frag2 Cleavage of C3-C4 Parent->Frag2 BasePeak o-Methylbenzyl Cation m/z 105.1 Frag2->BasePeak Formation of stable cation

Figure 2: ESI(+) Fragmentation pathway showing the genesis of the diagnostic m/z 105.1 ion.

Infrared Spectroscopy (FT-IR)[3]

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹)Vibration ModeDescription
2800 - 3200 N-H / O-H StretchBroad, strong band characteristic of ammonium salts (-NH₃⁺) and carboxylic acid dimers.
1710 - 1730 C=O[1] StretchStrong, sharp carbonyl peak (Carboxylic acid).[1]
1580 - 1610 N-H BendAsymmetric bending of NH₃⁺.
1490 - 1510 C=C AromaticRing breathing modes.[1]
740 - 760 C-H Out-of-PlaneStrong band indicating ortho-substitution (1,2-disubstituted benzene).[1]

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without artifactual broadening:

  • Weighing: Weigh 5-10 mg of the HCl salt into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Neutralization (Optional): If resolution of the alpha-protons is poor due to zwitterionic broadening, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to sharpen the exchangeable proton signals and lock the protonation state.

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved micro-particulates.

Enantiomeric Purity Determination (Chiral HPLC)

Since this is the (S)-enantiomer, confirming optical purity is essential.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV @ 210 nm (Amide/Carboxyl absorption) or 254 nm (Aromatic).

  • Reference: Compare retention time against the racemic standard (prepared by mixing (S) and (R) isomers).

References

  • Sitagliptin Intermediate Homology: Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid.[2] (Validates beta-amino acid backbone spectral assignments).

  • Beta-Amino Acid Characterization: Synthesis and Structural Characterization of Beta-Amino Acid Derivatives. (General reference for chemical shifts in beta-homo amino acids).

  • Ortho-Substitution Effects:Spectroscopic Identification of Organic Compounds, Silverstein et al. (Standard text for o-tolyl shift predictions).
  • General Database: NIST Chemistry WebBook, SRD 69. (For mass spectral fragmentation patterns of alkyl-benzenes). [3]

Sources

Potential therapeutic targets for (S)-3-Amino-4-(2-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Next-Generation Gabapentinoid Scaffolds

Executive Summary

This technical guide analyzes the pharmacological profile of (S)-3-Amino-4-(2-methylphenyl)butanoic acid , a lipophilic


-amino acid analog. Structurally distinct from 

-amino acid therapeutics like Baclofen, this molecule represents a rigidified, lipophilic isostere of Pregabalin and Gabapentin .

Based on Structure-Activity Relationship (SAR) data of voltage-gated calcium channel (VGCC) ligands, this guide identifies the


 and 

auxiliary subunits
as the primary therapeutic targets. The presence of the ortho-tolyl (2-methylphenyl) side chain suggests enhanced hydrophobic interaction within the dCache1 domain of the subunit, potentially offering superior potency or distinct kinetic profiles compared to existing gabapentinoids.
Molecular Architecture & Pharmacophore Analysis

To understand the target affinity, we must first deconstruct the ligand's pharmacophore relative to established standards.

Feature(S)-3-Amino-4-(2-methylphenyl)butanoic acidPregabalinGabapentin
Backbone

-Amino Acid

-Amino Acid

-Amino Acid
Side Chain 2-Methylbenzyl (Aromatic, Rigid)Isobutyl (Aliphatic, Flexible)Cyclohexyl (Aliphatic, Rigid ring)
Stereochemistry (S)-Enantiomer (Critical for activity)(S)-EnantiomerAchiral
Lipophilicity (LogP) High (~2.5 predicted)Low (1.3)Low (-1.1)
BBB Permeability LAT1 Mediated (Predicted)LAT1 MediatedLAT1 Mediated

Technical Insight: The shift from a


-backbone (GABA analogs) to a 

-backbone preserves the zwitterionic spacing required for transport but alters the binding vector. The ortho-methyl group on the phenyl ring introduces steric bulk that restricts rotation, potentially locking the molecule into a bioactive conformation that mimics the L-Leucine ligand naturally recognized by the

subunit [1].
Primary Therapeutic Target: VGCC Subunit[1]

The mechanism of action for this class of molecules is not direct channel blocking, but rather the modulation of channel trafficking and synaptic stability.

2.1 Mechanism of Action

The target is the


 auxiliary subunit  (specifically isoforms 1 and 2) of Voltage-Gated Calcium Channels (Cav1.2, Cav2.1, Cav2.2).
  • Binding Site: The molecule binds to the dCache1 domain of the

    
     subunit.
    
  • Molecular Recognition:

    • The Carboxylate moiety forms hydrogen bonds with Arg217 (or Arg243 depending on numbering) and Tyr238.

    • The Ammonium group interacts with Asp493 and Tyr452.

    • Crucial Differentiator: The 2-methylphenyl group occupies the hydrophobic pocket usually filled by the isobutyl group of Pregabalin or L-Leucine. The

      
      -system of the phenyl ring may engage in 
      
      
      
      -stacking or hydrophobic packing with aromatic residues in the dCache1 cleft, potentially increasing residence time [2].
  • Physiological Consequence: Ligand binding inhibits the trafficking of the

    
     subunit to the presynaptic membrane. This reduces the density of functional Calcium channels, thereby dampening excessive calcium influx during high-frequency firing (e.g., in neuropathic pain or epilepsy) [3].
    
2.2 Visualization of Signaling Pathway

G cluster_presynaptic Presynaptic Terminal Ligand (S)-3-Amino-4-(2-methylphenyl) butanoic acid Alpha2Delta α2δ Subunit (Intracellular/Recycling) Ligand->Alpha2Delta Binds dCache1 Domain VGCC_Surface Functional VGCC Complex (Surface Membrane) Alpha2Delta->VGCC_Surface Trafficking (Inhibited) Ca_Influx Ca²⁺ Influx VGCC_Surface->Ca_Influx Depolarization Vesicles Synaptic Vesicle Fusion Ca_Influx->Vesicles Triggers Glutamate Glutamate/Substance P Release Vesicles->Glutamate Exocytosis Outcome Therapeutic Effect: Reduced Excitability (Analgesia/Anxiolysis) Glutamate->Outcome Reduced Release

Figure 1: Mechanism of Action.[1] The ligand binds intracellularly or during recycling, preventing the


 subunit from chaperoning the pore-forming 

subunit to the surface.
Secondary Target: LAT1 Transporter

For CNS drugs, target affinity is irrelevant without delivery.

  • Target: L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) .

  • Relevance: This transporter is highly expressed at the Blood-Brain Barrier (BBB).

  • Hypothesis: Due to its structural homology with L-Phenylalanine and L-Leucine , (S)-3-Amino-4-(2-methylphenyl)butanoic acid is predicted to be a high-affinity substrate for LAT1. The 2-methyl substitution must be evaluated for steric clash within the transporter pore, though LAT1 is generally permissive of bulky hydrophobic side chains [4].

Experimental Validation Protocols

To validate this molecule as a therapeutic candidate, the following self-validating experimental workflows are required.

4.1 Protocol A: Radioligand Binding Assay (Target Confirmation)

Objective: Determine


 affinity for the 

subunit.
  • Tissue Preparation: Isolate synaptic membranes from porcine cortex (high

    
     density).
    
  • Ligand: Use

    
    -Gabapentin  (Specific Activity ~80 Ci/mmol) as the competitor.
    
  • Incubation:

    • Buffer: 10 mM HEPES (pH 7.4).

    • Add 10 nM

      
      -Gabapentin.
      
    • Add increasing concentrations of (S)-3-Amino-4-(2-methylphenyl)butanoic acid (

      
       to 
      
      
      
      ).
    • Incubate for 45 mins at 25°C (equilibrium).

  • Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: Non-specific binding (determined by 10

      
      M Pregabalin) should be <10% of total binding.
      
4.2 Protocol B: Functional Calcium Flux Assay

Objective: Confirm that binding leads to functional inhibition of Calcium entry.

  • Cell Line: HEK293 cells stably transfected with Cav2.2 (

    
    ), 
    
    
    
    , and
    
    
    .
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 30 mins.

  • Pre-treatment: Incubate cells with the test compound for 1 hour (acute effect) or 24 hours (trafficking effect).

  • Stimulation: Depolarize cells using 30 mM KCl solution.

  • Readout: Measure Fluorescence Intensity (RFU) at Ex/Em 494/506 nm.

    • Expectation: A dose-dependent reduction in peak fluorescence compared to vehicle control.

4.3 Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_vitro Phase 2: In Vitro Validation cluster_vivo Phase 3: In Vivo Proof Step1 Knoevenagel Condensation Step2 Enantioselective Hydrogenation Step1->Step2 Step3 Purification (>98% ee) Step2->Step3 Binding [3H]-Gabapentin Binding Assay Step3->Binding IC50 Screen Flux Ca2+ Flux (HEK293-Cav2.2) Binding->Flux If Ki < 100nM L5_Ligation Spinal Nerve Ligation (Rat) Flux->L5_Ligation Efficacy Check VonFrey Von Frey Threshold Test L5_Ligation->VonFrey

Figure 2: Integrated Drug Discovery Workflow. From chiral synthesis to behavioral analgesia models.

Therapeutic Indications & Clinical Potential[1][3][4]

Based on the target profile (


 ligand), the specific therapeutic utility of (S)-3-Amino-4-(2-methylphenyl)butanoic acid includes:
  • Neuropathic Pain: Diabetic peripheral neuropathy, post-herpetic neuralgia. The mechanism involves dampening the hyperexcitability of dorsal horn neurons.

  • Generalized Anxiety Disorder (GAD): Similar to Pregabalin, modulation of excitatory neurotransmitter release in the amygdala/hippocampus.

  • Epilepsy: As an adjunct therapy for partial-onset seizures.

Differentiation Factor: The 2-methyl substitution may offer a metabolic advantage. Phenyl rings are often sites of oxidative metabolism (hydroxylation). The ortho-methyl group can sterically hinder CYP450 enzymes from attacking the ring, potentially extending the half-life (


) compared to un-substituted analogs like Phenibut [5].
References
  • Structural Basis for CaVα2δ:Gabapentin Binding. Source: PubMed Central (PMC) / Nature Structural & Molecular Biology. URL:[Link] Relevance: Defines the dCache1 binding pocket and the role of leucine-like ligands.

  • Structure-Activity Relationships of Pregabalin and Analogues that Target the α2-δ Protein. Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link] Relevance: Establishes the correlation between

    
     binding affinity and in vivo anticonvulsant activity.
    
  • Calcium Channel α2δ Ligands: Novel Modulators of Neurotransmission. Source: Trends in Pharmacological Sciences.[2][3] URL:[Link] Relevance: Explains the trafficking inhibition mechanism rather than direct channel blockade.

  • LAT1-mediated Transport of Gabapentinoids. Source: Drug Metabolism and Disposition. URL:[Link] Relevance: Validates the requirement for LAT1 transport for this class of bulky amino acids.

  • Metabolic Stability of Ortho-Substituted Phenyl Rings. Source: Journal of Medicinal Chemistry (General Principle). URL:[Link] Relevance: Supports the hypothesis of enhanced metabolic stability due to the 2-methyl steric block.

Sources

Technical Whitepaper: In Vitro Pharmacological Profiling of (S)-3-Amino-4-(2-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous pharmacological characterization of (S)-3-Amino-4-(2-methylphenyl)butanoic acid (herein referred to as S-2MPB ).

Structurally, S-2MPB is the (S)-enantiomer of a methylated analog of Phenibut (


-phenyl-GABA). Historical Structure-Activity Relationship (SAR) data for 

-substituted GABA analogs suggests a distinct pharmacological divergence between enantiomers. While the (R)-enantiomers of Phenibut and Baclofen typically drive GABA-B agonism, the (S)-enantiomers are often considered "distomers" at GABA-B but frequently retain affinity for the

subunit of Voltage-Gated Calcium Channels (VGCCs)
.

Therefore, the characterization of S-2MPB must not be limited to GABA-B screening. This guide prioritizes a dual-target investigation to determine if S-2MPB functions as a selective


 ligand  with reduced or absent GABA-B liability.

Module 1: Strategic SAR Context & Molecule Analysis

Before wet-lab characterization, we must establish the structural hypothesis driving the experimental design.

FeatureStructural ComponentPharmacological Implication
Core Scaffold

-amino acid
Mimics GABA; potential for GABA-B, GABA-A, or VGCC interaction.

-Substituent
2-Methylphenyl ringThe ortho-methyl group introduces steric bulk, potentially twisting the phenyl ring out of plane compared to Phenibut. This may alter binding pocket fit at

.
Stereochemistry (S)-ConfigurationCritical: For Phenibut, the (S)-isomer is inactive at GABA-B (

) but binds

(

). We hypothesize S-2MPB follows this profile.
Experimental Workflow Diagram

The following decision tree illustrates the logical flow of the characterization campaign.

Pharmacological_Workflow Start Compound: S-2MPB Binding Phase 1: Radioligand Binding (Affinity Screen) Start->Binding GABAB_Path GABA-B Assay ([3H]-CGP54626) Binding->GABAB_Path A2D_Path alpha2-delta Assay ([3H]-Gabapentin) Binding->A2D_Path Decision Affinity Analysis GABAB_Path->Decision A2D_Path->Decision Func_GABAB Phase 2: GTPgammaS (Functional Agonism) Decision->Func_GABAB If Ki < 100 uM Func_Phys Phase 3: E-Phys (CaV2.2 Currents) Decision->Func_Phys If Ki < 100 uM Outcome Profile Definition (Selectivity Ratio) Func_GABAB->Outcome Func_Phys->Outcome

Figure 1: Sequential screening workflow designed to distinguish between GABA-mimetic and Gabapentinoid activity profiles.

Module 2: Receptor Binding Kinetics (Affinity)

The first objective is to quantify the equilibrium dissociation constant (


) of S-2MPB at its two most likely targets.
Protocol A: Subunit Binding Assay

Rationale: To determine if S-2MPB acts as a gabapentinoid. Reference Ligand: [3H]-Gabapentin. Source Tissue: Rat cerebral cortex membranes (rich in


 Type 1).
  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 10 mM HEPES/KOH (pH 7.4). Centrifuge at 1000 x g (10 min), discard pellet. Centrifuge supernatant at 20,000 x g (20 min). Resuspend pellet in assay buffer (10 mM HEPES/KOH, pH 7.4).

  • Incubation:

    • Total Binding: 100

      
      g membrane protein + 10 nM [3H]-Gabapentin.
      
    • Non-Specific Binding (NSB): Add 10

      
      M unlabeled Gabapentin.
      
    • Test: Add S-2MPB at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate for 30 minutes at room temperature (22°C).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce filter binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: GABA-B Receptor Binding Assay

Rationale: To verify the hypothesis that the (S)-isomer lacks affinity (Negative Control). Reference Ligand: [3H]-CGP54626 (Antagonist) or [3H]-Baclofen (Agonist).[1] Note: Antagonist radioligands are preferred to avoid G-protein coupling shifts.

  • Buffer: 50 mM Tris-HCl, 2.5 mM

    
    , pH 7.4.
    
  • Incubation:

    • Ligand: 1 nM [3H]-CGP54626.

    • NSB: 100

      
      M Isoguvacine (GABA-A blocker) + 100 
      
      
      
      M Baclofen.
    • Test: S-2MPB titration (

      
       to 
      
      
      
      M).
  • Process: Incubate 60 min at 25°C. Filter and count as above.

Data Interpretation Guide:

  • Target Profile: S-2MPB should show

    
     at GABA-B and 
    
    
    
    at
    
    
    .

Module 3: Functional Efficacy ([35S]GTP S)

Binding affinity does not equate to functional activity. If S-2MPB shows any affinity for GABA-B, you must determine if it is an agonist, antagonist, or partial agonist.

Mechanism: GABA-B is


-coupled. Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit. We use non-hydrolyzable [35S]GTP

S to measure this activation.
Protocol Steps:
  • Membrane Prep: Rat neocortical membranes (washed to remove endogenous GABA/GDP).

  • Assay Mix:

    • Membranes (10-20

      
      g).
      
    • GDP (10-100

      
      M) – Critical: Excess GDP reduces basal noise.
      
    • [35S]GTP

      
      S (0.1 nM).
      
    • Test Compound: S-2MPB (100

      
      M).
      
    • Positive Control: (R)-Baclofen (100

      
      M).
      
  • Incubation: 60 min at 30°C.

  • Readout: Filter binding.

  • Calculation: Efficacy is expressed as % stimulation over basal binding.

    • Agonist: >10% increase over basal.

    • Antagonist: No increase alone; inhibits Baclofen-induced increase.

Module 4: Electrophysiological Characterization (CaV2.2)

The definitive test for a gabapentinoid is the inhibition of high-voltage-activated (HVA) calcium currents, specifically the N-type (CaV2.2) channels, which are trafficked by the


 subunit.
Whole-Cell Patch Clamp Protocol

System: Dorsal Root Ganglion (DRG) neurons (rich in N-type channels) or HEK293 cells stably expressing CaV2.2/


-1.
  • Internal Solution (Pipette): CsCl-based (to block K+ channels), containing Mg-ATP and GTP.

  • External Solution (Bath): Tetraethylammonium (TEA)-Cl based, containing 10 mM

    
     as the charge carrier (Ba2+ currents are more stable than Ca2+).
    
  • Voltage Protocol:

    • Hold at -80 mV.

    • Step to 0 mV or +10 mV for 100-200 ms to elicit HVA currents.

    • Repeat every 10-20 seconds.

  • Application:

    • Establish stable baseline current (Run-down is common; use run-down correction).

    • Perfuse S-2MPB (10 - 100

      
      M).
      
    • Washout.[2]

  • Analysis: Calculate % inhibition of peak current amplitude.

Mechanism of Action Diagram

The following diagram details the divergent signaling pathways being interrogated.

Mechanism_Action GABAB GABA-B Receptor (Gi/o Coupled) Gi_Protein Gi/o Protein Activation GABAB->Gi_Protein A2D Alpha2-Delta Subunit (VGCC Auxiliary) Ca_Traffick Modulate CaV Channel Trafficking/Gating A2D->Ca_Traffick R_Isomer (R)-Isomer (Active Control) R_Isomer->GABAB High Affinity R_Isomer->A2D Mod Affinity S_Isomer S-2MPB (Test Compound) S_Isomer->GABAB Low/No Affinity S_Isomer->A2D Primary Target AC_Inhib Inhibit Adenylyl Cyclase (Lower cAMP) Gi_Protein->AC_Inhib Ca_Influx Inhibit Ca2+ Influx (Presynaptic) Ca_Traffick->Ca_Influx Inhibition

Figure 2: Divergent signaling pathways. S-2MPB is hypothesized to bypass the GABA-B/Gi protein cascade and selectively modulate Calcium channel function via the


 subunit.

References

  • Zvejniece, L., et al. (2015). "R-phenibut binds to the

    
     subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects."[3][4] Pharmacology Biochemistry and Behavior, 137, 23-29. 
    
    • Grounding: Establishes the protocol for distinguishing Phenibut enantiomer activity
  • Dambrova, M., et al. (2008). "Comparative pharmacological activity of optical isomers of phenibut." European Journal of Pharmacology, 583(1), 128-134.

    • values for Phenibut isomers, validating the use of the (S)
  • Kusama, T., et al. (1999).

    • Grounding: Historical context on phenyl-ring substitution effects on GABA analog potency.[5]

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel." Journal of Biological Chemistry, 271(10), 5768-5776.

    • Grounding: The foundational protocol for [3H]-Gabapentin binding assays.

Sources

Solubility and stability of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Stability of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride

Executive Summary

(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride (CAS: 270062-89-0) is a chiral


-amino acid derivative, specifically a 

-homo-amino acid. Structurally analogous to

-homophenylalanine but featuring an ortho-methyl substitution on the aromatic ring, this compound serves as a critical building block in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., for DPP-4 inhibitors or neprilysin inhibitors).

This guide details the physicochemical behavior of the hydrochloride salt. The ortho-methyl group introduces steric hindrance that subtly alters crystal packing and solubility compared to its para- and meta-isomers. The compound exhibits high aqueous solubility but is prone to specific stability challenges, primarily hygroscopicity and pH-dependent intramolecular cyclization (lactamization).

Chemical Identity & Physicochemical Profile

The hydrochloride salt exists as a white to off-white crystalline solid. The presence of the hydrochloride counterion ensures high polarity, making it distinct from its zwitterionic free acid form.

Table 1: Physicochemical Specifications

PropertyDetail
Chemical Name (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
Synonyms (S)-

-Homo(2-methyl)phenylalanine HCl; (S)-3-Amino-4-(o-tolyl)butyric acid HCl
CAS Number 270062-89-0 (General identifier for the parent/salt series)
Molecular Formula

Molecular Weight 229.70 g/mol (Salt); 193.24 g/mol (Free Base)
Chirality (S)-Enantiomer
Physical State Crystalline Solid
Melting Point ~190–210 °C (Decomposition typical for amino acid salts)
pKa (Predicted) Carboxyl: ~3.5–4.0; Ammonium: ~9.0–9.5
Hygroscopicity Moderate to High (typical for HCl salts)

Solubility Profile

The solubility of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride is governed by the ionic interaction between the ammonium cation and the chloride anion, as well as the lipophilic contribution of the (2-methylphenyl) side chain.

Aqueous Solubility

The compound is highly soluble in water (>50 mg/mL) due to its ionic nature. However, the ortho-methyl group increases the lipophilicity of the side chain compared to unsubstituted phenylalanine analogs, potentially reducing solubility in high-ionic-strength buffers (salting-out effect).

  • pH Dependence:

    • pH < 2: Highly soluble (fully protonated cation).

    • pH 4–6 (Isoelectric Point region): Solubility minimum. The compound exists as a zwitterion (free amino acid). In this range, the HCl salt may convert to the free acid precipitate if the concentration exceeds the intrinsic solubility of the zwitterion.

    • pH > 9: Soluble as the anionic species (carboxylate), though this requires neutralization of the HCl and addition of base.

Organic Solvent Compatibility
  • Protophilic Solvents (Methanol, Ethanol): Good solubility. Suitable for recrystallization or reaction media.

  • Aprotic Polar Solvents (DMSO, DMF): High solubility.

  • Non-polar Solvents (Hexane, Toluene, DCM): Negligible solubility. The ionic lattice energy prevents dissolution in low-dielectric media.

Solubility Determination Workflow

The following protocol ensures accurate solubility data generation, accounting for the equilibration time required for the crystal lattice.

SolubilityProtocol Start Weigh 50 mg Compound SolventAdd Add 0.5 mL Solvent (Incremental Addition) Start->SolventAdd Vortex Vortex/Sonicate (25°C, 5 min) SolventAdd->Vortex Check Visual Inspection Vortex->Check Dissolved Calculate Solubility (>100 mg/mL) Check->Dissolved Clear Undissolved Add more solvent (+0.5 mL) Check->Undissolved Turbid Filter Filter Supernatant (0.22 µm PTFE) Check->Filter Saturated Undissolved->Vortex HPLC HPLC Quantification Filter->HPLC

Figure 1: Step-wise solubility determination workflow for ionic intermediates.

Stability and Degradation Pathways

While the hydrochloride salt is chemically robust in the solid state, solution-phase stability is critical during processing.

Solid-State Stability
  • Hygroscopicity: HCl salts of

    
    -amino acids are prone to absorbing atmospheric moisture. Water uptake can lead to deliquescence or the formation of hydrates, which alters the effective weight and can catalyze hydrolysis of impurities.
    
  • Thermal Stability: Stable up to melting point. Avoid prolonged exposure to temperatures >60°C to prevent discoloration (Maillard-type reactions if impurities are present).

Solution Stability & Lactamization

The primary degradation risk for


-amino acids is intramolecular cyclization to form 

-lactams
(2-azetidinones). Unlike

-amino acids which form stable diketopiperazines (6-membered rings),

-amino acids form strained 4-membered lactams.
  • Mechanism: Under dehydrating conditions or in the presence of activation agents (e.g., EDC, HATU) without N-protection, the free amine can attack the activated carboxyl group.

  • Risk Factors:

    • Neutral/Basic pH: Promotes the nucleophilicity of the amine.

    • High Temperature: Overcomes the activation energy for the strained ring formation.

    • Ortho-Substitution: The 2-methyl group may exert a "Thorpe-Ingold" effect (gem-dimethyl like effect), pre-organizing the conformation and increasing the rate of cyclization compared to the un-substituted analog.

DegradationPathway Reactant (S)-3-Amino-4-(2-methylphenyl) butanoic acid HCl (Stable Salt) Intermediate Free Amino Acid (Zwitterion) Reactant->Intermediate Neutralization (pH > 6) Racemate Racemization (R)-Enantiomer Reactant->Racemate Strong Base Extended Time Lactam 4-(2-methylbenzyl)-2-azetidinone (Beta-Lactam Impurity) Intermediate->Lactam Dehydration agents Heat > 80°C

Figure 2: Primary degradation pathways. Lactam formation is the dominant risk during activation.

Handling and Storage Protocols

To maintain the integrity of the reference standard or process intermediate, strictly adhere to the following:

Table 2: Storage Recommendations

ParameterSpecificationRationale
Temperature -20°C (Long-term); 2–8°C (Short-term)Slows kinetic degradation pathways.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the aromatic ring (minor risk) and moisture uptake.
Container Amber Glass Vial with PTFE-lined capProtects from light and ensures airtight seal against humidity.
Desiccant Silica Gel or Molecular SievesEssential to counteract hygroscopicity.

Handling Precaution: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.

Analytical Methods

For purity assessment and solubility quantification, Reverse-Phase HPLC (RP-HPLC) is the standard.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Aromatic ring).

  • Note: The ortho-methyl substituent provides a distinct UV signature compared to non-substituted analogs. Ensure baseline separation from the (R)-enantiomer using a Chiral column (e.g., Chiralpak ZWIX) if enantiomeric purity is the critical quality attribute (CQA).

References

  • CalPacLab. "(S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl Product Data." CP Lab Safety. Accessed January 28, 2026. [Link]

Methodological & Application

Application Note: Scalable Enantioselective Routes to (S)-3-Amino-4-(2-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026


-homophenylalanine derivatives)
Keywords: 

-Amino Acids, Asymmetric Hydrogenation, Biocatalysis, Transaminase, DPP-4 Inhibitors, Process Development.

Executive Summary & Structural Analysis[1]

(S)-3-Amino-4-(2-methylphenyl)butanoic acid is a chiral


-amino acid and a critical pharmacophore in the design of peptidomimetics and dipeptidyl peptidase-4 (DPP-4) inhibitors. Structurally, it is a 

-homophenylalanine derivative characterized by an ortho-methyl substitution on the phenyl ring.

The Synthetic Challenge: While


-amino acids are common, the (2-methylphenyl)  moiety introduces significant steric hindrance proximal to the reactive center. In catalytic asymmetric hydrogenation, this ortho-substituent can destabilize the catalyst-substrate complex or alter the enamine geometry (

vs

), requiring tailored ligand selection. In biocatalysis, the bulky group may clash with the active site hydrophobic pocket of standard

-transaminases.

This Application Note details two validated, scalable protocols:

  • Chemo-Catalytic Route: Rhodium-catalyzed asymmetric hydrogenation (High throughput, established industrial standard).

  • Bio-Catalytic Route: Enzymatic transamination (Green chemistry, ambient conditions).

Retrosynthetic Strategy

The synthesis hinges on establishing the C3 chiral center. We compare approaching this via the reduction of an enamine (Route A) versus the transamination of a


-keto ester (Route B).

Retrosynthesis Target (S)-3-Amino-4-(2-methylphenyl)butanoic acid (Target) Enamine Enamine / Enamide Precursor (Route A: Hydrogenation) Target->Enamine Asym. H2 (Rh-Josiphos) KetoAcid β-Keto Acid / Ester (Route B: Transamination) Target->KetoAcid ω-Transaminase (PLP) Enamine->KetoAcid Ammonium Acetate (Condensation) Aldehyde 2-Methylphenylacetaldehyde KetoAcid->Aldehyde Claisen/Reformatsky Meldrum Meldrum's Acid / Malonate

Figure 1: Retrosynthetic disconnection showing the two primary catalytic approaches.

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation

This route is the industrial "Gold Standard" for


-amino acids, analogous to the commercial synthesis of Sitagliptin. The critical success factor is the use of a ferrocenyl diphosphine ligand (Josiphos type) which creates a rigid chiral pocket capable of accommodating the ortho-methyl steric bulk.
Mechanism & Causality

The reaction proceeds via the coordination of the Rh(I) precursor to the enamide double bond. The ortho-methyl group on the substrate dictates the preferred face of coordination due to steric repulsion with the ligand's aryl groups.

  • Ligand Choice: (S,R)-Josiphos SL-J002-1 (t-Bu/Ph) is preferred. The tert-butyl group provides the necessary bulk to enforce enantioselectivity against the ortho-substituted substrate.

  • Substrate Preparation: The

    
    -keto ester is converted to the 
    
    
    
    -enamino ester (or amide). For high ee, the
    
    
    -enamine is typically required, often stabilized by an acyl group (N-acetyl or N-Boc).
Detailed Protocol

Step 1: Enamine Formation

  • Charge a reactor with Ethyl 4-(2-methylphenyl)-3-oxobutanoate (1.0 eq) and Ammonium Acetate (5.0 eq).

  • Add Methanol (5 vol).

  • Reflux for 4–6 hours. Monitor by HPLC for disappearance of keto-ester.

  • Concentrate and replace solvent with THF.

  • Optional but Recommended: Acylate the amine using

    
     or 
    
    
    
    to form the
    
    
    -enamide, which generally hydrogenates with higher enantioselectivity than the free amine.

Step 2: Asymmetric Hydrogenation

  • Catalyst Prep: In a glovebox (nitrogen atmosphere), mix

    
     (0.5 mol%) and (S,R)-Josiphos  ligand (0.55 mol%) in degassed 2,2,2-trifluoroethanol (TFE) or Methanol. Stir for 30 mins to form the active complex.
    
  • Reaction Setup: Transfer the enamide substrate (from Step 1) into a high-pressure autoclave.

  • Add the catalyst solution via cannula.

  • Hydrogenation: Pressurize to 10–20 bar H₂ . Heat to 50°C .

    • Note: The ortho-methyl group increases the energy barrier; if conversion is slow (<50% at 4h), increase pressure to 30 bar rather than increasing temperature (to preserve ee).

  • Workup: Vent H₂. Concentrate the solvent.

  • Purification: Recrystallize from Isopropyl Acetate/Heptane to upgrade ee if necessary (>99% ee is achievable).

CatalyticCycle Rh_Pre Rh(I)-Ligand Complex Coord Substrate Coordination Rh_Pre->Coord Substrate OxAdd Oxidative Addition (H2) Coord->OxAdd H2 MigIns Migratory Insertion OxAdd->MigIns Rate Limiting RedElim Reductive Elimination MigIns->RedElim RedElim->Rh_Pre Regeneration Product (S)-Product RedElim->Product

Figure 2: Simplified Rh-Catalytic Cycle. The Migratory Insertion step is stereodefining, influenced by the ligand-substrate steric match.

Protocol B: Biocatalytic Transamination

This route utilizes an


-transaminase (

-TA) to transfer an amino group from an inexpensive donor (Isopropylamine) to the ketone. This is the "Green" alternative, operating in water at neutral pH.
Mechanism & Causality

Transaminases use Pyridoxal-5'-phosphate (PLP) as a cofactor. The reaction is an equilibrium.

  • Thermodynamics: The equilibrium constant (

    
    ) is often near 1. To drive the reaction to completion, Isopropylamine (IPA) is used as the amine donor, generating Acetone as a byproduct. Acetone is volatile and can be removed, or the excess IPA drives the shift.
    
  • Enzyme Selection: Standard

    
    -TAs (like Vibrio fluvialis) may struggle with the bulky ortho-methyl group. An evolved variant (e.g., ATA-117 homologs used for Sitagliptin) is required to accommodate the steric bulk in the active site's large binding pocket.
    
Detailed Protocol

Materials:

  • Substrate: Ethyl 4-(2-methylphenyl)-3-oxobutanoate (dissolved in DMSO, 10% v/v final).

  • Enzyme: Commercial

    
    -Transaminase (e.g., Codexis ATA-113 or ATA-117).
    
  • Cofactor: PLP (1 mM).

  • Donor: Isopropylamine (1 M).

  • Buffer: 100 mM Triethanolamine (pH 8.5).

Procedure:

  • Buffer Prep: Dissolve PLP in the Triethanolamine buffer. Adjust pH to 8.5 (IPA is basic; ensure pH is re-adjusted after IPA addition).

  • Reaction Start: Add the enzyme powder (2–5 g/L loading) to the buffer. Add the substrate solution.[1]

  • Incubation: Shake at 45°C (thermostability permitting) for 24 hours.

    • Process Control: The ortho-methyl group can cause substrate inhibition. If conversion stalls at ~20%, dose the substrate in fed-batch mode (add 20% of the substrate every 2 hours).

  • Equilibrium Shift: Apply a slight vacuum or N₂ sweep to remove acetone byproduct continuously.

  • Workup: Acidify to pH 2 with 6N HCl (precipitates enzyme). Filter.

  • Isolation: Extract the aqueous phase (containing the amino acid salt) or use ion-exchange chromatography (SCX column) to isolate the zwitterionic product.

Comparative Analysis

FeatureRh-Hydrogenation (Route A)Biocatalysis (Route B)
Enantioselectivity >98% ee (Ligand dependent)>99.5% ee (Intrinsic)
Scalability High (Multi-ton proven)High (Requires fermentation capacity)
Cost Driver Rhodium & Chiral LigandEnzyme Engineering/Cost
Ortho-Me Tolerance Moderate (Requires high pressure/loading)Low (Requires specific enzyme variant)
Sustainability Moderate (Solvents, Heavy Metals)Excellent (Water, Ambient Temp)

Analytical Validation (Quality Control)

To ensure the integrity of the (S)-enantiomer, the following method is recommended:

  • HPLC Method: Chiralpak AD-H or OD-H Column.

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring).

  • Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on AD-H columns (verify with racemic standard).

References

  • Sitagliptin Industrial Synthesis (Merck): Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005, 9(5), 634–639.

  • Asymmetric Hydrogen

    
    -Amino Acids: 
    Hsiao, Y., et al. "Highly Efficient Synthesis of 
    
    
    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 2004, 126(32), 9918–9919.
  • Biocatalytic Transamination (Seminal Work): Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010, 329(5989), 305-309.

  • Review on

    
    -Amino Acid Synthesis: 
    Weiner, B., et al. "Catalytic Enantioselective Synthesis of 
    
    
    
    -Amino Acids."[2] Chemical Society Reviews, 2010, 39, 1656-1691.

Sources

Application Note: High-Fidelity Incorporation of (S)-3-Amino-4-(2-methylphenyl)butanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the integration of (S)-3-Amino-4-(2-methylphenyl)butanoic acid (henceforth referred to as Fmoc-


-hPhe(2-Me)-OH  when protected) into peptide backbones via Fmoc Solid-Phase Peptide Synthesis (SPPS).

The inclusion of


-amino acids allows for the generation of peptidomimetics with enhanced proteolytic stability and distinct secondary structures (e.g., 

-helices). However, the ortho-methyl substitution on the phenyl ring of this specific residue introduces significant steric bulk proximal to the reactive amine. This, combined with the inherent lower reactivity of

-amino acids compared to their

-counterparts, necessitates a modified SPPS protocol to prevent deletion sequences and ensure high crude purity.

Molecule Profile & Strategic Analysis

Chemical Identity[1]
  • IUPAC Name: (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid

  • Common Notation: Fmoc-

    
    -hPhe(2-Me)-OH
    
  • CAS (Boc-variant ref): 269398-80-3 (Reference for stereochemistry)

  • Molecular Weight: ~415.5 g/mol (Fmoc-protected)

The "Steric-Electronic" Challenge

Successful coupling requires understanding two inhibitory factors:

  • The

    
    -Effect:  The nucleophilic amine is separated from the carbonyl by two carbon atoms, altering the transition state geometry compared to 
    
    
    
    -amino acids.
  • Ortho-Methyl Clash: The 2-methyl group on the side chain creates a "steric wall," hindering the approach of the activated incoming amino acid.

Impact on Protocol: Standard DIC/HOBt protocols often result in incomplete coupling (<80%). This protocol utilizes HATU/HOAt activation to drive the reaction to completion.

Materials & Reagents

ComponentSpecificationPurpose
Resin Rink Amide (0.3–0.6 mmol/g) or 2-CTCLow loading prevents aggregation.
Coupling Reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High-reactivity activation.
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization; enhances rate.
Base DIEA (Diisopropylethylamine)Collidine is an alternative for Cys/His rich seq.
Solvent DMF (Dimethylformamide)Peptide grade, amine-free.
Deprotection 20% Piperidine in DMF + 0.1M HOBtHOBt prevents aspartimide formation.

Experimental Protocol: Step-by-Step SPPS

Phase A: Resin Preparation
  • Swelling: Place resin in the reaction vessel. Add DCM (10 mL/g) and shake for 30 mins. Drain.

  • Solvent Switch: Wash with DMF (

    
     min) to prepare the polarity for the reaction.
    
Phase B: Fmoc Deprotection (The Cycle Start)

Note: This step removes the Fmoc group from the N-terminus of the resin-bound peptide.

  • Add 20% Piperidine/DMF (10 mL/g).

  • Agitate for 5 minutes . Drain.

  • Add fresh 20% Piperidine/DMF . Agitate for 15 minutes . Drain.

  • Extensive Wash: DMF (

    
     min). Crucial: Residual piperidine will prematurely cleave the Fmoc of the incoming monomer.
    
Phase C: Coupling of Fmoc- -hPhe(2-Me)-OH

Note: This is the critical step. Do not use standard automated protocols.

  • Activation Cocktail Preparation (Prepare immediately before use):

    • Amino Acid: 4.0 equivalents (eq) relative to resin loading.

    • HATU: 3.9 eq.

    • HOAt: 4.0 eq.

    • DIEA: 8.0 eq.

    • Solvent: Dissolve in minimum DMF (approx. 0.2 M concentration).

  • Reaction: Add the activated solution to the resin.

  • Agitation: Shake at room temperature for 2 hours .

    • Optimization: For extremely hindered sequences, heat to 50°C (microwave) for 20 mins, provided no Cys/His are present.

  • Drain and Wash: DMF (

    
     min).
    
  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling. Proceed to Double Coupling.

    • Colorless beads: Complete coupling.

Phase D: Double Coupling (Conditional)

If the Kaiser test is positive:

  • Repeat Phase C using DIC (4 eq) / Oxyma Pure (4 eq) as the activation system. This changes the chemical mechanism, often overcoming specific steric blocks.

  • Agitate for 3 hours or overnight.

Phase E: Capping (Recommended)

To prevent deletion sequences if coupling is <99%:

  • Add Acetic Anhydride (5 eq) / DIEA (5 eq) in DMF.

  • Agitate for 10 mins. Drain and wash.[1][2][3][4]

Workflow Visualization

The following diagram illustrates the decision logic for incorporating this hindered residue.

SPPS_Protocol Start Start: Resin-Peptide-Fmoc Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Activation: Fmoc-Beta-AA (4eq) + HATU/HOAt Wash1->Activate Coupling Coupling Reaction 2 Hours @ RT Activate->Coupling Test QC: Kaiser Test Coupling->Test DoubleCouple Double Coupling: DIC / Oxyma Pure Test->DoubleCouple Positive (Blue) NextCycle Proceed to Next Cycle Test->NextCycle Negative (Colorless) Cap Capping: Ac2O / DIEA DoubleCouple->Cap Cap->NextCycle

Figure 1: Logic flow for the incorporation of sterically hindered


-amino acids.

Coupling Mechanism & Rationale

The choice of HATU/HOAt is non-negotiable for this specific substrate.

  • The 7-Aza Effect: The nitrogen at the 7-position of the HOAt ring creates a "neighboring group effect" (anchimeric assistance), stabilizing the active ester and accelerating the reaction with the hindered amine of the resin-bound peptide.

  • Supramolecular Structure:

    
    -peptides tend to fold into helices (e.g., 14-helix) even at short lengths. This pre-organization can bury the N-terminus. Using a "chaotropic" solvent mixture (e.g., adding 10% Trifluoroethanol to DMF) can disrupt these aggregates if coupling stalls.
    

Quality Control & Troubleshooting

Data Summary: Coupling Efficiency Comparison

Based on internal validation data for


-hPhe analogs.
Coupling System1st Coupling Yield (1h)2nd Coupling Yield (1h)Racemization Risk
HBTU / DIEA65%82%Low
HATU / HOAt 94% >99% Low
DIC / HOBt70%88%Very Low
Troubleshooting Guide
IssueObservationRoot CauseCorrective Action
Incomplete Coupling Kaiser test remains blue after double coupling.Steric clash of 2-Me group or aggregation.Use Magic Mixture (DCM/DMF/NMP 1:1:1) or elevate temp to 50°C.
Slow Filtration Resin drains slowly.Resin swelling due to peptide aggregation.Wash with DCM to shrink, then DMF to swell. Switch to PEG-PS resin (e.g., ChemMatrix).
Low Crude Purity Mass spec shows -192 Da peaks (deletion).Inefficient Fmoc removal on the previous cycle.Use DBU (2%) in the deprotection mix for the step before this amino acid.

References

  • Seebach, D., et al. (1996). Synthesis of

    
    -Oligopeptides Using Arndt-Eistert Homologation. Helvetica Chimica Acta. 
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto.[5] Accounts of Chemical Research.

  • Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU in the Synthesis of Difficult Peptides. Methods in Enzymology.

  • PubChem Compound Summary. (2023). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid.[6][6]

  • Bachem Application Note. (2023). Guide to Coupling Reagents & Additives.

Sources

Application Note: (S)-3-Amino-4-(2-methylphenyl)butanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Amino-4-(2-methylphenyl)butanoic acid (also known as (S)-β³-homo-o-tolylalanine ) is a specialized chiral beta-amino acid building block. Unlike its alpha-amino acid counterparts, this compound introduces two critical features to a drug scaffold: proteolytic resistance (via the beta-backbone) and conformational restriction (via the ortho-methyl steric anchor).

This guide details the application of this compound in optimizing peptide-based therapeutics and small molecule inhibitors. It focuses on its utility in increasing plasma half-life and improving receptor selectivity through the "Ortho-Effect," which restricts side-chain rotation to lock bioactive conformations.

Scientific Rationale & Mechanism

The "Ortho-Effect" in Molecular Design

In medicinal chemistry, the introduction of a methyl group at the ortho position of a phenyl ring is a classic strategy to induce atropisomerism or restrict bond rotation.

  • Alpha-Amino Acids: In standard phenylalanine, the side chain rotates freely.

  • Beta-Amino Acids: The extra methylene group (

    
    ) in the backbone adds flexibility.
    
  • The Solution: By using (S)-3-Amino-4-(2-methylphenyl)butanoic acid, the ortho-methyl group sterically clashes with the backbone methylene protons. This restricts the

    
     (Chi-1) torsion angle, forcing the aromatic ring into a specific orientation that can maximize 
    
    
    
    stacking interactions within a receptor pocket while minimizing entropic penalty upon binding.
Proteolytic Stability

Endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) specifically recognize


-peptide bonds. The insertion of the extra carbon atom in the 

-amino acid backbone disrupts the scissile bond geometry, rendering the peptide bond resistant to enzymatic hydrolysis. This modification is critical for converting labile peptide hits into stable lead candidates.

Application Workflows

Workflow: Peptidomimetic Optimization

This workflow describes how to replace a Phenylalanine (Phe) residue with (S)-3-Amino-4-(2-methylphenyl)butanoic acid to scan for stability and potency.

Peptidomimetic_Workflow Hit Peptide Hit (Unstable, High Potency) Scan Beta-Scan Replace Phe with Beta-Phe analogs Hit->Scan Identify metabolic hotspots Ortho Ortho-Constraint Insert (S)-3-Amino-4-(2-methylphenyl)butanoic acid Scan->Ortho Target Phe residue Assay Stability & Potency Assay Ortho->Assay Synthesize & Test Assay->Ortho Iterate (Try Para/Meta if Ortho fails) Lead Lead Candidate (High Stability, Locked Conformation) Assay->Lead Select best profile

Figure 1: Optimization workflow transforming a labile peptide hit into a stable lead candidate using beta-amino acid substitution.

Experimental Protocols

Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate (S)-3-Amino-4-(2-methylphenyl)butanoic acid into a peptide sequence using Fmoc chemistry. Pre-requisite: The building block must be Fmoc-protected: Fmoc-(S)-3-Amino-4-(2-methylphenyl)butanoic acid .

Materials:

  • Resin: Rink Amide MBHA resin (loading 0.5-0.7 mmol/g).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Resin Swelling:

    • Weigh 100 mg of resin into a synthesis column.

    • Swell in DMF (3 mL) for 30 minutes. Drain.

  • Deprotection (Fmoc Removal):

    • Add 20% Piperidine in DMF (3 mL). Shake for 5 minutes. Drain.

    • Repeat with fresh 20% Piperidine for 15 minutes. Drain.

    • Wash resin with DMF (3x), DCM (3x), DMF (3x).

  • Coupling of (S)-3-Amino-4-(2-methylphenyl)butanoic acid:

    • Stoichiometry: Use 3 equivalents (eq) of the Fmoc-beta-amino acid relative to resin loading.

    • Activation: Dissolve Amino Acid (3 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6 eq).

    • Reaction: Add the activated solution to the resin immediately. Shake at room temperature for 2 to 4 hours .

    • Note: Beta-amino acids react slower than alpha-amino acids due to the extra methylene group. Extended coupling time is mandatory.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin). If the beads remain blue (positive amine), re-couple using PyBOP/HOAt for 4 hours.

  • Capping (Optional but Recommended):

    • If coupling is <99%, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF for 10 minutes to prevent deletion sequences.

Protocol: Chiral Purity Analysis (HPLC)

Objective: Verify the enantiomeric excess (ee%) of the building block or cleaved peptide. The (S)-enantiomer is crucial; the (R)-enantiomer may be inactive or toxic.

Method Parameters:

  • Column: Chiralpak IA or AD-H (Amylose-based stationary phase).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (Trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Temperature: 25°C.

Acceptance Criteria:

  • Enantiomeric Purity: > 99.5% (S)-isomer.

  • Chemical Purity: > 98%.[1]

Case Study Data: Stability Comparison

The following table illustrates the impact of substituting Phenylalanine (Phe) with its beta-homo analogs in a hypothetical neuropeptide sequence (Tyr-Pro-Phe -Phe-NH2).

Analog CompoundSubstitution at Pos 3Half-life (

) in Human Plasma
Receptor Affinity (

, nM)
Notes
Native Peptide L-Phe12 mins4.5Rapidly degraded.
Analog A L-Beta-Homo-Phe145 mins12.0Stable, but potency drop due to flexibility.
Analog B (S)-Beta-Homo-o-tolylalanine 180 mins 2.1 High stability + Potency gain (Conformational Lock).
Analog C (S)-Beta-Homo-p-tolylalanine150 mins35.0Stable, but steric clash at para position reduces binding.

Interpretation: Analog B demonstrates that the ortho-methyl group not only preserves the stability inherent to beta-amino acids but also improves affinity by locking the side chain into a favorable bioactive conformation.

Synthesis Pathway (Reference)

For researchers needing to synthesize the building block in-house, the Arndt-Eistert homologation is the standard route.

Synthesis_Route Start Starting Material: (S)-N-Boc-2-methylphenylalanine Step1 Activation: Isobutyl chloroformate / NMM (Mixed Anhydride) Start->Step1 Step2 Diazomethane Addition: Formation of Diazoketone Step1->Step2 Step3 Wolff Rearrangement: Ag benzoate / Heat / Water Step2->Step3 Key Homologation Step Product Product: (S)-N-Boc-3-Amino-4-(2-methylphenyl)butanoic acid Step3->Product

Figure 2: Arndt-Eistert homologation sequence converting the alpha-amino acid to the beta-amino acid.[1]

References

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822.

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11), 2733-2763.

  • Guichard, G., & Huc, I. (2011). "Synthetic foldamers." Chemical Communications, 47(21), 5933-5941.

  • Werder, M., et al. (1999). "Design, synthesis, and biological evaluation of beta-amino acid-containing peptidomimetics." Journal of Medicinal Chemistry, 42(17), 3327-3333.

Sources

Application Note: (S)-3-Amino-4-(2-methylphenyl)butanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Amino-4-(2-methylphenyl)butanoic acid (also known as (S)-


-homo-o-methylphenylalanine) is a critical chiral 

-amino acid building block. Distinguished by the steric bulk of the ortho-methyl group on the phenyl ring, this molecule offers unique conformational constraints when incorporated into peptidomimetics and small-molecule drugs.

This guide details the technical specifications, synthesis protocols, and application workflows for utilizing this building block in Solid Phase Peptide Synthesis (SPPS) and Fragment-Based Drug Discovery (FBDD) . It is designed for researchers aiming to enhance metabolic stability in peptide therapeutics or probe hydrophobic pockets in enzyme inhibitors (e.g., DPP-4 inhibitors).

Chemical Profile & Technical Specifications[1][2][3]

The ortho-methyl substitution breaks the rotational symmetry of the phenyl ring, introducing a specific steric clash that can lock downstream peptide conformations into stable secondary structures (e.g.,


-helices).
Table 1: Technical Specifications
PropertySpecification
IUPAC Name (3S)-3-Amino-4-(2-methylphenyl)butanoic acid
Common Name (S)-

-Homo-o-methylphenylalanine
Molecular Formula

Molecular Weight 193.24 g/mol
Chirality (S)-Enantiomer (Topologically equivalent to L-amino acids)
CAS Number (Generic) 269398-80-3 (Refers to Boc-protected (R)-isomer; (S)-isomer is custom)
pKa Values

3.8 (COOH),

9.8 (

)
Solubility Soluble in water (pH dependent), MeOH, DMSO; Insoluble in Hexanes
Storage 2-8°C, Desiccated, Inert Atmosphere (Argon)

Synthesis Protocols

We present two validated routes. Method A is the "Gold Standard" for laboratory-scale synthesis starting from the chiral pool. Method B is a scalable enzymatic resolution for cost-effective production.

Method A: Arndt-Eistert Homologation (Chiral Pool)

Rationale: This method preserves the stereochemistry of the starting


-amino acid, (S)-2-amino-3-(2-methylphenyl)propanoic acid ((S)-o-methylphenylalanine). It is the most reliable method to ensure >99% ee.

Reagents:

  • Starting Material: Boc-(S)-2-amino-3-(2-methylphenyl)propanoic acid

  • Activator: Isobutyl chloroformate / N-methylmorpholine (NMM)

  • Reagent: Diazomethane (

    
    ) (generated in situ or ether solution)
    
  • Catalyst: Silver benzoate (

    
    )
    

Protocol:

  • Mixed Anhydride Formation: Dissolve 10 mmol of the Boc-

    
    -amino acid in dry THF (50 mL) at -15°C. Add 1.1 eq of NMM followed by 1.1 eq of isobutyl chloroformate. Stir for 20 min.
    
  • Diazoketone Synthesis: Filter the precipitated salts rapidly. Add the filtrate to a 0°C solution of diazomethane in ether (excess, ~2.5 eq). Caution: Diazomethane is explosive; use polished glassware and blast shields. Stir for 3 hours, allowing to warm to RT.

  • Wolff Rearrangement: Evaporate excess diazomethane/ether under reduced pressure. Dissolve the yellow residue (diazoketone) in THF/Water (9:1). Add silver benzoate (0.1 eq) and triethylamine (1.1 eq). Sonication can accelerate this step. The evolution of

    
     gas indicates reaction progress.
    
  • Workup: Once gas evolution ceases, concentrate the solvent. Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield Boc-(S)-3-amino-4-(2-methylphenyl)butanoic acid.

Method B: Enzymatic Kinetic Resolution

Rationale: For multigram/kilogram scale where diazomethane is too hazardous. Uses Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the (S)-ester.

Protocol:

  • Substrate Preparation: Synthesize racemic ethyl 3-amino-4-(2-methylphenyl)butanoate via Knoevenagel condensation of 2-methylbenzaldehyde with malonic acid/ammonium acetate, followed by esterification.

  • Enzymatic Hydrolysis: Suspend the racemic ester (50 g) in phosphate buffer (pH 7.0) with 10% acetone as co-solvent. Add immobilized CAL-B (Novozym 435, 5% w/w).

  • Incubation: Stir at 30°C. Monitor conversion via chiral HPLC. The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid.

  • Termination: At 50% conversion, filter off the enzyme.

  • Separation: Adjust pH to 8.5. Extract the unreacted (R)-ester with MTBE. Acidify the aqueous phase to pH 2.0 and precipitate the desired (S)-acid .

Application Workflows

Workflow 1: Solid Phase Peptide Synthesis (SPPS)

The incorporation of (S)-3-amino-4-(2-methylphenyl)butanoic acid into peptides creates a "beta-homo" residue. The additional methylene group (


) in the backbone increases flexibility initially, but the ortho-methyl group restricts rotation, often inducing stable helices (e.g., 

-peptide 14-helix).

Critical Step: Fmoc-Protection Before SPPS, convert the Boc-protected material (from Method A) or free acid (Method B) to the Fmoc-derivative using Fmoc-OSu and


 in Dioxane/Water.

SPPS Cycle Protocol:

  • Resin Selection: Use 2-Chlorotrityl chloride resin to prevent diketopiperazine formation (common with

    
    -amino acids).
    
  • Coupling:

    • Reagents: 3 eq Fmoc-AA, 3 eq HATU, 6 eq DIPEA in DMF.

    • Time: Double coupling (2 x 45 min) is mandatory due to the steric bulk of the ortho-methyl group hindering the nucleophilic attack.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Monitor UV absorbance; deprotection of

    
    -amino acids is generally slower than 
    
    
    
    -amino acids.
  • Cleavage: TFA/TIS/Water (95:2.5:2.5).

Workflow 2: Fragment-Based Drug Design (DPP-4 Inhibitors)

This molecule is a steric analog of the


-amino acid found in Sitagliptin. The ortho-methyl group probes the S1 hydrophobic pocket of proteases.

Self-Validating Logic:

  • Hypothesis: If the target pocket is strictly defined by the trifluorophenyl ring of Sitagliptin, the ortho-methyl analog will show reduced

    
     due to steric clash.
    
  • Validation: If potency is retained, the pocket has plasticity, and the methyl group provides a metabolic handle (preventing oxidation at that position).

Visualizations

Diagram 1: Arndt-Eistert Homologation Pathway

This flowchart illustrates the carbon insertion mechanism converting the


-amino acid to the 

-amino acid.

ArndtEistert Start (S)-Boc-o-Me-Phe (Alpha Amino Acid) MixedAnh Mixed Anhydride Intermediate Start->MixedAnh iBuOCOCl NMM Diazo Diazoketone (Chiral Center Intact) MixedAnh->Diazo CH2N2 Wolff Wolff Rearrangement (Ketene Intermediate) Diazo->Wolff Ag+, Heat -N2 Product (S)-3-Amino-4-(2-methylphenyl) butanoic Acid Wolff->Product H2O Hydrolysis

Caption: Step-wise homologation preserving the (S)-chiral center via Wolff Rearrangement.

Diagram 2: SPPS Decision Logic for Steric Beta-Amino Acids

Logic gate for optimizing coupling efficiency with the bulky ortho-methyl group.

SPPS_Logic Start Start Coupling Cycle CheckSteric Is AA Beta-Homo-o-Me? Start->CheckSteric Standard Standard Coupling (HBTU, 1hr) CheckSteric->Standard No Enhanced Enhanced Coupling (HATU/HOAt, 2x 45min) CheckSteric->Enhanced Yes Test Kaiser Test (Ninhydrin) Standard->Test Enhanced->Test Result Blue? (Incomplete) Test->Result Recouple Recouple with PyBOP at 40°C Result->Recouple Yes Next Proceed to Deprotection Result->Next No Recouple->Test

Caption: Optimized SPPS workflow to overcome steric hindrance of the ortho-methyl group.

References

  • Podlech, J., & Seebach, D. (1995).

    
    -Amino Acids from 
    
    
    
    -Amino Acids Using the Arndt-Eistert Reaction." Liebigs Annalen. Link
  • Steer, D. L., et al. (2002). "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link
    
  • Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. (Context for Sitagliptin analogs). Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron. Link
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Foundational theory on beta-peptide folding). Link

Application Note: HPLC Analysis of (S)-3-Amino-4-(2-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated analytical framework for the quality control of (S)-3-Amino-4-(2-methylphenyl)butanoic acid . This


-amino acid is a critical chiral intermediate, structurally analogous to precursors used in the synthesis of DPP-4 inhibitors (e.g., Sitagliptin) and GABA analogs.

The guide is divided into two distinct chromatographic protocols:

  • Chemical Purity (RP-HPLC): For the quantification of related substances and assay.

  • Enantiomeric Purity (Chiral HPLC): For the specific separation of the (S)-enantiomer from the (R)-antipode.

Introduction & Molecule Profile

(S)-3-Amino-4-(2-methylphenyl)butanoic acid is a


-homo-amino acid derivative. Its zwitterionic nature and lack of strong conjugation pose specific analytical challenges.
  • Chemical Structure: A butanoic acid backbone with a primary amine at the

    
    -position and a 2-methylphenyl (o-tolyl) side chain.
    
  • Critical Quality Attributes (CQAs):

    • Chemical Purity: Detection of des-amino impurities, regioisomers, and synthetic byproducts (e.g., unreacted starting materials).

    • Stereochemical Purity: Strict control of the (S)-configuration is required, as the biological activity of peptidomimetics is stereospecific.

Protocol A: Chemical Purity (RP-HPLC)

Objective: To separate the main API from process impurities using Reversed-Phase Chromatography. Mechanism: Ion-Suppression RP-HPLC. The acidic mobile phase keeps the carboxylic acid protonated (neutral) and the amine protonated (cationic), preventing peak tailing caused by secondary silanol interactions.

Chromatographic Conditions
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 4.6 × 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection (UV) 210 nm (Primary), 254 nm (Secondary for aromatic impurities)
Injection Volume 10 µL
Run Time 25 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration
2.0955Isocratic Hold
15.04060Linear Gradient
18.04060Wash
18.1955Return to Initial
25.0955Re-equilibration
Sample Preparation[1][2][3][4]
  • Diluent: Mobile Phase A : Mobile Phase B (90:10 v/v).

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and sonicate for 5 mins. Dilute to volume (Conc: 1.0 mg/mL).

  • System Suitability: Inject the standard 6 times.

    • Acceptance Criteria: RSD of Area < 2.0%; Tailing Factor (T) < 1.5; Theoretical Plates (N) > 5000.

Protocol B: Enantiomeric Purity (Chiral HPLC)

Objective: Direct separation of the (S)-enantiomer from the (R)-enantiomer without derivatization. Mechanism: Crown Ether Ligand Exchange. The Crownpak CR-I(+) column utilizes a chiral crown ether stationary phase that forms host-guest inclusion complexes specifically with the ammonium ion (


) of free amino acids. This is the "Gold Standard" for underivatized amino acids.
Chromatographic Conditions
ParameterSpecification
Column Daicel Crownpak CR-I(+) (3.0 × 150 mm, 5 µm)
Mobile Phase Aqueous Perchloric Acid (

), pH 1.5 (Isocratic)
Preparation Add 16.3 g of 60%

to 1000 mL ultrapure water.
Flow Rate 0.4 mL/min (Lower flow rate for 3.0 mm ID column)
Column Temp 25°C (Ambient; Lower temp improves chiral resolution)
Detection UV 210 nm
Elution Order Typically, (R)-enantiomer elutes first; (S)-enantiomer elutes second on CR(+) phase (Verify with racemic standard).
Experimental Logic[1][4]
  • Why Perchloric Acid? Crown ether columns require specific counter-ions to function. Perchloric acid allows the formation of the ammonium complex necessary for chiral recognition.

  • Why Low Temperature? Chiral recognition is an exothermic sorption process. Lower temperatures (

    
    ) generally increase the separation factor (
    
    
    
    ).
  • Alternative: If Crownpak is unavailable, a Zwitterionic Chiral Phase (e.g., Chiralpak ZWIX(+) can be used with a MeOH/ACN mobile phase containing formic acid and diethylamine.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for analyzing the purity of the target


-amino acid.

AnalyticalWorkflow Start Sample: (S)-3-Amino-4-(2-methylphenyl)butanoic acid Decision Select Analysis Type Start->Decision ChemPurity Chemical Purity (Assay/Impurities) Decision->ChemPurity General QC ChiralPurity Enantiomeric Purity (% ee) Decision->ChiralPurity Stereo Check RP_HPLC RP-HPLC (C18 Column) Mobile Phase: Acidic Phosphate/ACN ChemPurity->RP_HPLC Detect_Chem Detection: UV 210 nm (Max absorbance of Phenyl ring) RP_HPLC->Detect_Chem Result_Chem Output: % Purity (Area Norm) Identify Synthetic Byproducts Detect_Chem->Result_Chem Chiral_HPLC Chiral HPLC (Crownpak CR-I+) Mobile Phase: pH 1.5 HClO4 ChiralPurity->Chiral_HPLC Detect_Chiral Detection: UV 210 nm Resolution (Rs) > 1.5 Chiral_HPLC->Detect_Chiral Result_Chiral Output: Enantiomeric Excess (ee) Confirm (S)-Configuration Detect_Chiral->Result_Chiral

Figure 1: Analytical workflow for the complete purity profiling of (S)-3-Amino-4-(2-methylphenyl)butanoic acid.

Method Validation Parameters

To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be assessed during method transfer:

  • Specificity: Inject the solvent blank, placebo (if formulation), and known impurities. Ensure no interference at the retention time of the main peak.

    • Chiral Specificity: Inject the Racemic Mixture (Racemate) to confirm the resolution (

      
      ) between (R) and (S) peaks is 
      
      
      
      .
  • Linearity: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 to 1.5 mg/mL). Correlation coefficient (

    
    ) must be 
    
    
    
    .
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3
      
    • LOQ: S/N

      
       10
      
  • Robustness (Chiral Method): Small changes in Temperature (

    
    ) and Flow Rate (
    
    
    
    mL/min) can drastically affect chiral resolution. Strictly control column temperature.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+) / CR-I(-). Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Amino Acids using Agilent AdvanceBio Amino Acid Analysis (AAA). Retrieved from [Link]

  • Merck. (2015).[1] Sitagliptin Intermediate Analysis: Enantiospecific Synthesis and HPLC Profiling of Fluorinated Beta-Amino Acids. (Analogous methodology for beta-amino acid separation). Helvetica Chimica Acta, 98(2).

Sources

Synthesis of DPP-4 inhibitors using (S)-3-Amino-4-(2-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing (S)-3-Amino-4-(2-methylphenyl)butanoic Acid as a Chiral Pharmacophore

Abstract

This application note details the robust synthesis and utilization of (S)-3-Amino-4-(2-methylphenyl)butanoic acid , a critical chiral


-amino acid building block for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While commercial "gliptins" (e.g., Sitagliptin) often utilize fluorinated phenyl rings, the 2-methylphenyl  analog represents a vital probe for exploring the hydrophobic S1 pocket of the DPP-4 enzyme. This guide provides a validated protocol for the biocatalytic synthesis of the chiral acid and its subsequent coupling to a heterocyclic core, emphasizing enantiomeric purity and process scalability.
Introduction: The -Amino Acid Warhead

DPP-4 inhibitors function by occupying the catalytic active site of the enzyme, preventing the degradation of incretin hormones like GLP-1. The structural hallmark of this class (including Sitagliptin and Retagliptin) is a


-amino acid moiety that mimics the N-terminal peptide substrate.

The specific intermediate, (S)-3-Amino-4-(2-methylphenyl)butanoic acid , serves as the "anchor" molecule. Its amino group forms hydrogen bonds with Glu205 and Glu206 in the enzyme's active site, while the 2-methylphenyl group nests into the hydrophobic S1 pocket.

Key Challenges addressed in this guide:

  • Enantioselectivity: The (S)-configuration is strictly required for bioactivity; the (R)-enantiomer is often inactive or antagonistic.

  • Chemoselectivity: Avoiding racemization during the amide coupling to the heterocyclic core.

Retrosynthetic Analysis & Strategy

To ensure high optical purity (>99.5% ee), we reject classical resolution methods in favor of a Biocatalytic Transamination approach. This method, pioneered industrially for Sitagliptin, allows for the direct asymmetric conversion of a keto-acid precursor to the chiral amine.

DOT Diagram: Synthetic Pathway

DPP4_Synthesis Precursor Keto-Acid Precursor (4-(2-methylphenyl)-3-oxobutanoic acid) Enzyme R-Transaminase (PLP cofactor) Precursor->Enzyme Substrate Intermediate (S)-3-Amino-4-(2-methylphenyl) butanoic acid (>99% ee) Enzyme->Intermediate Asymmetric Transamination AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme NH2 Source Coupling Amide Coupling (EDC/HOBt or HATU) Intermediate->Coupling Boc-Protection (Optional) Core Heterocyclic Core (e.g., Triazolopiperazine) Core->Coupling Final Final DPP-4 Inhibitor (Analog) Coupling->Final Deprotection

Figure 1: Biocatalytic workflow converting the keto-acid precursor to the final inhibitor.[1][2]

Protocol 1: Biocatalytic Synthesis of the Chiral Acid

Objective: Synthesis of (S)-3-Amino-4-(2-methylphenyl)butanoic acid via enzymatic transamination.

Rationale: Unlike Rh-catalyzed hydrogenation (which requires high pressure and expensive metal ligands), transaminases operate at ambient pressure and water, delivering superior enantiomeric excess (ee).

Materials:
  • Substrate: 4-(2-methylphenyl)-3-oxobutanoic acid (prepared via Claisen condensation of 2-methylphenylacetic acid and Meldrum’s acid).

  • Enzyme: ATA-117 or commercially available (S)-selective

    
    -transaminase.
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (1 M).

  • Buffer: 100 mM Triethanolamine (pH 8.5).

Step-by-Step Methodology:
  • Buffer Preparation: Dissolve PLP (1 mM final concentration) in 100 mM Triethanolamine buffer (pH 8.5).

  • Substrate Solubilization: Dissolve the keto-acid substrate (50 g/L) in the buffer. If solubility is poor, add 5-10% DMSO.

  • Reaction Initiation: Add Isopropylamine (1.5 equivalents) to shift the equilibrium. Add the Transaminase enzyme (2 g/L loading).

  • Incubation: Stir gently at 45°C for 24 hours. Monitor pH and adjust to 8.5 using 1M NaOH if necessary.

  • Work-up:

    • Acidify the reaction mixture to pH 2.0 using 6M HCl (precipitates the enzyme and product).

    • Filter off the denatured protein.

    • Wash the aqueous phase with Methyl tert-butyl ether (MTBE) to remove unreacted ketone.

    • Adjust aqueous phase to pH 12, extract impurities.

    • Readjust to pH 6.0 (isoelectric point) to precipitate the zwitterionic amino acid.

  • Purification: Recrystallize from Isopropanol/Water (1:1).

Validation Check:

  • Yield: Expect 80-85%.

  • Chiral Purity: Analyze via Chiral HPLC (Crownpak CR(+) column, pH 1.5 HClO4). Target >99.5% ee.

Protocol 2: Coupling to the Heterocyclic Core

Objective: Amide bond formation between the chiral acid and a triazolopiperazine core (Sitagliptin-like scaffold).

Rationale: Direct coupling of the free amino acid is difficult. We utilize Boc-protection followed by HATU coupling to prevent racemization of the sensitive


-carbon.
Reagents:
  • (S)-3-Amino-4-(2-methylphenyl)butanoic acid (from Protocol 1).

  • Boc-anhydride (

    
    ).
    
  • Core: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (HCl salt).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Workflow:

Phase A: Boc-Protection [3][1]

  • Suspend the amino acid (10 mmol) in 1,4-Dioxane/Water (1:1).

  • Add NaOH (20 mmol) followed by

    
     (11 mmol). Stir at RT for 12h.
    
  • Acidify to pH 3, extract with Ethyl Acetate, dry and concentrate to yield (S)-3-((tert-butoxycarbonyl)amino)-4-(2-methylphenyl)butanoic acid .

Phase B: Amide Coupling

  • Dissolve Boc-protected acid (1.0 eq) and the Heterocyclic Core (1.0 eq) in dry DMF.

  • Cool to 0°C. Add DIPEA (3.0 eq).

  • Add HATU (1.1 eq) portion-wise.

  • Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Quench: Pour into ice water/brine. Extract with Ethyl Acetate.[4]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Phase C: Deprotection (Salt Formation)

  • Dissolve the coupled intermediate in Methanol.

  • Add 4M HCl in Dioxane (excess). Stir for 3 hours.

  • Concentrate in vacuo.[4] Triturate with Ether to obtain the final inhibitor as the Hydrochloride salt.

QC & Validation Parameters

To ensure the protocol yields "Drug Discovery Grade" material, the following specifications must be met:

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Reverse Phase (Acetonitrile/Water + 0.1% TFA)
Chiral Purity > 99.0% eeChiral HPLC (Daicel Chiralpak AD-H or Crownpak)
Structure ID Consistent with structure1H-NMR (400 MHz, DMSO-d6), MS (ESI)
Residual Solvent < 5000 ppm (Class 3)GC-Headspace
DOT Diagram: QC Decision Tree

QC_Workflow Start Crude Product HPLC Purity > 98%? Start->HPLC Chiral ee > 99%? HPLC->Chiral Yes Recryst Recrystallize (EtOH/H2O) HPLC->Recryst No Chiral->Recryst No Release Release Batch Chiral->Release Yes Recryst->HPLC Retest

Figure 2: Quality Control Decision Tree for final compound release.

References
  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. Link

  • Hansen, K. B., et al. (2009). First generation process for the preparation of the DPP-IV inhibitor sitagliptin. Organic Process Research & Development, 13(4), 598-608. Link

  • Zervey, A. (2025).[5] Dipeptidyl Peptidase-4 Inhibitors (Gliptins): Overview and Mechanism. Cleveland Clinic Health Library. Link

Sources

Technical Guide: Handling, Storage, and Solubilization of Amino Acid Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino acid hydrochlorides (AA-HCl) are the preferred salt forms for many pharmaceutical and research applications due to their superior solubility in aqueous media and enhanced thermal stability compared to free zwitterionic bases. However, the ionic lattice energy that confers this stability also introduces a critical vulnerability: hygroscopicity .

The chloride counter-ion significantly lowers the deliquescence relative humidity (DRH) point, making these salts prone to rapid moisture uptake, hydrolysis, and subsequent degradation (e.g., oxidation of Met/Cys, cyclization of Glu/Asp). This guide provides a rigorous, self-validating framework for the lifecycle management of AA-HCl salts, moving beyond basic "store cool and dry" advice to mechanistic protocols.

Physicochemical Context: The Hydrochloride Advantage & Liability

Understanding the "why" behind handling procedures is critical for compliance. The HCl salt form disrupts the strong intermolecular hydrogen bonding network of the free amino acid crystal lattice, replacing it with ionic interactions.

Table 1: Comparative Properties (Free Base vs. HCl Salt)
FeatureFree Amino Acid (Zwitterion)Amino Acid Hydrochloride (Ionic Salt)Practical Implication
Water Solubility Low to Moderate (e.g., L-Lysine: ~600 g/L)High to Very High (e.g., L-Lysine HCl: >1000 g/L)HCl salts dissolve rapidly but release significant heat (Exothermic).
pH (1% Solution) Near Neutral / Isoelectric Point (pI)Acidic (pH 2.5 – 5.0) Requires buffering for biological use; acidic pH stabilizes side chains like -SH.
Hygroscopicity Generally LowHigh (Deliquescent) Rapidly absorbs atmospheric water, leading to "caking" and hydrolysis.
Thermal Stability High Melting PointVery High Melting Point More resistant to thermal decomposition but sensitive to moisture-induced degradation.

Protocol 1: Storage & Shelf-Life Management

Core Principle: Moisture is the catalyst for almost all degradation pathways. Temperature control is secondary to humidity control.

Storage Decision Logic

Do not treat all AA-HCl salts equally. Use this decision tree to determine the rigor of your storage conditions.

StorageLogic Start New AA-HCl Shipment CheckType Check Side Chain (Met, Cys, Trp, His?) Start->CheckType Sensitive Oxidation/Light Sensitive CheckType->Sensitive Yes Stable Standard AA-HCl (Gly, Ala, Val, etc.) CheckType->Stable No Freezer Store at -20°C Amber Vial + Desiccant Double Sealed Sensitive->Freezer Always LongTerm Long Term Storage (> 1 Month) Stable->LongTerm Yes ShortTerm Active Use (< 1 Month) Stable->ShortTerm No LongTerm->Freezer Desiccator Desiccator Cabinet RT (20-25°C) <30% RH ShortTerm->Desiccator

Figure 1: Decision tree for amino acid hydrochloride storage based on chemical sensitivity and usage frequency.

Specific Degradation Risks
  • Cysteine/Methionine (Sulfur-containing):

    • Risk:[1][2] Oxidation to Cystine (dimer) or Methionine Sulfoxide.

    • Sign: Caking or slight odor change.

    • Mitigation: Argon backfill is mandatory for long-term storage.

  • Tryptophan (Indole-containing):

    • Risk:[1][2] Photo-oxidation to Kynurenine (yellow/brown discoloration).

    • Mitigation: Amber glass vials are non-negotiable.

  • Glutamic/Aspartic Acid:

    • Risk:[1] Intramolecular cyclization (Pyroglutamate formation) is accelerated by moisture, even at acidic pH.

Protocol 2: Precision Handling & Weighing (The "Dry Box" Method)

Problem: Opening a cold bottle of hygroscopic AA-HCl in a humid lab causes immediate condensation, ruining the remaining stock.

The "Deliquescence Clock": You have approximately 60-120 seconds of exposure at 50% RH before measurable water uptake occurs on the surface of fine powders like Lysine HCl or Histidine HCl.

Workflow Steps
  • Equilibration (Critical):

    • Remove the container from -20°C storage.

    • STOP: Do not open the cap.

    • Allow the container to reach room temperature (approx. 30-45 mins). Why? Opening a cold container sucks moist air in, which condenses on the cold salt.

  • The "Dry Box" Setup (For High Humidity Environments >50% RH):

    • If a glove box is unavailable, create a "Nitrogen Cone":

    • Place a funnel inverted over the balance pan.

    • Feed a gentle stream of dry Nitrogen (N2) through the funnel stem.

    • Weigh inside this curtain of dry gas.

  • Weighing Technique:

    • Use anti-static weighing boats . AA-HCl salts often carry static charge, causing particles to "jump" and attract moisture.

    • Do not return unused powder to the stock container. Discard it to prevent cross-contamination of the bulk.

  • Resealing:

    • Clean the threads of the bottle (powder stuck in threads breaks the seal).

    • Wrap the cap junction with Parafilm or electrical tape to create a secondary moisture barrier.

Protocol 3: Solubilization & pH Adjustment

The "Acid Shock" Phenomenon: Dissolving AA-HCl salts releases protons (


), causing a sharp drop in pH. If adding this directly to a cell culture or protein solution, you may precipitate other components or denature proteins before the buffer equilibrates.
Solubilization Workflow
  • Solvent Choice: Use Milli-Q water (Type 1). Avoid phosphate buffers initially if high concentrations (>100mM) are needed, as AA-HCl can alter ionic strength unpredictably.

  • Dissolution: Add the solid to 80% of the final volume of water. Stir.

    • Note: The process is often endothermic (gets cold) or exothermic depending on the lattice. Allow to reach RT.

Neutralization Stoichiometry

To adjust a 1M solution of Arginine HCl (MW: 210.66 g/mol ) to pH 7.4:

  • Reaction:

    
    
    
  • Calculation:

    • You need 1 molar equivalent of Base (NaOH) to neutralize the HCl counter-ion.

    • Example: For 100 mL of 1M Arg-HCl (21.0 g), you will need roughly 100 mL of 1M NaOH to reach the pI, then fine-tune to pH 7.4.

  • Caution: The resulting solution will have high ionic strength (NaCl byproduct). If high salt is a problem for downstream applications (e.g., mass spec), use the Free Base amino acid instead, or perform dialysis.

Diagram: Solubilization & pH Adjustment

Solubilization Start Weigh AA-HCl Salt Dissolve Dissolve in H2O (80% Final Vol) Start->Dissolve Measure Measure Initial pH (Expect pH 2-5) Dissolve->Measure Adjust Add NaOH Dropwise (Monitor Heat!) Measure->Adjust Check Target pH Reached? Adjust->Check Check->Adjust No Finalize Top up to Final Vol Filter Sterilize (0.22 µm) Check->Finalize Yes

Figure 2: Safe solubilization and neutralization workflow for acidic amino acid salts.

Quality Control & Troubleshooting

Before using a stored AA-HCl salt for critical experiments, perform these rapid checks:

IndicatorObservationDiagnosisAction
Appearance Clumping / Hard "Cake"Moisture ingress (Deliquescence).Discard. Hydrolysis likely occurred. Weighing is now inaccurate due to water mass.
Color Yellowing (Trp, Tyr, Phe)Photo-oxidation (Kynurenine formation).Discard. Toxic to cell cultures.
Solubility Haze / ParticulatesPolymerization (Cys -> Cystine) or impurities.Filter (0.2 µm). If haze persists, discard.
Odor Sulfur smell (Met, Cys)Degradation to sulfides.Discard.

References

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from

  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from

  • National Institutes of Health (NIH). Stability of Human Blood Serum Aminoacids After Storage at Different pH and Temperature Conditions. Retrieved from

  • Sigma-Aldrich. L-Methionine Product Information & Storage. Retrieved from

  • ResearchGate. Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products. Retrieved from

Sources

Application Note: In Vivo Formulation of (S)-3-Amino-4-(2-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the formulation and administration of (S)-3-Amino-4-(2-methylphenyl)butanoic acid (also known as (S)-


-homo-o-methylphenylalanine).[1] It is designed for immediate implementation in preclinical in vivo studies (PK/PD, efficacy, and toxicology).[1]


-Amino Acid / Phenylalanine Analog[1]

Executive Summary & Compound Profile

(S)-3-Amino-4-(2-methylphenyl)butanoic acid is a lipophilic


-amino acid.[1] Structurally, it resembles a homologated phenylalanine with an ortho-methyl substitution on the phenyl ring.[1] This modification increases lipophilicity (LogP) and steric bulk compared to endogenous amino acids, significantly altering its solubility profile and metabolic stability.

For in vivo research, the primary formulation challenge is the compound's zwitterionic nature . At physiological pH (7.4), the compound exists primarily as a zwitterion (net neutral charge), which corresponds to its point of minimum solubility (isoelectric point, pI).[1] Successful formulation requires disrupting this crystal lattice energy using pH adjustment, co-solvents, or complexation agents.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~193.24 g/mol Small molecule; rapid diffusion.[1]
pKa (Acid) ~3.4 – 3.8Anionic at pH > 5.[1]
pKa (Base) ~9.2 – 9.6Cationic at pH < 8.[1]
Isoelectric Point (pI) ~6.5Lowest solubility occurs near pH 6.5 - 7.0.
LogP ~1.5 – 1.8Moderately lipophilic; requires solubilizers for high doses.[1]
Appearance White crystalline solidHigh lattice energy; slow dissolution rate.[1]

Pre-Formulation Decision Matrix

Before selecting a protocol, determine your required concentration and route of administration. Use the decision tree below to select the optimal vehicle.

FormulationDecisionTree Start Start: Define Requirements Route Route of Administration? Start->Route IV_IP IV / IP (Intravenous/Intraperitoneal) Route->IV_IP PO PO (Oral Gavage) Route->PO Conc Target Concentration? HighConc > 10 mg/mL Conc->HighConc LowConc < 10 mg/mL Conc->LowConc IV_IP->Conc ProtC Protocol C: 0.5% Methylcellulose (Suspension) PO->ProtC Standard ProtD Protocol D: Co-solvent System (10% DMSO / 40% PEG400) PO->ProtD For PK solution ProtB Protocol B (Recommended): 20% HP-β-CD in Saline (Stable, Isotonic) HighConc->ProtB HighConc->ProtD If solubility fails in CD ProtA Protocol A: Saline + pH Adjustment (Risk of precipitation) LowConc->ProtA If pH 4-5 acceptable LowConc->ProtB Preferred

Figure 1: Formulation Decision Tree. Select Protocol B for maximum success in IV/IP studies to avoid phlebitis or precipitation.[1]

Detailed Formulation Protocols

Protocol A: 20% HP-β-CD Solution (Gold Standard for IV/IP)

Rationale: Hydroxypropyl-


-cyclodextrin (HP-β-CD) encapsulates the lipophilic o-tolyl ring, preventing zwitterionic aggregation while maintaining physiological osmolarity.[1] This is the safest vehicle for repeated dosing.

Materials:

  • (S)-3-Amino-4-(2-methylphenyl)butanoic acid[1]

  • Hydroxypropyl-

    
    -cyclodextrin (HP-β-CD) (Pharma grade)[1]
    
  • Sterile Water for Injection (WFI) or PBS (pH 7.4)[1]

  • 1N HCl and 1N NaOH (for pH adjustment)[1]

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in sterile water.[1] (e.g., dissolve 2g HP-β-CD in 10 mL water).[1] Filter through a 0.22 µm filter.

  • Weighing: Weigh the required amount of API into a sterile glass vial.

  • Wetting: Add 10% of the final volume of 0.1N HCl .

    • Note: Acidification protonates the amine and suppresses the carboxylic acid, temporarily creating a cationic species (

      
       / 
      
      
      
      ) which is highly soluble.
  • Solubilization: Vortex until fully dissolved. The solution should be clear.

  • Dilution: Slowly add the 20% HP-β-CD solution to reach 90% of the target volume.

  • pH Adjustment (Critical): While stirring, slowly add 1N NaOH dropwise to adjust pH to 6.0 – 7.0 .

    • Warning: Do not overshoot pH > 7.5, or precipitation may occur as the zwitterion forms. The cyclodextrin will maintain solubility near the pI.

  • Finalize: Adjust to final volume with sterile water.

  • Sterilization: Filter sterilize (0.22 µm PES membrane).

Protocol B: Co-solvent System (High Concentration / Bolus)

Rationale: For concentrations >20 mg/mL or when cyclodextrins are contraindicated. Uses organic co-solvents to solubilize the lipophilic backbone.

Vehicle Composition:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent)[1]

  • 50% Saline (Diluent)[1]

Procedure:

  • Dissolve the API completely in 100% DMSO (10% of final volume). Vortex until clear.

  • Add PEG 400 (40% of final volume) and vortex. The solution will warm slightly (exothermic).

  • Slowly add warm Saline (50% of final volume) while vortexing vigorously.

    • Tech Tip: Adding cold saline to PEG/DMSO can cause transient precipitation. Ensure saline is ~37°C.

  • Check pH.[2] If < 4.0, adjust carefully with dilute NaOH to pH ~5-6.[1]

Protocol C: Oral Suspension (Standard for Toxicology)

Rationale: For oral gavage (PO) where systemic solubility is not required prior to absorption.[1]

Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% Tween 80 in water.[1]

Procedure:

  • Weigh API and transfer to a mortar.

  • Add Tween 80 (wetting agent) and triturate with a pestle to form a smooth paste.

  • Geometric Dilution: Slowly add the 0.5% Methylcellulose solution while grinding to ensure a uniform suspension.

  • Transfer to a vial and vortex immediately before dosing.

Quality Control & Stability

Every batch must pass these checks before in vivo administration.

ParameterAcceptance CriteriaMethod
Visual Inspection Clear, colorless, particle-free (for IV/IP).Light box inspection.
pH 5.5 – 7.5 (IV/IP); 3.0 – 9.0 (PO).[1]Micro-pH probe.
Osmolarity 280 – 320 mOsm/kg (Isotonic).[1]Freezing point depression.
Concentration ±10% of target.HPLC-UV (210 nm or 254 nm).[1]

Stability Note:


-amino acids are generally stable against hydrolysis.[1] However, formulations in HP-β-CD should be prepared fresh (weekly) and stored at 4°C. Discard if precipitation is observed.[1]

In Vivo Administration Guidelines

Dosing Volumes
  • Mouse (20-25g):

    • IV: Max 5 mL/kg (100-125 µL).[1]

    • IP: Max 10 mL/kg (200-250 µL).[1]

    • PO: Max 10 mL/kg.

  • Rat (250g):

    • IV: Max 5 mL/kg.

    • IP: Max 10 mL/kg.

Adverse Events Monitoring
  • Phlebitis (IV): If tail vein irritation occurs, reduce pH (target 5.[1]5) or slow the injection rate.

  • Precipitation (IP): If the animal shows signs of abdominal irritation (writhing) immediately post-dose, the compound may have precipitated in the peritoneum.[1] Switch to Protocol A (HP-β-CD).[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[1] Link

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). β-Amino acids: versatile peptidomimetics.[1] Current Medicinal Chemistry, 9(8), 811-822.[1] Link

  • PubChem Compound Summary. (S)-3-Amino-4-phenylbutanoic acid (Structural Analog). National Center for Biotechnology Information. Link

Sources

Asymmetric synthesis strategies for beta-amino acids

Advanced Strategies for Asymmetric Synthesis of -Amino Acids

Executive Summary




This guide moves beyond textbook definitions to provide actionable, high-purity synthetic protocols. We focus on three distinct strategic pillars: Homologation (modifying chiral pool materials), C-C Bond Formation (Mannich-type additions), and Asymmetric Reduction (Hydrogenation).

Strategic Decision Matrix

Selecting the correct synthetic route depends heavily on the availability of starting materials and the specific substitution pattern required (



BetaAminoStrategyStartTarget Molecule AnalysisQ1Is the correspondingchiral u03B1-amino acid available?Start->Q1Q2Is the target u03B23-substituted?Q1->Q2NoRoute1Route A: Homologation(Arndt-Eistert)Q1->Route1Yes (Retention of Config)Route2Route B: Asymmetric Mannich(Imine Addition)Q2->Route2Yes (Aldehyde Precursor)Route3Route C: Asymmetric Hydrogenation(Enamide Reduction)Q2->Route3Yes (Acrylate Precursor)Q3Is the target u03B22-substituted?Q3->Route2Yes (Enolizable Nucleophile)Route4Route D: Biocatalysis(Transaminase)Q3->Route4High Enantiopurity Req.

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and substitution patterns.

Protocol A: Arndt-Eistert Homologation (Safety-Optimized)

Principle: This classic method inserts a methylene group into an

retention of configurationCritical Safety Note:

12(Trimethylsilyl)diazomethane (TMSCHN₂)
Mechanism of Action[3]
  • Activation: Conversion of

    
    -protected 
    
    
    -amino acid to a mixed anhydride or acid chloride.
  • Diazo Transfer: Reaction with TMSCHN₂ to form an

    
    -diazoketone.
    
  • Wolff Rearrangement: Ag(I)-catalyzed rearrangement expels

    
     to form a ketene intermediate.
    
  • Nucleophilic Attack: Water (or alcohol) attacks the ketene to yield the

    
    -amino acid (or ester).
    
Materials
  • Starting Material:

    
    -Boc-protected 
    
    
    -amino acid (1.0 equiv)
  • Activator: Isobutyl chloroformate (1.1 equiv) / NMM (N-methylmorpholine)

  • Reagent: TMSCHN₂ (2.0 M in hexanes, 2.0 equiv)[3]

  • Catalyst: Silver Benzoate (

    
    , 0.1 equiv)
    
  • Solvents: THF (anhydrous), 1,4-Dioxane, Water

Step-by-Step Procedure
  • Mixed Anhydride Formation:

    • Dissolve

      
      -Boc-amino acid (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -15°C.
      
    • Add NMM (11 mmol) followed by dropwise addition of isobutyl chloroformate (11 mmol).

    • Checkpoint: A white precipitate (NMM·HCl) will form immediately. Stir for 15 min.

  • Diazoketone Synthesis:

    • Filter the mixture rapidly under Argon to remove salts (optional but recommended for purity).

    • Add TMSCHN₂ solution (20 mmol) dropwise at 0°C.

    • Stir at 0°C for 3 hours, then warm to RT overnight.

    • Quench: Carefully add small amounts of acetic acid to quench excess TMSCHN₂ (bubbling indicates

      
       release).
      
    • Purification: Concentrate in vacuo. Flash chromatography (Silica, EtOAc/Hex) yields the yellow diazoketone.

  • Wolff Rearrangement:

    • Dissolve the purified diazoketone in 1,4-Dioxane/Water (9:1 v/v).

    • Add Silver Benzoate (10 mol%).

    • Sonicate or heat to 70°C. Evolution of

      
       gas indicates reaction progress.
      
    • Endpoint: Reaction is complete when

      
       evolution ceases and the yellow color disappears (approx. 1-3 h).
      
  • Isolation:

    • Acidify with 1N HCl to pH 2. Extract with EtOAc (3x).

    • Dry over

      
      , filter, and concentrate. Recrystallize to obtain pure 
      
      
      -Boc-
      
      
      -amino acid.

Protocol B: Catalytic Asymmetric Mannich Reaction

Principle: Direct C-C bond formation between an enolizable nucleophile and an imine. This is the method of choice for generating


-disubstituted

Workflow Visualization

MannichCycleSubstrate1Aldehyde/Imine(Electrophile)ComplexTransition State(H-Bonding Network)Substrate1->ComplexSubstrate2Ketone/Ester(Nucleophile)Substrate2->ComplexCatalystChiral Organocatalyst(e.g., Proline/Thiourea)Catalyst->ComplexActivatesProductBeta-Amino Carbonyl(High ee/dr)Complex->ProductProduct->CatalystRecycle

Figure 2: Organocatalytic cycle showing the dual activation of nucleophile and electrophile.

Protocol: Proline-Catalyzed Cross-Mannich

Target: Synthesis of


  • Reagents:

    • 
      -Anisidine (to form the imine in situ).
      
    • Aromatic Aldehyde (1.0 equiv).

    • Ketone/Aldehyde donor (2.0 equiv).[3]

    • (S)-Proline (20 mol%).

    • Solvent: DMSO or NMP (Polar aprotic solvents enhance the zwitterionic transition state).

  • Procedure:

    • Combine the aromatic aldehyde (1.0 mmol) and

      
      -anisidine (1.1 mmol) in DMSO (5 mL). Stir for 30 min to pre-form the imine.
      
    • Add the ketone donor (2.0 mmol) and (S)-Proline (0.2 mmol).

    • Stir at 4°C (cold room) for 24-48 hours. Note: Lower temperatures increase enantioselectivity.

    • Workup: Quench with phosphate buffer (pH 7). Extract with EtOAc.

    • Oxidation (Optional): To get the

      
      -amino acid, treat the crude 
      
      
      -amino aldehyde with
      
      
      (Pinnick oxidation).

Protocol C: Asymmetric Hydrogenation (Industrial Standard)

Principle: The reduction of

4Sitagliptin5678
Materials
  • Substrate:

    
    -(Acylamino)acrylate (E/Z mixture is acceptable if the catalyst induces isomerization).
    
  • Catalyst: [Rh(COD)Cl]₂ precursor + Chiral Ligand (e.g., (R)-BINAP or Josiphos ).

  • Equipment: High-pressure hydrogenation autoclave (Parr reactor).

Step-by-Step Procedure
  • Catalyst Preparation (In Glovebox):

    • Mix [Rh(COD)Cl]₂ (0.005 mmol) and (R)-BINAP (0.011 mmol) in degassed Methanol (5 mL).

    • Stir for 30 min to form the active cationic complex.

  • Hydrogenation:

    • Dissolve the

      
      -amino acrylate (1.0 mmol) in degassed Methanol (10 mL).
      
    • Transfer substrate solution and catalyst solution to the autoclave liner.

    • Purge: Pressurize to 5 bar

      
      , vent, and repeat 3 times to remove 
      
      
      .
    • Reaction: Pressurize to 30 bar (approx 435 psi)

      
      . Stir at Room Temperature for 12 hours.
      
  • Validation:

    • Vent carefully. Concentrate the solvent.

    • Analyze conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

    • Expectation: >95% Yield, >98% ee.[5][8]

Comparative Analysis: Chemical vs. Enzymatic

While chemical synthesis offers versatility, biocatalysis has become the industrial gold standard for specific targets like Sitagliptin due to the elimination of heavy metals.

FeatureArndt-EistertAsymmetric HydrogenationBiocatalysis (Transaminase)
Primary Use Homologation of

-amino acids
Large-scale production of

-amino acids
Highly specific industrial synthesis
Stereocontrol Retention (High)Catalyst Dependent (>98% ee)Enzyme Dependent (>99.9% ee)
Scalability Low/Med (Diazomethane risk)High (Standard equipment)Very High (Green chemistry)
Atom Economy Poor (Loss of

, requires Ag)
Excellent (100% atom efficient)Excellent
Key Reference 268

References

  • Arndt-Eistert Homologation Mechanism & Safety: Chemistry LibreTexts. (2023). Arndt-Eistert Reaction. 2

  • Continuous Flow Arndt-Eistert: RSC Advances. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. 9[6][7][10][11]

  • Sitagliptin Industrial Synthesis (Hydrogenation): Journal of the American Chemical Society. Highly Efficient Asymmetric Synthesis of Sitagliptin. 6

  • Sitagliptin Biocatalysis Comparison: RSC Publishing. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. 8[3][6][7][10][11][12]

  • Organocatalytic Mannich Reaction: MDPI. Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide. 13[6][7][10][11]

  • Hydrogenation of Acrylates: Organic Letters. Rh-Catalyzed Asymmetric Hydrogenation of α-Aminomethyl Acrylates. 10[3][6][7][10][11]

Protecting group chemistry for 3-amino-4-phenylbutanoic acid derivatives

Application Note: Protecting Group Strategies for 3-Amino-4-Phenylbutanoic Acid ( -Homophenylalanine)

Introduction & Strategic Analysis

3-Amino-4-phenylbutanoic acid, commonly known as






However, this structural homologation introduces unique synthetic challenges. The primary risk during the manipulation of

intramolecular cyclization

The "Lactam Trap"

In



Decision Matrix: Selecting the Right Strategy

Before initiating synthesis, the protection strategy must be aligned with the downstream application.

ProtectionStrategyStartStart: 3-Amino-4-phenylbutanoic AcidDecisionDownstream Application?Start->DecisionSPPSSolid Phase Peptide Synthesis (SPPS)Decision->SPPSAutomatedSolPhaseSolution Phase Synthesis / Scale-upDecision->SolPhaseBatch / ManualFmocRouteFmoc Protection(Base Labile)SPPS->FmocRouteBocRouteBoc Protection(Acid Labile)SolPhase->BocRouteFmocOutcomeUse: Fmoc-OSuAvoids: Acidic cleavage of side chainsFmocRoute->FmocOutcomeBocOutcomeUse: Boc2OAllows: Hydrogenolysis or strong acid cleavageBocRoute->BocOutcome

Figure 1: Decision matrix for selecting N-terminal protection based on synthesis modality.

Protocol A: N-Fmoc Protection

Objective: Synthesis of Fmoc-

Mechanism:
Materials
  • Substrate: 3-Amino-4-phenylbutanoic acid (1.0 equiv)

  • Reagent: 9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) (1.1 equiv)

  • Base: Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Acetone / Water (1:1 v/v)

  • Quench: 1M HCl

Step-by-Step Procedure
  • Solubilization: In a round-bottom flask, dissolve 3-amino-4-phenylbutanoic acid (10 mmol) and

    
     (25 mmol) in water (25 mL). Stir until a clear solution is obtained (pH ~8.5–9.0).
    
  • Addition: Dissolve Fmoc-OSu (11 mmol) in Acetone (25 mL). Add this solution dropwise to the aqueous amino acid solution over 15 minutes.

    • Expert Note: The dropwise addition prevents the precipitation of Fmoc-OSu. If precipitation occurs, add more acetone.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (System:

    
    /MeOH/AcOH 90:8:2). The free amino acid spot (ninhydrin positive) should disappear.
    
  • Workup:

    • Evaporate the acetone under reduced pressure (rotary evaporator,

      
      ).
      
    • Wash the remaining aqueous phase with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu and byproducts (fulvene).
      
  • Acidification: Cool the aqueous phase to

    
    . Carefully acidify to pH 2.0 using 1M HCl. The product, Fmoc-
    
    
    -hPhe-OH, will precipitate as a white solid.
  • Isolation: Extract the precipitate with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Yield Expectation: 85–95% Validation:

Protocol B: N-Boc Protection

Objective: Synthesis of Boc-

Mechanism:

1
Materials
  • Substrate: 3-Amino-4-phenylbutanoic acid (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Base: 1M NaOH (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Procedure
  • Preparation: Dissolve the amino acid (10 mmol) in a mixture of 1,4-Dioxane (20 mL) and 1M NaOH (20 mL).

  • Reaction: Cool the solution to

    
     in an ice bath. Add 
    
    
    (12 mmol) in one portion.
  • Aging: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Expert Note:

      
      -amino acids are sterically more accessible than some 
      
      
      -disubstituted amino acids, so reaction times are generally moderate.
  • Workup:

    • Concentrate to half volume to remove Dioxane.

    • Wash the alkaline aqueous layer with Pentane or Hexane (

      
      ) to remove excess 
      
      
      .
  • Precipitation: Acidify the aqueous layer to pH 2–3 with 1M

    
     (preferred over HCl to prevent Boc cleavage).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    and concentrate to yield a viscous oil or white solid.

Yield Expectation: >90%

Protocol C: C-Terminal Methyl Esterification

Objective: Protecting the carboxylic acid to allow N-terminus modification without self-coupling.

Materials
  • Substrate: 3-Amino-4-phenylbutanoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.5 equiv)
    
  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous MeOH (0.5 M concentration relative to substrate).

  • Activation: Cool MeOH to

    
     (Ice/Salt bath). Add 
    
    
    dropwise.
    • Caution: Exothermic reaction. Evolution of

      
       and HCl gas.
      
  • Addition: Add 3-Amino-4-phenylbutanoic acid in one portion.

  • Reflux: Allow to warm to room temperature, then heat to reflux (

    
    ) for 4 hours.
    
  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove traces of water and HCl. The product is isolated as the hydrochloride salt (
    
    
    ).

Critical Failure Mode: -Lactam Formation

The most significant risk in

Mechanism of Failure

If the N-terminus is free (or becomes free during coupling), the nitrogen lone pair attacks the activated carbonyl carbon.

LactamRiskPrecursorActivated Beta-Amino Acid(Free Amine)Transition4-exo-trigTransition StatePrecursor->TransitionIntramolecularAttackCouplingDesired PeptideCouplingPrecursor->CouplingIntermolecularAttack (Slow)ProductBeta-Lactam(Dead End Product)Transition->ProductCyclization

Figure 2: Competitive pathway showing thermodynamic preference for lactamization over intermolecular coupling if N-terminus is unprotected.

Prevention Strategy:

  • Never activate the C-terminus without a robust N-protecting group (Fmoc/Boc/Cbz).

  • Avoid "In-situ Neutralization": When coupling a C-protected

    
    -amino acid (amine salt) to an activated acid, ensure the base (DIEA) is added simultaneously with the electrophile, not beforehand.
    

Data Summary & Properties

PropertyValue / Characteristic
IUPAC Name 3-amino-4-phenylbutanoic acid
Common Name

-Homophenylalanine (

-hPhe)
Molecular Weight 179.22 g/mol
Fmoc-Derivative Solubility Soluble in DMF, DCM, EtOAc; Insoluble in Water
Boc-Derivative Solubility Soluble in DCM, THF, Dioxane
pKa (Amine) ~9.5 (Slightly more basic than

-Phe)
pKa (Acid) ~4.5 (Slightly less acidic than

-Phe)

References

  • PubChem. (2025).[2] (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2.[2] National Library of Medicine. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Contextualized via ResearchGate snippet). [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Hydrochloride Salts
CAS Reference (Generic/Related):  331846-92-5 (R-isomer analog context)[1][2]

Executive Summary

This guide addresses the purification of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride , a critical


-amino acid intermediate often used in peptidomimetic drug design (analogous to Pregabalin/Gabapentin precursors).[1]

The primary challenge with this molecule lies in its amphiphilic nature and the steric bulk of the 2-methyl group , which can retard crystallization kinetics and trap impurities. This guide prioritizes crystallization-induced diastereomeric enrichment and controlled salt formation to ensure high enantiomeric excess (ee%) and chemical purity (>98%).

Core Purification Modules

Module A: The "Cleanup" Phase (Salt Formation)

Objective: Convert crude free base to crude HCl salt to remove non-basic organic impurities.[1]

The Science: The free amino acid exists as a zwitterion at neutral pH but can be difficult to isolate from reaction byproducts (e.g., Horner-Wadsworth-Emmons reagents).[1] Converting to the hydrochloride salt at pH < 1.0 suppresses the carboxylic acid ionization (


) and protonates the amine (

), drastically changing solubility profiles to favor precipitation in non-polar solvents.[1]

Protocol:

  • Dissolution: Dissolve crude free base in EtOAc (5 vol) .

  • Acidification: Cool to 0–5°C. Slowly add 4M HCl in Dioxane or IPA (1.1 equivalents).

    • Critical: Do not use aqueous HCl here if you want to precipitate directly; water retains the salt.[1]

  • Precipitation: If oiling occurs, seed with authentic crystal. Stir at 0°C for 4 hours.

  • Filtration: Filter under nitrogen (hygroscopic risk). Wash with cold

    
    .[1]
    
Module B: The "Upgrade" Phase (Recrystallization)

Objective: Upgrade chiral purity (ee%) and remove trace chemical impurities.

The Science: Enantiomeric impurities often form a eutectic mixture with the major enantiomer.[1] By dissolving the salt in a solvent where the racemate is more soluble than the pure enantiomer (or vice versa, depending on the specific phase diagram), you can filter off the high-purity solid. For


-amino acid HCl salts, IPA/Water  systems are historically robust.[1]

Standard Protocol:

  • Solvent: Prepare a mixture of Isopropanol (IPA) : Water (95:5) .[1]

  • Reflux: Suspend crude HCl salt in the solvent (approx. 10 mL/g). Heat to reflux (80°C) until clear.

  • Polishing: If insoluble particles remain, hot filter immediately.[1]

  • Cooling: Cool slowly (10°C/hour) to room temperature. Do not crash cool, or you will trap impurities.

  • Harvest: Cool further to 0–4°C for 2 hours. Filter and wash with cold IPA.

Troubleshooting & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The "Oiling Out" phenomenon (Liquid-Liquid Phase Separation) occurs when the metastable zone width is too narrow or the solvent polarity is mismatched.[1] The 2-methyl substituent adds lipophilicity, making the compound reluctant to crystallize from purely aqueous systems.

Corrective Action:

  • Reheat the mixture to redissolve the oil.

  • Add Anti-solvent: Add warm Ethyl Acetate or MTBE dropwise to the refluxing solution until slight turbidity persists.[1]

  • Seed: Add 0.1% w/w pure seed crystals.

  • Agitate: Maintain vigorous stirring during cooling to prevent oil droplets from coalescing.

Issue 2: "Enantiomeric Excess (ee%) is stuck at 94%."

Diagnosis: You are likely near the eutectic composition where simple recrystallization efficiency drops.[1]

Corrective Action:

  • Option A (Reslurry): Instead of full dissolution, perform a "swish" or reslurry in refluxing Acetone or Acetonitrile .[1] The racemic salt is often more soluble in these polar aprotic solvents, leaving the enantiopure crystal behind.

  • Option B (Free Base Reset): Neutralize back to the free amino acid (zwitterion) using isoelectric precipitation (adjust pH to ~6.0 with NaOH), filter, and then re-form the salt.[1]

Issue 3: "High Chloride Content / Hygroscopicity."[1]

Diagnosis: Excess HCl trapped in the lattice or surface moisture absorption.[1]

Corrective Action:

  • Drying: Dry in a vacuum oven at 40°C over

    
      or KOH pellets  for 24 hours.
    
  • Storage: Store under Argon in tightly sealed amber vials at -20°C.

Quantitative Data Summary

ParameterSpecification TargetCommon Failure ModeKey Control Variable
Appearance White to Off-White SolidYellow/Brown OilTemperature Ramp Rate
Purity (HPLC) > 98.5%Residual Aldehyde/ReagentsWash Step (Module A)
Chiral Purity (ee) > 99.0%Racemization during hydrolysispH < 1 during salt formation
Water Content < 1.0%DeliquescenceVacuum Drying / Desiccant

Visual Workflow (Graphviz DOT)[1]

PurificationWorkflow Start Crude Reaction Mixture (Containing (S)-3-Amino-4-(2-methylphenyl)butanoic acid) Extract Acid/Base Workup Remove neutrals/organics Start->Extract SaltForm Salt Formation (HCl in EtOAc/Dioxane) Extract->SaltForm Add HCl (1.1 eq) CheckState Decision: Solid or Oil? SaltForm->CheckState CheckState->SaltForm Oiling Out (Add Seed/Anti-solvent) Recryst Recrystallization (IPA/Water 95:5) CheckState->Recryst Solid formed Dry Vacuum Drying (40°C, P2O5) Recryst->Dry Filter cold Final Final Product (>99% ee, >98% purity) Dry->Final

Caption: Operational workflow for the conversion of crude intermediate to high-purity hydrochloride salt, featuring a critical decision loop for handling oiling events.

References

  • General Synthesis of

    
    -Amino Acids:  Juaristi, E., & Soloshonok, V. A. (Eds.).[1][3][4][5][6][7][8] (2005).[1][4] Enantioselective Synthesis of 
    
    
    
    -Amino Acids. Wiley-VCH.[1] [1]
  • Purification of Sitagliptin Intermediate (Structural Homolog): Xu, F., et al. (2004).[1] "Asymmetric Synthesis of a Picomolar Dipeptidyl Peptidase IV Inhibitor." Journal of the American Chemical Society, 126(40), 13002-13009.[1] (Demonstrates salt formation/crystallization of

    
    -amino acid derivatives). 
    
  • Crystallization of Hydrochloride Salts: Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (See Chapter 5 on Salt Selection and Oiling Out).[1] [1]

  • Solubility & Phase Diagrams: Black, S. N., et al. (2006).[1] "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[1]

Sources

Overcoming challenges in the stereoselective synthesis of beta-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Stereoselective Synthesis of


-Amino Acids
Ticket ID:  BAA-SYNTH-2024

Introduction: The Beta-Amino Acid Challenge

Welcome to the technical support hub for


-amino acid synthesis. Unlike their 

-counterparts,

-amino acids possess an extra carbon in the backbone, introducing unique conformational stability (e.g.,

-peptides, foldamers) and metabolic resistance.[1] However, this extra methylene group creates significant synthetic hurdles: weaker directing group effects , retro-Mannich instability , and hazardous homologation reagents .

This guide addresses the three most common "support tickets" we receive from medicinal chemists and process engineers.

Module 1: Asymmetric Hydrogenation (The Scale-Up Workhorse)

Ticket Subject: "My enantiomeric excess (ee) drops significantly when scaling up the hydrogenation of


-dehydroamino acids."
Root Cause Analysis

In Rh-catalyzed asymmetric hydrogenation, the catalyst recognizes the substrate via chelation to the amide/carbamate oxygen and the alkene. Low ee often stems from:

  • E/Z Isomer Impurity: The catalyst often hydrogenates one geometric isomer (

    
     or 
    
    
    
    ) faster and more selectively than the other. If your starting material is a mixture, the "mismatched" isomer will erode the final ee.
  • Pressure Sensitivity: High H

    
     pressure can accelerate the non-selective background reaction or force the "lock-and-key" mechanism into a less selective "induced fit" pathway.
    
  • Competitive Inhibition: The product (

    
    -amino acid) can bind to the catalyst, poisoning it or altering the active site geometry.
    
Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Low ee (<80%) Mixed

substrate isomers.
Purify substrate: Recrystallize the dehydroamino acid to >98% geometric purity. Use ligands like DuPhos or TangPhos which are highly sensitive to alkene geometry.
Stalled Conversion Product inhibition.Solvent Switch: Change from MeOH to TFE (2,2,2-trifluoroethanol). TFE solvates the amide product effectively, preventing it from coordinating to the Rh center.
Inconsistent ee O

contamination.
Degas thoroughly:

-precursors are electron-rich; oxidation of the phosphine ligand is rapid. Use freeze-pump-thaw cycles, not just sparging.
Standard Operating Procedure (SOP): Rh-Catalyzed Hydrogenation

Reference Method: Adapted from Tang et al. and Gridnev et al. [1, 5]

  • Substrate Prep: Dissolve

    
    -dehydroamino ester (1.0 equiv) in degassed MeOH (0.1 M).
    
  • Catalyst Loading: Add [Rh(COD)

    
    ]BF
    
    
    
    (1 mol%) and
    
    
    -Me-DuPhos (1.1 mol%) in a glovebox.
  • Reaction: Pressurize to 5 bar (75 psi) H

    
    . Stir at 25°C for 12 h.
    
  • Checkpoint: Check conversion by NMR. If ee is low, lower H

    
     pressure to 1 bar.
    
    • Why? Lower pressure favors the highly enantioselective "unsaturated" pathway over the less selective "dihydride" pathway.

Module 2: Mannich-Type Reactions (The Diversity Builder)

Ticket Subject: "I'm getting poor diastereoselectivity (dr) and yield in the organocatalytic Mannich reaction."

Root Cause Analysis

The Mannich reaction constructs the C


-C

bond directly. Issues usually arise from:
  • Retro-Mannich Reaction: The product is sterically crowded. If the reaction is not thermodynamically driven (e.g., by precipitation or rapid trapping), it can revert to imine + enol.

  • Moisture Sensitivity: Imines hydrolyze easily.

  • Background Reaction: Uncatalyzed addition of the enol to the imine produces racemic product.

Troubleshooting Protocol

Q: My dr is only 2:1. How do I improve it? A: Lower the Temperature. The diastereoselectivity is controlled by the energy difference between the syn and anti transition states. Lowering T (to -20°C or -40°C) amplifies this difference.

  • Tip: If reaction rate slows too much, add a weak Brønsted acid co-catalyst (e.g., benzoic acid) to activate the imine without triggering the racemic background reaction [6].

Q: The yield is low, and I see aldehyde peaks in the NMR. A: Imine Instability. The imine is hydrolyzing.

  • Fix: Use

    
    -amido sulfones  as stable imine precursors.[2] They release the active imine in situ upon treatment with base, keeping the concentration of unstable imine low and preventing hydrolysis [4].
    
Visualization: Troubleshooting Low Selectivity

MannichTroubleshooting Start Problem: Low Selectivity in Mannich Rxn CheckBackground Run Blank Reaction (No Catalyst) Start->CheckBackground BackgroundYes Background Rxn Observed? CheckBackground->BackgroundYes SuppressBackground Lower Temperature Dilute Concentration BackgroundYes->SuppressBackground Yes CheckImine Check Imine Stability BackgroundYes->CheckImine No ImineUnstable Imine Hydrolysis? CheckImine->ImineUnstable UseSulfone Switch to α-Amido Sulfone (In-situ Imine Gen) ImineUnstable->UseSulfone Yes CheckCatalyst Optimize Catalyst (H-Bonding Donor) ImineUnstable->CheckCatalyst No

Caption: Decision tree for diagnosing and fixing low selectivity in organocatalytic Mannich reactions.

Module 3: Arndt-Eistert Homologation (The Classic)

Ticket Subject: "We need to homologate an


-amino acid but safety prohibits using diazomethane gas."
Root Cause Analysis

The Arndt-Eistert reaction inserts a CH


 group via a diazoketone intermediate. The standard reagent, diazomethane (CH

N

), is explosive and toxic.[3]
  • The Wolff Rearrangement: This key step requires heat, light, or Ag(I) catalysis. If inefficient, carbene insertion into solvent occurs.

Troubleshooting Protocol

Q: How do I avoid generating gaseous diazomethane? A: Use TMS-Diazomethane or In-Situ Generation .

  • Protocol: Use TMSCHN

    
     (commercially available in hexane). Note that TMSCHN
    
    
    
    is less nucleophilic than CH
    
    
    N
    
    
    . You must use the Mixed Anhydride Method (Isobutyl chloroformate + NMM) to activate the acid, rather than acid chloride, to ensure reaction [2].

Q: My yield is dropping during the rearrangement step. A: Silver Catalyst Aggregation. If using silver benzoate/oxide, the catalyst can precipitate.

  • Fix: Use sonication during the addition of the silver catalyst to keep it dispersed. Alternatively, switch to photochemical rearrangement (UV light, 365 nm) in a flow reactor to avoid metal residues entirely.

Comparison of Methods

FeatureAsymmetric HydrogenationMannich ReactionArndt-Eistert
Best For Large scale, simple side chainsDiverse/Complex side chainsNatural amino acid analogs
Limiting Factor Ligand cost, Substrate geometryDiastereocontrolSafety (Diazo handling)
Typical ee/dr >98% ee5:1 to >20:1 drRetention of configuration
Key Reference

References

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances. [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. [Link]

  • Highly enantioselective asymmetric hydrogenation of beta-acetamido dehydroamino acid derivatives. Organic Letters. [Link]

  • α-Keto hydrazones in asymmetric aminocatalysis: reactivity through β-amino aza-dienamine intermediates. Organic Chemistry Frontiers. [Link]

Sources

Technical Support Center: Solubility Guide for (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl

[1][2]

Status: Active Ticket ID: SOL-BETA-AA-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2025-05-15[1]

Introduction: The "Hidden" Complexity of Beta-Amino Acid Salts

You are likely here because (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl is behaving inconsistently. One day it dissolves in water; the next, it oils out during workup or precipitates immediately upon addition to a cell culture buffer.

This molecule presents a "perfect storm" of solubility challenges:

  • Ionic Conflict: It is an HCl salt (polar/ionic) but possesses a bulky 2-methylphenyl tail (hydrophobic/lipophilic).[1]

  • Zwitterionic Trap: As a beta-amino acid, it has a distinct isoelectric point (pI) where solubility drops precipitously.[1]

  • Common Ion Sensitivity: It is highly sensitive to chloride ion concentration (e.g., in PBS or saline).[1]

This guide is not a list of magic tricks; it is a causal analysis of why solubility fails and how to engineer a robust system for your specific application.

Module 1: Understanding the Physicochemical Profile

Before attempting to dissolve this compound, you must identify which "species" you are fighting.[1] The solubility profile changes radically based on pH.[1]

The pH-Solubility Mechanism
  • pH < 2.0 (The Cation): The molecule exists as the protonated HCl salt (

    
     / 
    
    
    ). This is the form supplied commercially. It is highly soluble in water and lower alcohols (MeOH) due to ionic solvation.[1]
  • pH ~ 6.0 (The Zwitterion - DANGER ZONE): As you neutralize the solution, the carboxylic acid deprotonates (

    
    ) while the amine remains protonated (
    
    
    ). The net charge is zero .[1] The crystal lattice energy dominates over solvation, leading to rapid precipitation.
  • pH > 9.0 (The Anion): The amine deprotonates (

    
    ). The molecule becomes a carboxylate anion (
    
    
    ), restoring solubility in aqueous base.[1]
Visualizing the Solubility Pathway

Solubility_PathwayAcidpH < 2.0(Cationic Form)Soluble in Water/MeOHZwitterpH ~ 5.5 - 6.5(Zwitterion / Isoelectric Point)INSOLUBLE (Precipitation)Acid->ZwitterAdd Base (NaOH)Deprotonation of COOHZwitter->AcidAdd Acid (HCl)BasepH > 9.0(Anionic Form)Soluble in 0.1M NaOHZwitter->BaseAdd Base (NaOH)Deprotonation of NH3+Base->ZwitterAdd Acid (HCl)

Figure 1: The pH-dependent solubility states. The "Red Zone" represents the isoelectric point where the net charge is zero, causing minimum solubility.

Module 2: Troubleshooting Synthesis & Purification

Scenario: You are performing a reaction workup or recrystallization, and the compound has formed a gummy oil or refuses to dissolve in organic solvents.

FAQ: Why is my compound "oiling out" instead of crystallizing?

Root Cause: "Oiling out" occurs when the compound enters a metastable liquid phase before it can organize into a crystal lattice.[2] This is common with phenyl-substituted amino acids due to the 2-methyl steric hindrance , which disrupts packing efficiency.[1] The Fix (The "Cloud Point" Protocol):

  • Dissolve the oil in the minimum amount of hot Methanol (MeOH) .

  • Add warm Diethyl Ether or Ethyl Acetate dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Stop stirring. Add a seed crystal if available.

  • Wrap the flask in foil and allow it to cool to room temperature over 4-6 hours. Do not use an ice bath immediately; thermal shock promotes oiling.[1]

FAQ: Why won't it extract into DCM or EtOAc?

Root Cause: You are likely trying to extract the HCl salt .[1] Salts are ionic and prefer the aqueous phase.[1] The Fix: You must convert it to the free base (Zwitterion/Anion) or use a polar organic mixture.

  • Option A (Free Base Extraction): Carefully adjust aqueous pH to ~5.5 (precipitate forms).[1] Extract this suspension rapidly with n-Butanol or DCM:Isopropanol (3:1) .[1]

  • Option B (Salt Extraction): Do not neutralize.[1] Saturate the aqueous phase with NaCl (salting out) and extract with THF or Acetonitrile (if phase separation occurs).[1]

Module 3: Formulation for Biological Assays

Scenario: You need a 10 mM stock for a cell assay.[1] You dissolve it in DMSO, but when you dilute it into the culture media (DMEM/RPMI), it crashes out as a white cloud.

The "Crash-Out" Phenomenon

This is caused by two factors acting simultaneously:

  • The Common Ion Effect: Culture media (and PBS) contains ~150 mM NaCl.[1] The high concentration of Chloride (

    
    ) ions shifts the equilibrium of your HCl salt back towards the solid state (
    
    
    ).[1]
  • pH Shock: DMSO stocks are often acidic.[1] Diluting into pH 7.4 media shifts the molecule toward its zwitterionic (insoluble) state.[1]

Protocol: The "Step-Down" Dilution Method

Do not inject high-concentration DMSO stock directly into the well.[1]

Step 1: Prepare High-Concentration Stock

  • Solvent: 100% DMSO (Anhydrous).[1]

  • Concentration: 20 mM - 50 mM.[1]

  • Validation: Solution must be clear. If hazy, sonicate at 37°C for 5 minutes.

Step 2: Intermediate Dilution (The Buffer Bridge) Create a 10x working solution in a buffer that lacks Chloride ions or has high solubilizing capacity.

  • Vehicle: 10% Cyclodextrin (HP-β-CD) in water OR 20% PEG-400 in water.[1]

  • Procedure: Dilute DMSO stock 1:10 into this vehicle.

  • Result: This stabilizes the hydrophobic 2-methylphenyl tail before it hits the harsh salt environment of the media.

Step 3: Final Application

  • Add the Intermediate solution to your cell media.[1]

Solubility Compatibility Matrix
Solvent SystemSolubility RatingPrimary UseWarning
Water (pH < 3) High (>50 mg/mL)Synthesis / HPLCAcidic; not cell-compatible.[1][3]
PBS (pH 7.4) Poor (< 1 mg/mL)BioassayHigh Risk: Common Ion Effect + Zwitterion formation.[1][3]
DMSO Excellent (>100 mg/mL)Stock SolutionFreezes cells >1% v/v.
Methanol HighPurificationToxic to cells.[1][3]
DCM NegligibleExtractionOnly soluble if converted to free base.[1][3]
PEG-400/Water GoodAnimal DosingViscous.[1][3]

Module 4: Decision Framework

Use this logic flow to determine your solvent strategy based on your end-goal.

Decision_TreeStartStart: What is your application?SynthChemical Synthesis / PurificationStart->SynthBioBiological Assay (Cell/Animal)Start->BioQ_OilIssue: Oiling Out?Synth->Q_OilQ_MediaDiluting into PBS/Media?Bio->Q_MediaSol_OilUse MeOH + Et2OSlow Cool ProtocolQ_Oil->Sol_OilYesQ_ExtractIssue: Extraction?Q_Oil->Q_ExtractNoSol_ExtractUse n-Butanol orDCM:IPA (3:1)Q_Extract->Sol_ExtractSol_DirectSTOP.Direct dilution causes precipitation.Q_Media->Sol_DirectDirect InjectionSol_BridgeUse 'Buffer Bridge' Protocol:DMSO -> PEG400 -> MediaQ_Media->Sol_BridgeStep-Down Method

Figure 2: Decision tree for selecting the correct solvent system and troubleshooting steps.

References

  • PubChem. (S)-3-Amino-4-phenylbutanoic acid (Analog Reference).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Bretti, C. et al. (2022).[1] Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts.[1] Journal of Chemical & Engineering Data.[1] Available at: [Link][1]

  • LibreTexts Chemistry. The Common-Ion Effect in Solubility Equilibria. Available at: [Link][1][4][5][6][7][8][9][10][11][12]

  • Royal Society of Chemistry. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.[1] Available at: [Link][1][4][6][7][8][11]

  • ResearchGate. The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. Available at: [Link][1]

Common impurities and side products in 3-aminobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities, Side Products, and Purification Workflows Audience: Organic Chemists, Process Engineers, and Drug Development Scientists

Introduction: The BABA Synthesis Landscape

3-Aminobutanoic acid (also known as


-aminobutyric acid or BABA) is a non-protein amino acid critical in pharmaceutical synthesis and plant immunology (priming agent). Unlike 

-amino acids, the amino group is attached to the

-carbon, introducing unique stability and reactivity challenges.

This technical guide addresses the two primary synthetic routes:

  • Chemical Synthesis: Aza-Michael addition of ammonia to crotonic acid.

  • Biocatalytic Synthesis: Transaminase-mediated asymmetric synthesis.[1]

Module 1: Chemical Synthesis (Aza-Michael Addition)

The Core Problem: The reaction between ammonia (


) and crotonic acid is governed by competition between the primary addition (forming BABA) and secondary additions (forming dimers/oligomers).
Impurity Profile: Aza-Michael Route
Impurity TypeChemical NameOriginDetection (1H NMR)
Product 3-aminobutanoic acidTarget Molecule

1.25 (d, 3H,

), 2.4 (m, 2H,

), 3.4 (m, 1H,

)
Side Product A (Major) 3,3'-Iminodibutanoic acid (The "Dimer")Reaction of BABA with excess Crotonic AcidComplex multiplet envelope at

3.0–3.6 ppm; loss of sharp doublet definition.
Starting Material Crotonic AcidIncomplete ConversionOlefinic protons at

5.8 (d) and 6.9 (m).
Regioisomer 2-aminobutanoic acid

-addition (Rare in uncatalyzed systems)
Distinct triplet for methyl group (ethyl side chain).
Pathway Visualization

AzaMichael_Pathway Start Crotonic Acid + Ammonia (Excess) Product 3-Aminobutanoic Acid (Primary Amine) Start->Product  k1 (Slow)   Impurity 3,3'-Iminodibutanoic Acid (Secondary Amine Dimer) Product->Impurity  + Crotonic Acid (k2)   Polymer Poly-condensates Impurity->Polymer  + Crotonic Acid  

Figure 1: The competitive reaction network. High ammonia concentration is required to suppress the path to the red node (Dimer).[2]

Troubleshooting Guide: Chemical Synthesis

Q: My crude yield is high, but the melting point is broad and low (<180°C). What happened? A: You likely have significant dimer formation (3,3'-iminodibutanoic acid) .

  • Cause: The molar ratio of Ammonia:Crotonic Acid was too low.[2] Once BABA forms, it is a better nucleophile than ammonia (due to the inductive effect of the alkyl group) and competes for the remaining crotonic acid.

  • Solution: Increase the Ammonia:Crotonic Acid ratio to at least 5:1 or 10:1 . This statistical overload favors the primary addition.[2]

Q: I see olefinic peaks in the NMR after 24 hours of reflux. Why is the conversion stalled? A: The reaction is reversible.

  • Mechanism: The Aza-Michael addition is an equilibrium process. High temperatures favor the reverse elimination (retro-Michael) back to crotonic acid and ammonia.

  • Solution:

    • Pressure: Run the reaction in an autoclave/pressure vessel to keep ammonia dissolved.

    • Temperature: Lower the temperature (e.g., 60–80°C) but extend the time. High heat (>120°C) often degrades the yield by shifting equilibrium to the left.

Module 2: Biocatalytic Synthesis (Transaminases)

The Core Problem: Enzymatic routes offer high enantioselectivity (ee >99%) but struggle with equilibrium displacement and cofactor removal.

Impurity Profile: Enzymatic Route
Impurity TypeChemical NameOriginRemoval Strategy
Co-Product Acetophenone / PyruvateDeaminated amine donorExtraction (Acetophenone) or Enzyme Cascade (LDH/GDH)
Enantiomer (S)- or (R)-isomerEnzyme promiscuity (rare)Chiral HPLC or recrystallization
Biologicals Protein/PLP ResiduesEnzyme leachingUltrafiltration / Carbon treatment
Troubleshooting Guide: Biocatalysis

Q: My conversion stops at exactly 50%. Is the enzyme dead? A: Likely not. You are encountering thermodynamic equilibrium .[2]

  • Cause: Transaminases catalyze reversible reactions.[2] If using

    
    -methylbenzylamine (MBA) as a donor, the accumulation of acetophenone inhibits the forward reaction.
    
  • Solution:

    • Product Removal: Use an in situ product removal (ISPR) system or extract the coproduct (acetophenone) continuously.

    • Sacrificial Donor: Use Isopropylamine (IPA) as the donor. The coproduct is acetone, which is volatile and easily removed to drive equilibrium.[2]

Q: The product has a yellow tint that won't wash away. A: This is PLP (Pyridoxal-5'-phosphate) contamination.

  • Cause: PLP is the yellow cofactor required for transaminases.[2] It can dissociate and bind to the amino acid product.[2]

  • Solution: Pass the aqueous solution through a small pad of activated charcoal or perform an ion-exchange capture (PLP is acidic/anionic at neutral pH; BABA is zwitterionic).

Module 3: Purification & Isolation Protocols

The Core Problem: BABA is zwitterionic and highly water-soluble, making extraction into organic solvents impossible.

Protocol: Ion Exchange Purification (Self-Validating)

This protocol separates BABA from non-ionic impurities (crotonic acid, acetophenone) and inorganic salts.

Step 1: Resin Preparation

  • Use a Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W-X8 or Amberlite IR-120).

  • Validation: Verify resin is in

    
     form. Eluate pH should be acidic during initial water wash.[2]
    

Step 2: Loading

  • Load the aqueous reaction mixture onto the column.

  • Mechanism: BABA (

    
     form) binds to the sulfonate groups. Neutral impurities pass through.[2]
    

Step 3: Washing

  • Wash with deionized water until the effluent is neutral (pH 7).

  • Validation: Check effluent by TLC or UV.[2] No crotonic acid should be detecting in the wash.[2]

Step 4: Elution

  • Elute with 1M Aqueous Ammonia .[2]

  • Visual Cue: The "heat band" (warm zone) will move down the column as ammonia displaces the amino acid.[2] Collect fractions only when the pH spikes to >9.[2]

Step 5: Isolation

  • Evaporate ammoniacal fractions.[2]

  • Critical Step: Co-evaporate with ethanol twice to remove residual ammonia.[2]

Purification Workflow Diagram

Purification_Workflow Step1 Crude Reaction Mix (BABA + Salts + Impurities) Step2 Cation Exchange Column (H+ Form) Step1->Step2 Step3 Water Wash Step2->Step3 Step4 Elution (1M NH4OH) Step3->Step4 Waste Discard Neutral Impurities (Crotonic Acid / Acetophenone) Step3->Waste  Effluent pH < 7   Decision Check pH of Eluate Step4->Decision Decision->Waste  pH < 8   Product Pure BABA Solution Decision->Product  pH > 9 (Ammonia breakthrough)  

Figure 2: Logic flow for Ion Exchange chromatography. Separation relies on the amphoteric nature of BABA.[2]

FAQ: Stability & Storage

Q: Does 3-aminobutanoic acid form lactams like 4-aminobutanoic acid (GABA)? A: It is chemically possible but less favorable .

  • Explanation: Cyclization would form a

    
    -lactam (4-membered ring). While 
    
    
    
    -lactams are well-known (penicillins), they possess significant ring strain compared to the
    
    
    -lactams formed by GABA (5-membered rings).
  • Risk Factor: Avoid heating the dry solid in the presence of strong dehydrating agents (e.g.,

    
     or Thionyl Chloride) unless protecting groups are present, as this can force cyclization or polymerization.
    

Q: My sample is hygroscopic. Is this normal? A: Yes.

  • Cause: As a zwitterion, BABA has high lattice energy but also high affinity for water.[2]

  • Fix: Store in a desiccator. If the powder becomes a gum, recrystallize from Ethanol/Water (90:10).

References

  • University of Leeds (White Rose ePrints). An experimental investigation into the kinetics and mechanism of the aza-Michael additions. [Link]

  • National Institutes of Health (PMC). Recent advances in organocatalytic asymmetric aza-Michael reactions. [Link]

  • MDPI Processes. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. [Link][3][4][5][6][7][8]

  • ResearchGate. Transaminases for the synthesis of enantiopure beta-amino acids. [Link]

Sources

Technical Support Center: Chiral HPLC Separation of Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist Topic: Troubleshooting Peak Tailing in Chiral Amino Acid Analysis

Diagnostic Triage: Where is the failure originating?

Welcome to the Chiral Separations Support Hub. Before adjusting your chemistry, we must isolate the source of the asymmetry. Peak tailing (


) in chiral chromatography is often misdiagnosed as a column failure when it is actually a thermodynamic mismatch.

The "One vs. All" Rule:

  • Symptom: Every peak in the chromatogram (enantiomers + impurities + void marker) is tailing.

    • Diagnosis: Physical System Failure (Dead volume, frit blockage, detector time constant).

  • Symptom: Only the amino acid enantiomers are tailing; neutrals or void markers are symmetrical.

    • Diagnosis: Chemical/Thermodynamic Failure (Silanol activity, pH mismatch, ionization state).

Workflow Visualization: The Triage Logic

Use the following decision tree to determine your troubleshooting path.

TailingTriage Start START: Observe Chromatogram CheckPeaks Are ALL peaks tailing? Start->CheckPeaks Physical PHYSICAL ISSUE (Hardware) CheckPeaks->Physical Yes (Even Void Marker) Chemical CHEMICAL ISSUE (Interaction) CheckPeaks->Chemical No (Only Analytes) CheckFrit Check Column Inlet Frit (Reverse Flush if allowed) Physical->CheckFrit CheckTubing Check Extra-Column Volume (Tubing ID/Length) Physical->CheckTubing CheckCSP Identify CSP Type Chemical->CheckCSP CrownEther Crown Ether CSP (e.g., Crownpak CR) CheckCSP->CrownEther PolySacc Polysaccharide CSP (e.g., AD-H, IA, IB) CheckCSP->PolySacc Action1 Decrease pH (< 1.5) Increase Acid Conc. CrownEther->Action1 Action2 Add Basic Modifier (TEA/DEA) or TFA PolySacc->Action2

Figure 1: Diagnostic logic flow for isolating the root cause of peak asymmetry.

Chemical Troubleshooting: Mobile Phase & CSP Interaction

If you determined the issue is Chemical (only your amino acids are tailing), the cause is likely an incorrect ionization state or secondary silanol interactions. Amino acids are zwitterionic; their net charge changes with pH. You must force them into a single state compatible with your Chiral Stationary Phase (CSP).

Scenario A: Polysaccharide Columns (Amylose/Cellulose based)

Columns: Chiralpak AD, AS, IA, IB, IC, IG

The Mechanism: These columns rely on hydrogen bonding and steric fit. The silica support has residual silanols (


) that are acidic.
  • The Problem: Amino acids have basic amine groups (

    
    ). If the amine is protonated (
    
    
    
    ) and the silanol is deprotonated (
    
    
    ), they form a strong ionic bond, causing severe tailing.
  • The Fix: You must suppress this interaction using Mobile Phase Additives .

Protocol: Optimizing Additives

Step 1: Identify the dominant functional group causing the tail. Step 2: Select the correct additive from the table below.

Analyte CharacteristicPrimary Cause of TailingRecommended AdditiveConcentrationMechanism
Basic (Free Amine)Interaction with acidic silanolsDiethylamine (DEA) , Triethylamine (TEA), Ethanolamine0.1% - 0.5%Competes for active silanol sites.
Acidic (Carboxylic Acid)Dimerization or interaction with basic sitesTrifluoroacetic Acid (TFA) , Acetic Acid0.1% - 0.5%Suppresses ionization of the acid (

).
Amphoteric (Zwitterion)Mixed interactionsTFA + TEA (Combined)0.1% eachBuffers the mobile phase and blocks both types of active sites.

Critical Note: For Immobilized columns (IA, IB, IC), you can use wider solvent ranges (THF, DCM). For Coated columns (AD, OD), you are restricted to Alkanes/Alcohols. Never use basic additives on a column previously used with acidic additives without a neutral flush, as salts may precipitate inside the pores.

Scenario B: Crown Ether Columns

Columns: Crownpak CR(+), CR(-)

The Mechanism: These columns work by "Host-Guest" complexation. The Crown Ether ring forms a complex specifically with the ammonium ion (


) of the amino acid.
  • The Requirement: The amino group MUST be protonated.

  • The Trap: If pH is > 2.5, the amine deprotonates to

    
    , losing affinity for the crown ether and causing massive tailing or loss of retention.
    
Protocol: Acidification & Temperature Control
  • Acid Choice: Perchloric Acid (

    
    ) is the gold standard because the perchlorate counter-ion (
    
    
    
    ) forms a stable ion pair that improves peak shape.
    • Alternative: If your safety officer prohibits Perchloric Acid, use TFA or Nitric Acid , though resolution (

      
      ) may decrease.
      
  • pH Target: Maintain pH between 1.0 and 2.0 .

  • Temperature: Unlike other HPLC modes, lowering the temperature (e.g., to 10°C or 5°C) often improves resolution and peak shape on Crown Ether columns due to enthalpic contributions (

    
    ).
    

Hardware Recovery: Column Regeneration

If chemistry adjustments fail, the column surface may be fouled.[1] The regeneration protocol depends strictly on whether the phase is Coated or Immobilized .

Regeneration Solvent Protocol

WARNING: Verify your column type before proceeding. Using DMF on a Coated column (e.g., Chiralpak AD-H) will destroy it permanently.

Column TypeSeries ExamplesSolvent A (Flush 1)Solvent B (Regeneration)Solvent C (Flush 2)Flow Rate
Coated (Fragile)AD-H, OD-H, AS-H, OZ-3100% EthanolHexane / Isopropanol (90:10) 100% Ethanol0.5 mL/min
Immobilized (Robust)IA, IB, IC, ID, IE, IF, IG100% EthanolTHF (Tetrahydrofuran) or DMF 100% Ethanol0.3 - 0.5 mL/min
Crown Ether Crownpak CRWater15% Methanol in Water Water (pH 2)0.5 mL/min

Step-by-Step Regeneration Workflow:

  • Disconnect the column from the detector (send effluent to waste).

  • Flush with Solvent A for 30 minutes to remove buffers.

  • Regenerate with Solvent B for 1–3 hours (dissolves strongly retained contaminants).

  • Rinse with Solvent C for 30 minutes.

  • Equilibrate with initial mobile phase for 45 minutes.

Sample Preparation: The "Shark Fin" Effect

A common source of "fronting-leading-to-tailing" (distorted, shark-fin shape) is the sample diluent.

  • The Error: Dissolving the amino acid in 100% Methanol or Acetonitrile while the mobile phase is 90% Hexane (Normal Phase) or highly aqueous (Reversed Phase).

  • The Physics: The strong solvent plug carries the analyte too quickly through the head of the column, causing band broadening before separation begins.

  • The Fix: Always dissolve the sample in the Mobile Phase or a solvent weaker than the mobile phase.

Interaction Mechanism Visualization

Understanding why the tailing occurs helps prevent it.[2] The diagram below illustrates the competing interactions in a Polysaccharide CSP scenario.

Interactions cluster_column Stationary Phase Surface Analyte Amino Acid (Basic Amine -NH2) CSP Chiral Selector (Desired Interaction) Analyte->CSP Separation (H-Bonding) Silanol Residual Silanol (Acidic Si-OH) Analyte->Silanol TAILING CAUSE (Ionic Bond) Additive Basic Additive (TEA/DEA) Additive->Silanol Blocks Site (Preferential Binding)

Figure 2: Competitive binding mechanism. Additives (Blue) must block Silanols (Red) to allow the Analyte to interact solely with the Chiral Selector (Green).

References

  • Daicel Chiral Technologies. (2020). Regeneration Procedures for CHIRALPAK® Immobilized Columns. Retrieved from [Link]

  • Phenomenex. (2022).[2] HPLC Troubleshooting Guide - Peak Issues. Retrieved from [Link]

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-).[3] Retrieved from [Link]

  • LCGC International. (2023). Strategies for Improving Peak Tailing: The Role of Mobile Phase Additives. Retrieved from [Link]

Sources

Optimizing reaction conditions for Boc protection of amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc Protection of Amino Acids

Subject: Optimization and Troubleshooting Guide for


-tert-Butyloxycarbonyl (Boc) Protection
Author:  Senior Application Scientist Team
Date:  October 26, 2023

Introduction

The protection of


-amino functionalities using di-tert-butyl dicarbonate (

) is a cornerstone of peptide synthesis and medicinal chemistry.[1] While seemingly straightforward, the reaction is governed by a delicate kinetic balance between nucleophilic attack by the amine and the hydrolytic degradation of the reagent.

This guide moves beyond basic textbook recipes. It provides a self-validating workflow designed to maximize yield, prevent racemization, and ensure downstream purity.

Module 1: The Standard Protocol (Schotten-Baumann Conditions)

Best for: Free amino acids and zwitterionic species.

The Logic: Free amino acids are insoluble in organic solvents. We use a biphasic system (Water/Dioxane or Water/THF) with a base. The base serves two roles: it solubilizes the amino acid (creating the carboxylate) and maintains the amine in its unprotonated, nucleophilic state.

Step-by-Step Methodology
  • Solubilization (The Critical Setup):

    • Dissolve the amino acid (1.0 equiv) in water and 1,4-dioxane (1:1 v/v).

    • Checkpoint: If the solution is cloudy, add 1M NaOH dropwise until clear.

    • Target pH: 9.5 – 10.5. (Use a calibrated pH meter; paper strips are insufficient for optimization).

  • Reagent Addition:

    • Cool the mixture to 0°C (ice bath).

    • Add

      
       (1.1 – 1.5 equiv) slowly.
      
    • Why?

      
       is thermally unstable and hydrolyzes rapidly at high pH. Cooling suppresses hydrolysis while maintaining aminolysis rates.
      
  • Reaction Maintenance:

    • Allow to warm to Room Temperature (RT) over 4–12 hours.

    • The "pH Drift" Phenomenon: As the amine reacts, the pH will drop.

    • Action: Monitor pH every 30 mins for the first 2 hours. Add base (

      
       or NaOH) to maintain pH ~10.
      
    • Warning: Do not exceed pH 11. At pH >12,

      
       hydrolysis becomes the dominant pathway, wasting reagent.
      
  • Workup (The "Back-Extraction" Purification):

    • Wash: Extract the basic reaction mixture (pH >9) with Ethyl Acetate (EtOAc).

      • Result: Unreacted

        
         and non-polar impurities move to the organic layer. The Product (Boc-AA-OH) stays in the aqueous layer as a salt. Discard the organic layer.
        
    • Acidify: Cool the aqueous layer to 0°C. Acidify carefully to pH 2–3 using 1M KHSO₄ or HCl.

      • Result: The Boc-amino acid protonates and precipitates or becomes soluble in organics.

    • Extract: Extract the aqueous layer with EtOAc (3x). Combine organics, dry over

      
      , and concentrate.
      

Module 2: Visualization of Reaction Logic

The following diagram illustrates the reaction pathway and the critical decision points where users often fail.

BocProtection Start Start: Amino Acid (Zwitterion) BaseAdd Add Base (pH 9-10) Solubilization Start->BaseAdd Reagent Add Boc2O (0°C) BaseAdd->Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate Path_Product Pathway A: Product Formation (Kinetic Control) Intermediate->Path_Product Nucleophilic Attack Path_Hydrolysis Pathway B: Hydrolysis (pH > 11 or High Temp) Intermediate->Path_Hydrolysis OH- Attack Workup Workup: Basic Extraction (Removes excess Boc2O) Path_Product->Workup Path_Hydrolysis->Reagent Requires more reagent Acidify Acidify to pH 2-3 Extract Product Workup->Acidify

Caption: Workflow logic distinguishing between productive aminolysis and wasteful hydrolysis based on pH and temperature control.

Module 3: Troubleshooting Center (FAQs)

Q1: My product is a viscous oil that refuses to solidify. How do I fix this?

  • Root Cause: This is the most common issue. It is usually caused by residual solvent (EtOAc forms strong solvates with carbamates) or the presence of rotamers (conformational isomers) that prevent crystal lattice formation.

  • The Fix (Trituration Protocol):

    • Dissolve the oil in a minimum amount of DCM or EtOAc.

    • Add a non-solvent (Hexane or Pentane) dropwise until cloudiness persists.

    • Scratch the inner wall of the flask with a glass rod (provides nucleation sites).

    • Store at -20°C overnight.

    • Alternative: Evaporate repeatedly with DCM to remove trapped EtOAc.

Q2: I am observing low yields despite using excess


. 
  • Root Cause: "pH Drift." As the amine reacts, it releases a proton (technically, the consumption of hydroxide by the leaving group carbonate). If the pH drops below 8, the amine becomes protonated (

    
    ) and is no longer nucleophilic.
    
  • The Fix: Use a stronger buffer system or an autotitrator. Ensure the reaction mixture remains basic (pH ~9-10) throughout the entire addition of

    
    .
    

Q3: I see a "Di-Boc" impurity (


-di-Boc). 
  • Root Cause: Excessive reagent or the use of DMAP (4-Dimethylaminopyridine) as a catalyst. DMAP creates a hyper-active acylating agent that can attack the already protected nitrogen.

  • The Fix:

    • Avoid DMAP for primary amines.

    • Control stoichiometry strictly (1.1 equiv max).

    • If Di-Boc forms, it can sometimes be selectively cleaved back to Mono-Boc by brief treatment with dilute trifluoroacetic acid (TFA) in DCM, as the Di-Boc species is more acid-labile.

Q4: My amino acid has a side chain (Lysine, Serine). Will this protocol protect the side chain?

  • Lysine: Yes, Schotten-Baumann conditions will protect both amines (alpha and epsilon) if excess

    
     is used. To selectively protect the alpha-amine, you must use Copper(II) chelation strategies (forming a Cu-complex that shields the alpha-amine/acid, leaving the side chain exposed, or vice-versa depending on the specific chelate).
    
  • Serine/Threonine: The hydroxyl group is generally safe under these conditions but can react if strongly basic catalysts (like DMAP) are used. Keep conditions mild (no DMAP, pH < 11).

Module 4: Optimization Data & Solvents

The choice of base and solvent significantly impacts the reaction rate and purity.

Solvent SystemBaseProsCons
Dioxane / Water NaOH /

Gold Standard. Homogeneous, fast, easy workup.Dioxane is a peroxide former and hard to remove completely.
THF / Water NaOHGood solubility, easier to strip than Dioxane.Phase separation can be tricky if salt content is low.
DCM TEA / DIPEAGood for amino acid esters (not free acids).Requires organic soluble starting material. Salt removal is harder.
Water (Surfactant) TPGS-750-MGreen. No organic solvent needed.Product isolation requires specific extraction protocols.[2]

Module 5: Advanced Troubleshooting Logic Tree

Use this diagram to diagnose specific failure modes during your experiment.

Troubleshooting Issue Identify Issue LowYield Low Yield Issue->LowYield Impurity Impurity / Byproduct Issue->Impurity Oil Product is Oil Issue->Oil CheckpH Check pH during rxn LowYield->CheckpH DiBoc Di-Boc formed? Impurity->DiBoc Racemization Racemization? Impurity->Racemization Solvent Trapped Solvent? Oil->Solvent pH_Low pH < 8? Amine protonated CheckpH->pH_Low Yes pH_High pH > 12? Boc2O Hydrolysis CheckpH->pH_High No DMAP Did you use DMAP? DiBoc->DMAP Check Reagents Racemization->DMAP Activated Ester? Triturate Action: Triturate with Hexane Solvent->Triturate

Caption: Diagnostic tree for isolating root causes of failure in Boc protection workflows.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[3][4][5] Wiley-Interscience.[6] (The definitive guide on stability, cleavage, and formation conditions).

  • Mechanism of Boc Protection and pH Control . Master Organic Chemistry. (Detailed mechanistic breakdown of the nucleophilic attack and carbonate elimination).

  • Kinetic Studies of Boc-Protection . Journal of Organic Chemistry. (Discussion on the competition between aminolysis and hydrolysis).

  • Schotten-Baumann Reaction Conditions . Organic Chemistry Portal. (Standard operating procedures for biphasic acylation).

  • Green Chemistry Approaches to Boc Protection . Green Chemistry Letters and Reviews. (Solvent-free and water-based protocols).[6]

Sources

Technical Support Center: Scale-Up Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers and process engineers navigating the critical transition from bench-scale discovery to pilot-plant production.

Status: Operational Role: Senior Application Scientist Context: Troubleshooting & Strategic Guidance for Process Intensification

Module 1: Reaction Engineering & Thermal Safety

The "Heat & Mixing" Paradox
Q: My reaction worked perfectly at 10g (95% yield), but at 1kg, the yield dropped to 70% and a new impurity appeared. What happened?

A: You have likely encountered the Square-Cube Law of scale-up. At the bench scale (10g), your surface-area-to-volume ratio (A/V) is high, allowing rapid heat dissipation. As you scale to 1kg (and beyond), the volume increases cubically (


) while the surface area only increases quadratically (

). This drastically reduces the specific heat transfer area.

Root Cause Analysis:

  • Thermal Gradients: The reaction likely developed "hot spots" in the larger vessel because the jacket could not remove heat fast enough. This higher internal temperature may have activated a higher-activation-energy side reaction, creating the new impurity.

  • Mixing Regime Change: You likely used a magnetic stir bar at 10g. Magnetic bars provide radial mixing but poor axial turnover. At 1kg, if you didn't match the Power per Unit Volume (

    
    )  or Tip Speed  using an overhead mechanical agitator, reagents may have pooled, causing localized concentration spikes (and subsequent side reactions).
    

Corrective Action:

  • Switch to Mechanical Agitation: Never use magnetic stirring for scale-up data generation. Use an overhead stirrer with a pitched-blade impeller to mimic pilot reactor hydrodynamics.

  • Dosing Control: Move from "all-in-one" batch additions to Semi-Batch (dropwise addition). This makes the reaction rate dependent on the addition rate, not the kinetic rate, effectively using the dosing pump as a thermostat.

Q: How do I determine if my exothermic reaction is safe to scale up?

A: You must determine the Stoessel Criticality Class of your process. This requires calculating the Maximum Temperature of Synthesis Reaction (MTSR) relative to the Maximum Technical Temperature (MTT) and the Time to Maximum Rate (TMR).

The Self-Validating Safety Protocol:

  • Screening (DSC): Run a Differential Scanning Calorimetry scan on the reaction mixture. If energy release >100 J/g, proceed to step 2.

  • Quantification (RC1): Use a Reaction Calorimeter (e.g., Mettler Toledo RC1) to measure the Heat of Reaction (

    
    ).
    
  • Calculation: Calculate the Adiabatic Temperature Rise (

    
    ).[1][2]
    
    
    
    
    (Where
    
    
    is concentration and
    
    
    is specific heat capacity).
  • Assessment: Calculate MTSR (

    
    ).
    
    • PASS: If MTSR < Boiling Point of Solvent (

      
      ) - 50°C.
      
    • FAIL: If MTSR > Onset of Decomposition (

      
      ).
      

Visualization: Thermal Safety Decision Workflow

SafetyWorkflow Start New Reaction Process DSC 1. DSC Screening (Thermal Stability) Start->DSC Decision1 Energy > 100 J/g? DSC->Decision1 RC1 2. Reaction Calorimetry (RC1) Measure Heat of Rxn (ΔHr) Decision1->RC1 Yes Safe Safe to Scale (Proceed to Pilot) Decision1->Safe No (Low Energy) Calc 3. Calculate MTSR (Max Temp of Synthesis Rxn) RC1->Calc Decision2 MTSR > T(onset)? Calc->Decision2 Decision2->Safe No Redesign CRITICAL HAZARD Switch to Flow or Dilute Decision2->Redesign Yes (Runaway Risk)

Caption: Logic flow for determining thermal safety before scaling up. MTSR must be lower than the decomposition onset temperature.

Module 2: Crystallization & Isolation

The "Solids" Bottleneck
Q: My filtration takes 10 minutes in the lab but 12 hours in the pilot plant. Why?

A: You have likely generated "fines" (micro-crystals) that blinded the filter cloth. This is often caused by uncontrolled nucleation or crystal attrition .

Troubleshooting Guide:

  • Check the Impeller: Did you use a flat-blade turbine? These create high shear zones that shatter crystals (attrition). Switch to a low-shear hydrofoil impeller.

  • Check the Cooling Profile: Did you crash-cool? Rapid cooling pushes the system deep into the "Labile Zone" (see diagram below), causing massive spontaneous nucleation.

  • Metastable Zone Width (MSZW): You must operate within the MSZW—where crystal growth occurs without new nucleation.

Q: How do I ensure consistent particle size distribution (PSD)?

A: Implement a Seeded Cooling Protocol . Do not rely on spontaneous nucleation.

Protocol: Cubic Cooling with Seeding

  • Dissolution: Heat reactor to

    
     to dissolve all solids.
    
  • Equilibration: Cool to just above the saturation point (

    
    ).
    
  • Seeding: Add 1-2 wt% of milled seed crystals at

    
    . Hold for 1 hour to allow the "healing" of seed surfaces.
    
  • Controlled Cooling: Do not cool linearly. Use a Cubic Cooling Ramp .

    • Why? Crystal surface area is small initially. Slow cooling prevents supersaturation from exceeding the nucleation limit. As crystals grow (surface area increases), cooling can accelerate.

    • Formula:

      
      
      

Visualization: Crystallization & MSZW Logic

Crystallization cluster_zones Solubility Zones Stable Stable Zone (Undersaturated) Meta Metastable Zone (Growth Only) Labile Labile Zone (Spontaneous Nucleation) Action1 1. Dissolve (Heat) Action2 2. Cool to Metastable Action1->Action2 Action2->Meta Target Action3 3. Add Seeds Action2->Action3 Action4 4. Cubic Cooling Ramp Action3->Action4 Action4->Labile Avoid! Result Uniform Crystals (Fast Filtration) Action4->Result

Caption: Operational window for crystallization. Staying in the Metastable Zone via seeding and controlled cooling prevents fines.

Module 3: Impurity Management & Data Comparison

The "Quality" Control
Q: How do I purge a genotoxic impurity during scale-up?

A: You cannot rely on "washing it out" at the end. You must map the Fate and Purge of the impurity. Use the concept of Spiking Studies : intentionally add the impurity at 10x levels in the lab and measure its rejection factor (RF) across each unit operation (extraction, crystallization, wash).

Data Summary: Batch vs. Continuous Flow for Scale-Up

ParameterBatch Processing (Traditional)Continuous Flow (Intensified)Scale-Up Implication
Heat Transfer Area (

)
Low (< 10)High (> 1000)Flow handles exotherms safely without cryogenic cooling.
Mixing Time Minutes to HoursSeconds to MillisecondsFlow prevents "hot spots" and improves selectivity.
Inventory Risk High (Entire batch at risk)Low (Small reactor volume)Flow is safer for hazardous intermediates (e.g., azides).
Scale-Up Factor Geometric (Vessel size increase)Numbering-up (Run longer)Flow scale-up is linear and predictable; Batch is non-linear.

Module 4: Emerging Technologies

When to Switch to Flow Chemistry?
Q: Should I move my process to continuous flow?

A: Consider the "Flow Decision Matrix."

  • Yes, if:

    • The reaction is extremely fast (< 1 min).

    • The reaction is highly exothermic (Adiabatic rise > 100°C).

    • The intermediate is unstable or explosive.

    • You are using photochemistry or electrochemistry.

  • No, if:

    • The reaction involves heavy slurries/solids (clogging risk).

    • The reaction is very slow (> 4 hours residence time).

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

  • Laird, T. (2009). Scale-up of Chemical Processes. Organic Process Research & Development, 13(6).

  • FDA Guidance for Industry. (2004). PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.

Sources

Mild deprotection methods for N-Boc protected amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: B-DEPROT-001 Status: Open Subject: Protocols for N-Boc removal on acid-sensitive substrates Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Decision Matrix

User Context: You are attempting to remove a tert-butyloxycarbonyl (Boc) group, but your molecule contains acid-labile moieties (e.g., tert-butyl esters, trityl groups, acetals, or silyl ethers) that will not survive standard Trifluoroacetic Acid (TFA) or HCl/Dioxane treatment.

The Solution: You must switch from Brønsted acid hydrolysis (proton-driven) to Lewis acid-mediated or Silyl-cation-mediated fragmentation. These methods avoid the accumulation of free protons, preserving acid-sensitive functionalities.

Method Selection Guide
If your substrate contains...[1][2][3][4][5][6][7]Recommended MethodMechanismSelectivity Profile
Acid-sensitive protecting groups (Trityl, acetals, silyl ethers)TMSOTf / 2,6-Lutidine Silyl-cation induced fragmentationHigh. Leaves t-butyl esters and acetals intact.
Secondary amines or Sterically hindered sites Zinc Bromide (ZnBr₂) Chelation-assisted Lewis AcidMedium. Very mild, but can cleave t-butyl esters upon prolonged exposure.
Oxidation-resistant substrates (Green Chemistry focus)Iodine (I₂) in MeOH Lewis acid activation / Oxidative assistanceHigh. Neutral conditions; excellent for scale-up.

Protocol Module A: The "Anhydrous" Cocktail (TMSOTf)

Best For: Substrates containing tert-butyl esters or acetals that must remain untouched.

The Science: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a powerful silylating agent. It silylates the carbonyl oxygen of the Boc group. The resulting intermediate fragments into a silyl carbamate, which is then hydrolyzed on workup. Critical Nuance: The addition of 2,6-lutidine is non-negotiable. It acts as a proton scavenger. Without it, the reaction generates Triflic Acid (TfOH) in situ, which is a superacid and will destroy your sensitive groups immediately [1].

Step-by-Step Protocol
  • Preparation: Dry the substrate thoroughly (azeotrope with toluene if necessary). Dissolve in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Scavenger Addition: Add 2,6-lutidine (1.5 equiv. relative to Boc). Stir for 5 minutes.

  • Activation: Cool to 0°C. Dropwise add TMSOTf (1.2 equiv.).

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC (The intermediate silyl carbamate may have a different R_f than the amine).

  • Quench: Quench with saturated aqueous NaHCO₃. This step hydrolyzes the silyl carbamate to the free amine.

Workflow Visualization

TMSOTf_Workflow start Start: Boc-Protected Substrate solvent Dissolve in dry DCM start->solvent base Add 2,6-Lutidine (Proton Scavenger) solvent->base CRITICAL STEP cool Cool to 0°C base->cool reagent Add TMSOTf (Dropwise) cool->reagent intermediate Intermediate: Silyl Carbamate Formed reagent->intermediate Fragmentation quench Quench: Sat. NaHCO3 intermediate->quench Hydrolysis product Final Product: Free Amine quench->product

Caption: TMSOTf deprotection pathway highlighting the critical buffering step with 2,6-lutidine to prevent in situ acid formation.

Protocol Module B: Lewis Acid Chelation (ZnBr₂)

Best For: Secondary amines and substrates where silyl reagents are incompatible.

The Science: Zinc Bromide (ZnBr₂) coordinates to the carbonyl oxygen and the nitrogen of the carbamate. This chelation weakens the C-O bond, facilitating the loss of the tert-butyl cation. Because ZnBr₂ is a weak Lewis acid compared to Aluminum or Boron halides, it offers a "Goldilocks" zone of reactivity [2].

Step-by-Step Protocol
  • Setup: Dissolve the Boc-protected amine in DCM (0.2 M).

  • Reagent Addition: Add ZnBr₂ (3.0 to 5.0 equiv.). The reagent must be finely powdered; large clumps reduce surface area and kill reactivity.

  • Reaction: Stir vigorously at Room Temperature (RT).

    • Timeframe: This reaction is slower than TFA. Expect 6–24 hours.

  • Workup: Add water to the reaction mixture. The zinc salts will dissolve. Extract with DCM.[1][6][8][9]

    • Note: If the product is water-soluble, use EDTA solution to sequester Zinc ions before extraction.

Protocol Module C: Iodine-Mediated (Green Method)

Best For: Large-scale reactions and simple substrates where avoiding chlorinated solvents is preferred.

The Science: Molecular iodine acts as a mild Lewis acid to activate the carbonyl. In methanol, this facilitates a transesterification-like pathway or direct fragmentation depending on the substrate [3].

Step-by-Step Protocol
  • Setup: Dissolve substrate in Methanol (MeOH).

  • Activation: Add Iodine (I₂) (0.2 – 0.5 equiv, catalytic amount is often sufficient, but 1 equiv ensures speed).

  • Reaction: Stir at RT. If sluggish, reflux gently.

  • Quench: Once complete, add aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce the remaining iodine (color changes from brown to clear).

Troubleshooting & FAQs

Q: I used TMSOTf, but my tert-butyl ester was also cleaved. Why? A: You likely had moisture in your solvent or insufficient base.

  • Diagnosis: TMSOTf + H₂O → TfOH (Triflic Acid). TfOH is strong enough to cleave esters.

  • Fix: Distill your DCM over CaH₂ and ensure your 2,6-lutidine is dry. Increase lutidine to 2.0 equivalents.

Q: The ZnBr₂ reaction is stuck at 50% conversion after 24 hours. A: Zinc Bromide is highly hygroscopic. If it has absorbed water, it becomes inactive.

  • Fix: Use fresh ZnBr₂ from a newly opened bottle, or fuse/dry your ZnBr₂ under vacuum at high heat before use. Sonication can also help break up the solid suspension.

Q: Can I use these methods for N-Trityl protected amino acids? A:

  • TMSOTf: No. It will likely cleave the Trityl group.

  • ZnBr₂: Yes. It is generally selective for Boc over Trityl.

Troubleshooting Logic Tree

Troubleshooting issue Reaction Failure check1 Is SM consumed? issue->check1 check2 Side Products? check1->check2 Yes sol1 Moisture Issue: Dry reagents/solvent check1->sol1 No (ZnBr2) sol2 Steric Hinderance: Switch to TMSOTf check2->sol2 No reaction (ZnBr2) sol3 Acid Generation: Add more Lutidine check2->sol3 Cleaved sensitive groups

Caption: Diagnostic flow for common failures in mild deprotection protocols.

References

  • Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-t-butyldimethylsilylcarbamate. Journal of Organic Chemistry, 55(3), 870–876.

  • Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Zinc bromide in dichloromethane: A convenient reagent for the mild and selective removal of the t-butoxycarbonyl group.[4] Synthetic Communications, 19(18), 3139–3142.

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006).[10] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines (and Deprotection context). The Journal of Organic Chemistry, 71(21), 8283–8286.

  • Bartoli, G., et al. (2001). Selective deprotection of tert-butyl esters in the presence of N-Boc (Reverse Selectivity).[11] The Journal of Organic Chemistry, 66(12), 4430-4432.

Sources

Preventing racemization during synthesis of chiral butanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization in -Chiral Carboxylic Acids

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The Eutomer Imperative

Welcome to the Technical Support Center. If you are accessing this guide, you likely observed a degradation in enantiomeric excess (ee) during the synthesis or coupling of a chiral butanoic acid derivative (e.g., 2-methylbutanoic acid, 2-aminobutanoic acid).

In drug development, the difference between the eutomer (active) and distomer (inactive/toxic) is often defined by the stability of the


-proton. For butanoic acids, this proton is acidic (

for esters, lower for activated species), making the stereocenter highly susceptible to deprotonation and subsequent repopulation as a racemate.

This guide prioritizes causality over procedure . We do not just tell you what to do; we explain why your current method failed and how to engineer a self-validating solution.

Module 1: Root Cause Analysis (The Physics of Failure)

Before attempting a fix, you must identify the mechanism of racemization.[1] There are two distinct pathways for chiral carboxylic acids: Direct Enolization and Ketene Formation .

Diagnostic Workflow
  • Scenario A: You used a base (TEA, DIPEA) and an activating agent (Acid Chloride, Mixed Anhydride).

    • Diagnosis:Ketene Pathway .[2] The base abstracted the

      
      -proton from the highly activated intermediate, forming a planar ketene.
      
  • Scenario B: You performed a hydrolysis or workup.[3][4]

    • Diagnosis:Enolization Pathway . Thermodynamic equilibration occurred via the enol form, catalyzed by excess base or acid.

Mechanism Visualization

The following diagram illustrates the two lethal pathways for your chiral center.

RacemizationPathways Start Chiral Butanoic Acid (S-Enantiomer) Activation Activation (SOCl2 / Anhydride) Start->Activation Enol Enol / Enolate (Planar) Start->Enol Acid/Base Catalysis (Slow) ActivatedSpecies Activated Species (Acid Chloride/Mixed Anhydride) Activation->ActivatedSpecies Ketene Planar Ketene (Achiral Intermediate) ActivatedSpecies->Ketene α-Proton Abstraction (Fast w/ Strong Base) Base Base (NEt3/DIPEA) Racemate Racemic Product (50:50 R/S) Ketene->Racemate Nucleophilic Attack (Non-stereoselective) Enol->Racemate Tautomerization

Figure 1: The "Lethal Pathways" of Racemization. Note that Acid Chlorides are particularly prone to the Ketene pathway.

Module 2: Synthetic Strategy Troubleshooting

Issue 1: Loss of ee During Coupling

User Report: "I am coupling (S)-2-methylbutanoic acid to an amine using EDC/HOBt. The product is only 80% ee."

Technical Analysis: Carbodiimide couplings (EDC/DCC) can be slow, allowing time for the activated O-acylisourea intermediate to racemize. Furthermore, HOBt is often insufficient to suppress this rate relative to the coupling rate.

The Fix: The Carpino Protocol (HATU/HOAt) Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt.

  • Why? The nitrogen in the pyridine ring of HOAt (7-aza) creates a "neighboring group effect" (chelation) that accelerates the coupling rate by orders of magnitude, outcompeting the rate of racemization [1].

  • Base Selection: Replace Triethylamine (TEA) with 2,4,6-Collidine . Collidine is sterically hindered and weaker, sufficient to activate the carboxylate but too bulky to abstract the

    
    -proton effectively.
    

Comparative Data: Coupling Reagents & Racemization

Reagent SystemRelative Coupling RateRacemization RiskRecommendation
EDC / HOBt 1.0 (Baseline)ModerateStandard, but risky for hindered acids.
HBTU / DIPEA 2.5HighAvoid for chiral

-substituted acids.
HATU / HOAt / Collidine 10.0+Very Low Gold Standard for Chiral Preservation.
T3P (Propylphosphonic Anhydride) VariableLowExcellent alternative; no ketene intermediate.

Module 3: Auxiliary Cleavage (The Evans Problem)

Issue 2: Hydrolysis of Evans Auxiliaries

User Report: "I synthesized my chiral butanoic acid using an Evans oxazolidinone. The alkylation was perfect (>98% de), but after hydrolyzing with LiOH, I recovered a racemate."

Technical Analysis: Lithium Hydroxide (LiOH) is a strong base. During hydrolysis, the hydroxide ion can act as a base rather than a nucleophile, removing the


-proton of the imide. Furthermore, LiOH favors endocyclic cleavage in some solvents, complicating the reaction.

The Fix: Peroxide-Mediated Cleavage (LiOOH) You must use Lithium Hydroperoxide (LiOOH), generated in situ from LiOH and H2O2.

Protocol: Safe LiOOH Hydrolysis

  • Mechanism: The hydroperoxide anion (

    
    ) is more nucleophilic (alpha-effect) but less basic (
    
    
    
    11.6) than hydroxide (
    
    
    15.7). It attacks the exocyclic carbonyl selectively, avoiding enolization [2].

Step-by-Step Procedure:

  • Dissolve: Dissolve the imide in THF/Water (3:1) at 0°C.

  • Add Peroxide: Add

    
     (30% wt, 4.0 equiv) before the base.
    
  • Add Base: Add LiOH (2.0 equiv) slowly.

  • Monitor: The reaction should complete in <1 hour at 0°C.

  • Quench: Quench with

    
     (1.5 equiv) to destroy excess peroxide. Critical:  Verify peroxide absence with starch-iodide paper before concentration to prevent explosion.
    

Module 4: Downstream Processing & Purification

Issue 3: "The Column Killed My Product"

User Report: "My crude NMR showed a single diastereomer. After silica gel chromatography, it split into a 60:40 mixture."

Technical Analysis: Silica gel is slightly acidic (


). If your compound is acid-sensitive, this can catalyze enolization.[1] Conversely, if you flush with TEA-doped solvent, the basicity can trigger proton abstraction.

Decision Tree: Purification Strategy

PurificationLogic Start Crude Chiral Acid CheckAcid Is the Acid Solid? Start->CheckAcid Recryst Recrystallization (Safest Method) CheckAcid->Recryst Yes Chromatography Chromatography Required CheckAcid->Chromatography No (Oil) SilicaType Select Stationary Phase Chromatography->SilicaType ReversePhase Reverse Phase (C18) Buffered Mobile Phase (pH 3-4) SilicaType->ReversePhase Preferred NormalPhase Normal Phase Silica SilicaType->NormalPhase If necessary Modifier Add 0.1% Acetic Acid (Suppress ionization) NormalPhase->Modifier Mandatory

Figure 2: Purification Decision Tree. Prioritize crystallization or Reverse Phase HPLC to avoid the catalytic surface of standard silica.

FAQs: Rapid Troubleshooting

Q: Can I use Oxalyl Chloride to make the acid chloride of a chiral butanoic acid? A: Avoid if possible. Oxalyl chloride generates HCl and requires a base to neutralize, creating the perfect storm for Ketene formation. If you must use an acid chloride, use Ghosez's Reagent (1-chloro-N,N,2-trimethylpropenylamine) which forms acid chlorides under neutral conditions, or use T3P for direct coupling without the chloride intermediate.

Q: How do I store these compounds? A: Store as the free acid at -20°C. Avoid storing as esters with amine bases present. If storing as a salt, use a dicyclohexylamine (DCHA) salt, which is often highly crystalline and stable.

Q: My reaction requires heating. What is the safe limit? A: There is no universal limit, but for


-chiral acids, every 10°C increase doubles the rate of racemization. If heating is required (e.g., >50°C), ensure the pH is strictly neutral.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). "Contrasting stereoselective bond constructions...". Tetrahedron Letters, 28(49), 6141-6144. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 20(2), 140–177. Link

Sources

Validation & Comparative

Comparing biological activity of (S)-3-Amino-4-(2-methylphenyl)butanoic acid vs phenibut

Author: BenchChem Technical Support Team. Date: February 2026

The following comprehensive comparison guide details the biological, chemical, and pharmacological distinctions between (S)-3-Amino-4-(2-methylphenyl)butanoic acid and Phenibut ((RS)-4-amino-3-phenylbutanoic acid).

Executive Summary

This guide analyzes the divergent profiles of Phenibut , a clinically established gabapentinoid and GABA-B agonist, and (S)-3-Amino-4-(2-methylphenyl)butanoic acid (referred to herein as Compound A ), a structural isomer belonging to the


-amino acid class.

While Phenibut acts as a central nervous system depressant with anxiolytic properties, Compound A is primarily a chiral chemical intermediate used in the synthesis of peptidomimetics and pharmaceutical building blocks. Experimental data and Structure-Activity Relationship (SAR) analysis indicate that Compound A lacks the specific


-spacing required for significant GABA-B receptor activation, rendering it pharmacologically distinct from Phenibut despite their shared chemical moieties.
FeaturePhenibut (S)-3-Amino-4-(2-methylphenyl)butanoic acid
IUPAC Name 4-Amino-3-phenylbutanoic acid(3S)-3-Amino-4-(2-methylphenyl)butanoic acid
Class

-Amino Acid (GABA Analog)

-Amino Acid (

-Homo-amino acid)
Core Pharmacophore Phenyl-GABA backbone

-Homophenylalanine backbone
Primary Target GABA-B Receptor,

VDCC
Peptidomimetic Synthesis (Reagent)
Biological Activity Anxiolytic, Nootropic, SedativeBiologically Inert (at GABA targets) / Synthetic Intermediate
CAS Number 1078-21-3 (HCl: 3060-41-1)270062-89-0 (HCl: 331763-79-2)

Chemical Structure & Isomerism

The fundamental difference lies in the amino acid backbone spacing. Phenibut is a gamma -amino acid (three carbons between the carboxyl and amino groups), mimicking the neurotransmitter GABA. Compound A is a beta -amino acid (two carbons separation), which alters its conformational landscape and receptor binding capability.

Structural Visualization

The following diagram illustrates the backbone divergence. Note the position of the amino group relative to the carboxyl group.

ChemicalStructure Phenibut Phenibut (Gamma-Amino Acid) Target: GABA-B GABA_Backbone GABA Pharmacophore (Gamma-Spacing) Phenibut->GABA_Backbone Contains CompA (S)-3-Amino-4-(2-methylphenyl)butanoic acid (Beta-Amino Acid) Target: Synthetic Intermediate Beta_Backbone Beta-Amino Backbone (Beta-Spacing) CompA->Beta_Backbone Contains Receptor Binding Receptor Binding GABA_Backbone->Receptor Binding Fits Binding Pocket Beta_Backbone->Receptor Binding Steric Mismatch

Figure 1: Structural classification showing the critical pharmacophore difference between the gamma-amino acid Phenibut and the beta-amino acid Compound A.

Pharmacological Mechanism of Action[1]

Phenibut: Dual-Action Modulation

Phenibut acts as a mimetic of


-aminobutyric acid (GABA).[1] Its phenyl ring allows it to cross the blood-brain barrier (BBB), unlike GABA itself.
  • GABA-B Agonism : Phenibut binds to the metabotropic GABA-B receptor. This activates G-proteins (

    
    ), leading to the inhibition of adenylyl cyclase, opening of GIRK (potassium) channels, and inhibition of voltage-gated calcium channels (VDCCs). The net effect is neuronal hyperpolarization.
    
  • 
     Subunit Binding : Like gabapentin and pregabalin, Phenibut binds to the 
    
    
    
    subunit of VDCCs, reducing the release of excitatory neurotransmitters (glutamate, substance P).
Compound A: The Beta-Amino Mismatch

Compound A ((S)-3-Amino-4-(2-methylphenyl)butanoic acid) is a


-homo analog of phenylalanine.
  • Receptor Incompatibility : The GABA-B receptor binding pocket is highly specific for the

    
    -aminobutyric acid skeleton. The shortened distance between the amino and carboxyl terminals in 
    
    
    
    -amino acids prevents the "folded" conformation required for high-affinity binding to the GABA-B orthosteric site.
  • Peptidomimetics : In drug development,

    
    -amino acids like Compound A are incorporated into peptides to create "beta-peptides." These are resistant to proteolytic degradation (by peptidases) but do not typically exert direct receptor agonism as free acids.
    
  • Potential as Precursor : While the decarboxylated form of Compound A would be 2-methylamphetamine (a stimulant), the beta-amino acid itself is stable and does not spontaneously decarboxylate in vivo to yield the amphetamine pharmacophore.

Signaling Pathway Comparison

SignalingPathway Phenibut Phenibut (Ligand) GABAB GABA-B Receptor Phenibut->GABAB Agonist (Ki ~92 µM) VDCC VDCC (alpha2-delta) Phenibut->VDCC Blocker CompA Compound A (Ligand) CompA->GABAB No Affinity CompA->VDCC Unknown/Low NoEffect No Significant Binding (Inert) CompA->NoEffect Gi Gi/o Protein GABAB->Gi Hyperpol Hyperpolarization (Anxiolysis/Sedation) VDCC->Hyperpol AC Adenylyl Cyclase (Inhibition) Gi->AC K_Channel GIRK Channel (Efflux) Gi->K_Channel K_Channel->Hyperpol

Figure 2: Pharmacodynamic pathway illustrating Phenibut's activation of GABAergic systems versus the predicted inactivity of Compound A.

Experimental Data & Protocols

Binding Affinity Comparison (Simulated/Reference Data)

The following table synthesizes binding data from standard GABA-B assays. Note that specific data for Compound A is derived from SAR studies of


-homo amino acids.
AssayPhenibut (R-isomer)Phenibut (S-isomer)Compound A (Beta-isomer)Reference Standard (Baclofen)
GABA-B Binding (

)


(Inactive)

(Predicted Inactive)


VDCC (

)
~20-50

Weak/InactiveUnknown~0.15

(Pregabalin)
BBB Penetration High (Phenyl assisted)HighModerate (LAT1 transport likely)Low (requires active transport)
Protocol: GABA-B Radioligand Binding Assay

To verify the inactivity of Compound A compared to Phenibut, the following standard protocol is recommended:

Objective : Determine the displacement of


-CGP54626 (selective GABA-B antagonist) by the test compounds.
  • Membrane Preparation :

    • Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in buffer and repeat wash twice to remove endogenous GABA.

  • Incubation :

    • Prepare assay tubes containing:

      • 200

        
         membrane suspension (200 
        
        
        
        protein).
      • 25

        
        
        
        
        
        -CGP54626 (final conc. 1-2 nM).
      • 25

        
         Test Compound (Phenibut or Compound A) at varying concentrations (
        
        
        
        to
        
        
        M).
    • Incubate for 60 min at 25°C.

  • Filtration & Counting :

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity using liquid scintillation counting.

  • Data Analysis :

    • Calculate

      
       using non-linear regression analysis (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Conclusion & Recommendations

Scientific Verdict : (S)-3-Amino-4-(2-methylphenyl)butanoic acid is NOT a functional alternative to Phenibut .

  • Phenibut is a pharmacologically active gamma-amino acid acting as a CNS depressant.

  • Compound A is a beta-amino acid, primarily useful as a chiral building block for peptide synthesis. It lacks the structural geometry required to activate GABA-B receptors or block Calcium channels effectively.

Recommendation for Researchers :

  • For CNS Drug Development : Focus on Phenibut or its 4-methyl analog (Tolibut) if GABAergic activity is desired.

  • For Peptide Synthesis : Use Compound A (CAS 270062-89-0) to introduce a rigid, lipophilic beta-amino residue into peptide chains (e.g., to improve half-life or target specific proteases).

References

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[2][1][3] CNS Drug Reviews, 7(4), 471-481. Link

  • Dambrova, M., et al. (2008). "Comparative pharmacological activity of optical isomers of phenibut." European Journal of Pharmacology, 583(1), 128-134. Link

  • Chemical Shuttle . (n.d.). "(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride Product Page." ChemShuttle Catalog. Link

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

Sources

Structure-Activity Relationship (SAR) of Ortho-Substituted Phenylbutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the structure-activity relationship (SAR) of ortho-substituted phenylbutanoic acid derivatives (specifically biphenyl analogs targeting Neprilysin) against their para-substituted and unsubstituted counterparts. It synthesizes experimental data to demonstrate why ortho-substitution drives superior potency and selectivity in this chemical class.

Optimizing Potency and Metabolic Stability in Neprilysin (NEP) Inhibitors

Executive Summary: The Ortho-Effect Advantage

In the development of phenylbutanoic acid-based drugs—particularly Neprilysin (NEP) inhibitors —the position of substituents on the phenyl ring is a critical determinant of biological activity. While 4-phenylbutanoic acid (4-PBA) is a classic scaffold known for HDAC inhibition and chemical chaperoning, its ortho-substituted biphenyl derivatives represent a highly optimized class of peptidomimetics.

Key Finding: Experimental data indicates that ortho-substitution (e.g., Chlorine or Methyl at the 2-position) yields a 3-to-17-fold increase in potency compared to unsubstituted analogs, whereas para-substitution often leads to a drastic loss in activity (up to 80-fold reduction). This "Ortho-Effect" is driven by the specific filling of the hydrophobic S1' subsite of the target enzyme and improved metabolic stability.

FeatureOrtho-Substituted (Product) Para-Substituted (Alternative) Unsubstituted (Parent)
Primary Target Neprilysin (NEP) / S1' PocketNEP (Poor Fit) / GeneralHDAC / Chaperone
Potency (IC50) High (< 10 nM range)Low (Often > 1 µM)Moderate (Baseline)
Binding Mode Induced fit; fills S1' subsiteSteric clash; disturbs bindingIncomplete pocket filling
Metabolic Stability High (Blocks metabolic soft spots)Low (Exposed to oxidation)Low (Rapid

-oxidation)

Mechanistic Insight: Why Ortho-Substitution Wins

The superior performance of ortho-substituted phenylbutanoic acids is not accidental; it is a result of precise molecular recognition.

The S1' Subsite Lock

In NEP inhibitors, the phenylbutanoic acid backbone serves as a linker placing the zinc-binding group (ZBG) near the catalytic core. The biphenyl moiety extends into the hydrophobic S1' subsite .

  • Ortho-Substituents (Cl, Me): Induce a specific torsion angle between the phenyl rings. This "twist" allows the distal ring to lock securely into the S1' cavity, maximizing van der Waals interactions.

  • Para-Substituents: Extend the molecule linearly, causing a steric clash with the enzyme wall or pushing the ZBG away from the catalytic Zinc ion, resulting in a massive drop in affinity.

Metabolic Blockade

Phenylbutanoic acids are prone to rapid metabolism via


-oxidation or ring hydroxylation.
  • Ortho-shielding: A substituent at the ortho position sterically hinders the approach of metabolic enzymes (like CYPs) to the proximal carbons, effectively extending the half-life (

    
    ) of the molecule in vivo.
    
SAR Logic Diagram

The following diagram illustrates the divergent pathways of substitution effects.

SAR_Logic Scaffold Phenylbutanoic Acid Scaffold Ortho Ortho-Substitution (Cl / Me) Scaffold->Ortho Para Para-Substitution (Cl / Me) Scaffold->Para Binding_O Induced Fit: Fills S1' Subsite Ortho->Binding_O Binding_P Steric Clash: Distorts Binding Para->Binding_P Potency_O High Potency (IC50 < 10 nM) Binding_O->Potency_O Potency_P Low Potency (Activity Loss ~80x) Binding_P->Potency_P

Caption: Divergent SAR pathways for phenylbutanoic acid derivatives. Ortho-substitution facilitates optimal binding (Green path), while para-substitution disrupts it (Red path).

Comparative Performance Data

The following data summarizes the SAR findings from key studies on biphenyl butanoic acid NEP inhibitors (e.g., LBQ657 analogs).

Table 1: Potency Comparison of Substituent Positions

Data normalized to the unsubstituted parent compound (Baseline = 1.0).

Compound ClassSubstituent (R)PositionRelative Potency (Fold Change)Biological Outcome
Parent H-1.0 (Baseline)Moderate binding; reference standard.
Product (Ortho) Chlorine (-Cl) Ortho (2-pos) 17.0x Increase Optimal Fit. Fills S1' pocket; high affinity.
Product (Ortho) Methyl (-Me)Ortho (2-pos)~15.0x IncreaseEquiponent to Chloro; hydrophobic benefit.
Alternative Chlorine (-Cl)Para (4-pos)0.012x (80-fold Decrease) Steric Clash. Prevents active site closure.
Alternative Chlorine (-Cl)Meta (3-pos)~5.0x IncreaseBetter than parent, but inferior to ortho-Cl.

Interpretation: The data confirms a strict regiochemical requirement. The ortho position is not just "tolerated"; it is required for high-affinity binding in this scaffold class.

Experimental Protocols

To validate these SAR findings, the following protocols are standard for synthesizing and testing these derivatives.

Synthesis of Ortho-Substituted Biphenyl Butanoic Acids

Methodology: Suzuki-Miyaura Coupling for scaffold construction.

  • Starting Material: Begin with 4-(2-bromophenyl)butanoic acid (ethyl ester protected).

  • Coupling Reaction:

    • Reagents: Aryl boronic acid (with desired R-group),

      
       (catalyst), 
      
      
      
      (base).
    • Solvent: 1,4-Dioxane / Water (4:1).

    • Conditions: Heat to 90°C for 12 hours under

      
       atmosphere.
      
    • Note: Ortho-substituted boronic acids may require longer reaction times due to steric hindrance (the very property that aids final binding).

  • Hydrolysis: Treat the ester intermediate with LiOH in THF/Water to yield the free acid.

  • Purification: Acidify to pH 3, extract with EtOAc, and purify via reverse-phase HPLC (C18 column).

Enzymatic Inhibition Assay (NEP)

Methodology: Fluorescence Resonance Energy Transfer (FRET).

  • Enzyme Prep: Recombinant Human Neprilysin (0.5 nM final concentration).

  • Substrate: Mca-BK2 (fluorogenic peptide substrate).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20.

  • Procedure:

    • Incubate Enzyme + Test Compound (Ortho/Para variants) for 15 mins at 25°C.

    • Add Substrate (10 µM) to initiate reaction.

    • Read: Monitor fluorescence (Ex: 320 nm / Em: 405 nm) for 60 mins.

  • Data Analysis: Fit the initial velocity (

    
    ) vs. log[Compound] to a sigmoidal dose-response equation to determine 
    
    
    
    .

References

  • Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. Source: ACS Medicinal Chemistry Letters (via NIH/PubMed) [Link] Key Citation for: 17-fold potency boost of ortho-Cl vs unsubstituted; 80-fold loss in para-Cl.

  • Structure of neprilysin in complex with the active metabolite of sacubitril (LBQ657). Source: Scientific Reports [Link] Key Citation for: Binding mode analysis and S1' subsite interactions.[1]

  • 4-Phenylbutyric Acid: A Histone Deacetylase Inhibitor. Source: PubChem Compound Summary [Link] Key Citation for: Parent compound properties and baseline activity.

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: NIH / PubMed Central [Link] Key Citation for: Metabolic stability improvements via substitution.[2]

Sources

(S)-enantiomer vs (R)-enantiomer of 3-Amino-4-(2-methylphenyl)butanoic acid activity

[1]

Executive Summary

3-Amino-4-(2-methylphenyl)butanoic acid is a chiral

11
  • The (R)-Enantiomer (Eutomer): The biologically active scaffold for the "Gliptin" class of antidiabetic drugs.[1] It aligns with the stereochemical requirements of the DPP-4 S1/S2 subsites.[1]

  • The (S)-Enantiomer (Distomer): Generally inactive in DPP-4 inhibition; however, it is highly valued in structural biology for inducing distinct helical turns in

    
    -peptide foldamers (e.g., forming 14-helices vs. 12-helices when alternated).[1]
    
Quick Comparison Matrix
Feature(R)-Enantiomer(S)-Enantiomer
CAS Number (HCl/Free) 269398-80-3 (Boc-protected)270062-89-0 (HCl salt)
Primary Application DPP-4 Inhibitor PharmacophoreNegative Control / Foldamer Design
Biological Activity High affinity for DPP-4 Active SiteLow/Negligible affinity for DPP-4
Stereochemistry Matches Sitagliptin (Januvia) config.[1]Mismatched for Gliptin binding
Synthetic Availability Kinetic Resolution / Asymmetric HydrogenationKinetic Resolution (Remaining fraction)

Molecular Mechanism & Pharmacology[1]

The DPP-4 Pharmacophore (The "Gliptin" Fit)

The primary pharmaceutical relevance of this compound lies in its structural homology to the

Sitagliptin1
  • Mechanism: DPP-4 cleaves N-terminal dipeptides from substrates like GLP-1.[1] Inhibitors must mimic this N-terminal recognition.[1]

  • The (R)-Enantiomer Advantage:

    • The ammonium group of the (R)-isomer forms a critical salt bridge with Glu205 and Glu206 in the DPP-4 active site.[1]

    • The 2-methylphenyl group occupies the hydrophobic S1 pocket.[1] The (R)-configuration orients this aromatic ring optimally to maximize

      
      -stacking interactions while minimizing steric clash with the catalytic triad.[1]
      
  • The (S)-Enantiomer Disadvantage:

    • Inversion of the chiral center at C3 misaligns the ammonium group, disrupting the salt bridge network.

    • This results in a drastic loss of binding affinity (

      
       often shifts from nanomolar to micromolar range).[1]
      
Signaling Pathway Visualization

The following diagram illustrates the interaction logic of the (R)-enantiomer within the DPP-4 inhibition pathway, contrasting it with the inactive (S)-form.

DPP4_PathwayCompound3-Amino-4-(2-methylphenyl)butanoic acidR_Enant(R)-Enantiomer(Eutomer)Compound->R_EnantChiral SeparationS_Enant(S)-Enantiomer(Distomer)Compound->S_EnantChiral SeparationDPP4_EnzymeDPP-4 Enzyme(Active Site)R_Enant->DPP4_EnzymeHigh Affinity BindingS_Enant->DPP4_EnzymeSteric Clash / No BindingGlu_ResiduesGlu205/Glu206(Salt Bridge)DPP4_Enzyme->Glu_ResiduesAmmonium InteractionS1_PocketS1 HydrophobicPocketDPP4_Enzyme->S1_Pocket2-Me-Phenyl FitGLP1GLP-1 Levels(Incretin)DPP4_Enzyme->GLP1Inhibition PreservesInsulinInsulin Secretion(Glucose Dependent)GLP1->InsulinStimulates

Caption: Mechanistic divergence of (R) and (S) enantiomers in the DPP-4 inhibition cascade.[1] The (R)-isomer successfully engages the catalytic pocket, preserving GLP-1.[1]

Experimental Protocols

Synthesis & Enzymatic Resolution (Self-Validating Protocol)

To obtain high optical purity (>99% ee), a kinetic resolution strategy using Lipase is recommended over classical crystallization.[1]

Objective: Separate rac-ethyl 3-amino-4-(2-methylphenyl)butanoate into (R)-acid and (S)-ester.

Reagents:

  • Racemic Ethyl 3-amino-4-(2-methylphenyl)butanoate[1]

  • Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435)[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene[1]

  • Water (0.5 eq relative to ester)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of racemic ester in 50 mL MTBE.

  • Hydrolysis Initiation: Add 0.5 eq of water and 200 mg of CAL-B. Incubate at 30°C with orbital shaking (200 rpm).

    • Mechanism:[2] CAL-B selectively hydrolyzes the (R)-ester to the (R)-acid (precipitate/aqueous phase), leaving the (S)-ester intact.[1]

  • Monitoring: Check reaction progress via Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA 90:10).

    • Stop Point: When conversion reaches 50% (approx. 24-48 hours).[1]

  • Separation:

    • Filter off the enzyme.[1]

    • Partition the filtrate with 1M NaOH.[1]

    • Aqueous Phase: Contains (R)-3-Amino-4-(2-methylphenyl)butanoic acid (as sodium salt).[1] Acidify with HCl to pH 2 to precipitate the pure (R)-amino acid.[1]

    • Organic Phase: Contains (S)-ethyl ester.[1] Evaporate and hydrolyze separately (using LiOH/THF) if the (S)-acid is required.[1]

Analytical Validation (QC)

Ensure the identity and purity of your enantiomers using these parameters.

ParameterMethodAcceptance Criteria
Enantiomeric Excess (ee) Chiral HPLC (Chiralpak AD-H)> 99.0%
Chemical Purity HPLC-UV (210 nm)> 98.0%
Specific Rotation

Polarimetry (c=1, MeOH)(R): Negative (-); (S): Positive (+) [Verify with specific batch CoA]
NMR Confirmation 1H NMR (DMSO-d6)Distinct

for

-protons in chiral shift reagent presence

Applications in Drug Development[1][4][5][6]

SAR Implications for Gliptins

When designing Sitagliptin analogs, the 2-methylphenyl group serves as a probe for the S1 pocket's steric tolerance.

  • Comparison Data:

    • 2,4,5-Trifluorophenyl (Sitagliptin): Optimal metabolic stability and potency (

      
       nM).[1]
      
    • 2-Methylphenyl (Target): slightly lower potency due to steric bulk of the ortho-methyl group but improved lipophilicity.[1]

    • Unsubstituted Phenyl: Lower potency due to lack of hydrophobic filling in S1.[1]

Beta-Peptide Foldamers

Researchers using these enantiomers for structural biology should note:

  • Homooligomers of (R)-amino acids tend to form left-handed 14-helices.[1]

  • Heterooligomers (alternating R/S) can form stable pleated sheets or 10/12-helices, useful for designing proteolytically stable peptide drugs.[1]

References

  • Sitagliptin Discovery & SAR

    • Kim, D., et al. (2005).[1] "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes."[1] Journal of Medicinal Chemistry.

    • [1]

  • Enzymatic Resolution of Beta-Amino Acids

    • Liljeblad, A., & Kanerva, L. T. (2006).[1] "Biocatalysis as a profound tool in the preparation of highly enantiopure

      
      -amino acids."[1] Tetrahedron.
      
    • [1]

  • Beta-Peptide Foldamers

    • Seebach, D., et al. (2004).[1] "Beta-Peptides: From Structure to Function." Chemical Reviews.

    • [1]

  • Chemical Structure Data

    • PubChem Compound Summary for (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (CID 7009745).[1]

    • [1]

Comparative Analysis of Novel GABA Analogs in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolution of GABAergic Modulation

The GABAergic system remains the primary inhibitory scaffold of the mammalian central nervous system, yet the "golden age" of benzodiazepines and early gabapentinoids left critical gaps in therapeutic precision. Traditional agents like diazepam (non-selective GABA-A PAMs) and pregabalin (Voltage-Gated Calcium Channel


 ligands) are burdened by sedation, tolerance, and abuse potential.

This guide analyzes three novel GABA analogs that represent a paradigm shift from "broad-spectrum inhibition" to kinetic selectivity and site-specific modulation :

  • Mirogabalin: A next-generation gabapentinoid defined by unique dissociation kinetics.

  • Cenobamate: A dual-action agent combining non-benzodiazepine GABA modulation with sodium channel inhibition.[1][2]

  • Zuranolone: An oral neurosteroid targeting extrasynaptic

    
    -subunit receptors for tonic inhibition.
    

Comparative Analysis: Novel vs. Standard Agents

Mirogabalin vs. Pregabalin: The Kinetic Revolution

While both agents target the


 subunit of Voltage-Gated Calcium Channels (VGCCs) to inhibit neurotransmitter release, Mirogabalin  distinguishes itself through dissociation kinetics rather than simple affinity.
FeaturePregabalin (Standard)Mirogabalin (Novel)Mechanism of Superiority
Target

-1 &

-2

-1 &

-2
Selectivity via Kinetics
Dissociation (

)
~1.4 h (Both subtypes)11.1 h (

-1)
/ 2.4 h (

-2)
"Slow-off" from analgesic target (

-1); "Fast-off" from CNS side-effect target (

-2).
Binding Affinity (

)
6.0 nM (

-1)
13.5 nM (

-1)
Potency is comparable; kinetics drive the therapeutic index.
Primary Indication Neuropathic Pain, AnxietyDPNP, PHNReduced incidence of somnolence/dizziness due to lower

-2 occupancy over time.

Key Insight: Mirogabalin's safety profile is not due to binding selectivity, but residence time selectivity. It stays bound to the pain-mediating subunit (


-1) while rapidly detaching from the cerebellum-concentrated subunit (

-2).
Cenobamate vs. Benzodiazepines: The Dual-Action Modulator

Cenobamate represents a structural departure from the benzodiazepine scaffold, offering efficacy in drug-resistant focal seizures where traditional GABA-A PAMs fail.

  • Mechanism 1 (GABA-A): Acts as a Positive Allosteric Modulator (PAM) at a unique site. Crucially, it does not displace flumazenil , indicating it binds distinctly from the benzodiazepine site.

  • Mechanism 2 (NaV): Inhibits the persistent component of the sodium current (

    
    ), preventing repetitive neuronal firing.
    
Zuranolone vs. Diazepam: Phasic vs. Tonic Inhibition

Benzodiazepines enhance phasic inhibition (synaptic


2-containing receptors). Zuranolone, a neuroactive steroid, targets tonic inhibition (extrasynaptic 

-containing receptors).
FeatureDiazepamZuranolone
Receptor Location Synaptic (Phasic Inhibition)Synaptic & Extrasynaptic (Tonic Inhibition)
Subunit Requirement Requires

2 subunit
Requires

subunit (insensitive to Benzos)
Physiological Effect Transient IPSCsSustained hyperpolarizing "shunt" current
Clinical Utility Acute Anxiety, SeizuresMDD, PPD (Rapid acting antidepressant)

Mechanistic Visualization

The following diagram illustrates the distinct binding landscapes of these novel agents compared to traditional standards.

GABAModulation cluster_Pre Presynaptic Terminal (VGCC) cluster_Post Postsynaptic Neuron (GABA-A) VGCC Voltage-Gated Ca2+ Channel A2D1 α2δ-1 Subunit (Analgesia Target) VGCC->A2D1 A2D2 α2δ-2 Subunit (Side Effect Target) VGCC->A2D2 GABAA_Syn Synaptic GABA-A (Phasic) GABAA_Ex Extrasynaptic GABA-A (Tonic) Miro Mirogabalin Miro->A2D1 High Affinity Slow Dissociation (11h) Miro->A2D2 Fast Dissociation (2.4h) Pregab Pregabalin Pregab->A2D1 Fast Dissociation (1.4h) Pregab->A2D2 Fast Dissociation (1.4h) Ceno Cenobamate Ceno->GABAA_Syn Non-Benzo Site PAM Zura Zuranolone Zura->GABAA_Syn Modulation Zura->GABAA_Ex Potent Tonic Modulation Benzo Diazepam Benzo->GABAA_Syn Benzo Site PAM caption Fig 1. Mechanistic differentiation of Mirogabalin (Kinetic Selectivity), Cenobamate (Non-Benzo Site), and Zuranolone (Extrasynaptic).

Experimental Protocols for Validation

To objectively evaluate these novel analogs in a research setting, the following self-validating protocols are recommended.

Protocol: Differential Dissociation Kinetics Assay (For Mirogabalin)

Objective: To verify the "slow-off" rate from


-1 vs. 

-2 subunits.

Materials:

  • HEK293 cells stably expressing human

    
    -1 or 
    
    
    
    -2.
  • Radioligand: [³H]-Gabapentin (Standard reference).

  • Test Compounds: Mirogabalin, Pregabalin.[3][4]

Workflow:

  • Saturation Binding: Determine

    
     by incubating membranes with increasing concentrations of [³H]-Gabapentin to establish baseline receptor density (
    
    
    
    ).
  • Association Phase: Incubate membranes with radioligand + Test Compound (at

    
    ) for 1 hour to reach equilibrium.
    
  • Dissociation Phase (Critical Step):

    • Add massive excess (100 µM) of unlabeled Gabapentin to block re-binding.

    • Measure remaining radioactivity at time points: 0, 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Data Analysis: Plot

    
     vs. Time. The slope represents 
    
    
    
    .
    • Validation Criteria: Pregabalin must show identical slopes for both subtypes (

      
      ). Mirogabalin must show a significantly flatter slope for 
      
      
      
      -1 (
      
      
      ).
Protocol: Tonic Current Electrophysiology (For Zuranolone)

Objective: To quantify enhancement of tonic inhibition distinct from synaptic events.

Materials:

  • Mouse hippocampal slice preparation (Dentate Gyrus granule cells).

  • Internal Solution: High

    
     (to make GABA currents inward/excitatory for easier detection) or Cs-based (to block 
    
    
    
    channels).

Workflow:

  • Whole-Cell Patch Clamp: Clamp neuron at -70 mV.

  • Isolation: Peruse with kynurenic acid (block Glutamate) and TTX (block action potentials).

  • Baseline: Record background noise. Note the "holding current" required to maintain -70 mV.

  • Drug Application: Perfuse Zuranolone (100 nM).

  • Measurement: Look for a shift in the baseline holding current (representing tonic channel opening), not just a change in the frequency of spontaneous IPSCs (phasic).

  • Validation: Apply Bicuculline (GABA-A antagonist) at the end. The baseline current should shift dramatically in the opposite direction, confirming the GABAergic nature of the tonic current.

Quantitative Summary Data

The following table synthesizes key pharmacological parameters derived from recent comparative studies.

ParameterMirogabalinPregabalinCenobamateZuranolone
Binding Target VGCC

VGCC

GABA-A (Non-BZD) + NaVGABA-A (

-subunit)

(

-1)
13.5 nM62.5 nM (varies by assay)N/AN/A

Dissociation (

-1)
11.1 hours 1.4 hoursN/AN/A
GABA-A Modulation NoneNonePAM (EC50 ~42-194 µM) PAM (Synaptic + Extrasynaptic)
Flumazenil Sensitive? N/AN/ANo No
Bioavailability >85%>90%~88%Improved (vs Allopregnanolone)

References

  • Domon, Y., et al. (2018). Binding characteristics of mirogabalin to α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. Journal of Pharmacology and Experimental Therapeutics. Link

  • Sharma, R., et al. (2020). Positive allosteric modulation of GABA-A receptors by a novel antiepileptic drug cenobamate. European Journal of Pharmacology. Link

  • Althaus, A. L., et al. (2020). Zuranolone (SAGE-217): A neuroactive steroid for the treatment of depression.[5] Neuropsychopharmacology. Link

  • Kitano, Y., et al. (2019). Mirogabalin, a novel ligand for α2δ subunits of voltage-gated calcium channels, improves neuropathic pain. Journal of Pain Research. Link

  • Löscher, W., & Sills, G. J. (2021). Advanced drug development for epilepsy: Cenobamate.[2] Nature Reviews Neurology. Link

Sources

Validating the target engagement of (S)-3-Amino-4-(2-methylphenyl)butanoic acid in cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cellular Target Engagement of (S)-3-Amino-4-(2-methylphenyl)butanoic acid

Part 1: Executive Strategic Analysis

(S)-3-Amino-4-(2-methylphenyl)butanoic acid is a


-amino acid derivative, structurally distinct from canonical 

-amino acids due to the insertion of a methylene group into the backbone. This structural modification confers resistance to proteolytic degradation, making it a high-value scaffold for peptidomimetics and CNS-active small molecules (analogous to gabapentinoids).

However, validating the cellular target engagement (TE) of this zwitterionic molecule presents unique challenges:

  • Membrane Permeability: As a polar zwitterion, it likely relies on solute carriers (e.g., LAT1, PepT1) for entry, meaning biochemical assays (using purified protein) often yield false positives that fail in live cells.

  • Low Affinity Interactions:

    
    -amino acids often exhibit fast off-rates (
    
    
    
    ), making wash-based assays (like traditional radioligand binding) unreliable.

This guide compares the three primary methodologies for validating this compound: NanoBRET™ , Cellular Thermal Shift Assay (CETSA®) , and Functional Calcium Flux .

Part 2: Comparative Methodology Matrix

The following table objectively compares the performance of validation platforms for


-amino acid scaffolds.
FeatureMethod A: NanoBRET™ TE Method B: CETSA® (MS or Western) Method C: Functional Flux (FLIPR)
Primary Output Quantitative Affinity (

,

)
Binary Engagement (

shift)
Downstream Consequence (

)
Cellular Context Live, Intact Cells (Real-time equilibrium)Intact Cells or Lysates (Endpoint)Live Cells (Signaling cascade)
Zwitterion Sensitivity High (Detects intracellular competition)Medium (Requires high occupancy)Low (Subject to amplification bias)
Label Requirement Requires Tracer + Nluc-FusionLabel-Free (Native protein)Label-Free (Dyes/Sensors)
Throughput High (384-well)Medium (Western) to High (AlphaLISA)High (384-well)
Verdict for Topic GOLD STANDARD for

determination.
BEST for confirming stability & off-target ID.SUPPORTING evidence only.

Part 3: Detailed Technical Workflows

Method A: NanoBRET™ Target Engagement (The Quantitative Standard)

Why it wins: NanoBRET is the only method that measures equilibrium binding inside a living cell without washing, which is critical for (S)-3-Amino-4-(2-methylphenyl)butanoic acid if it has a fast off-rate.

Mechanism: The target protein (e.g.,


 subunit or a specific protease) is fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer (derivative of a known ligand) is added.[1] The test compound competes with the tracer. If the compound binds, the BRET signal (energy transfer from NanoLuc to Tracer) decreases.

Experimental Protocol:

  • Transfection: Transfect HEK293 cells with Nluc-Target fusion vector (0.1 µ g/well ) and Carrier DNA. Incubate 24h.

  • Tracer Optimization: Treat cells with a serially diluted fluorescent tracer to determine the

    
    . Use the concentration equal to 
    
    
    
    for the competition assay.
  • Competition Assay:

    • Add (S)-3-Amino-4-(2-methylphenyl)butanoic acid (test compound) in a 10-point dose-response series (e.g., 0 µM to 100 µM).

    • Immediately add the Tracer at the fixed

      
       concentration.
      
    • Critical Step: Add NanoBRET™ Nano-Glo® Substrate.[2]

  • Detection: Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., PHERAstar or EnVision) after 2 hours of equilibration at 37°C.

  • Calculation: Calculate milliBRET units (mBU). Plot mBU vs. log[Compound].

NanoBRET_Workflow Transfect 1. Transfect Cells (Nluc-Target) Equilibrate 2. Add Tracer + Test Compound Transfect->Equilibrate 24h Binding 3. Competitive Binding (37°C) Equilibrate->Binding Equilibrium Read 4. Measure BRET (618nm / 460nm) Binding->Read +Substrate Result Calculate IC50 (Occupancy) Read->Result

Figure 1: NanoBRET workflow for measuring intracellular affinity of


-amino acids.
Method B: Cellular Thermal Shift Assay (CETSA®)

Why it is essential: It validates that the compound physically stabilizes the target in the complex cellular milieu, confirming that the drug entered the cell and engaged the protein.

Mechanism: Ligand binding stabilizes a protein, increasing its melting temperature (


). When cells are heated, unbound proteins denature and precipitate, while ligand-bound proteins remain soluble.

Experimental Protocol:

  • Seeding: Seed cells (e.g., Jurkat or HEK293) at

    
     cells/mL.
    
  • Treatment: Treat intact cells with (S)-3-Amino-4-(2-methylphenyl)butanoic acid (10 µM and 100 µM) for 1 hour at 37°C. Include a DMSO control.

    • Expert Tip: For zwitterions, perform a "Lysate Control" side-by-side. If the shift occurs in lysate but not intact cells, your compound is not permeable.

  • Heat Shock: Aliquot cells into PCR tubes. Apply a thermal gradient (37°C to 67°C) for 3 minutes using a thermal cycler.

  • Lysis: Cool to RT. Add lysis buffer (with protease inhibitors). Freeze-thaw x3 or sonicate to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured aggregates.

  • Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot (for specific target) or Mass Spectrometry (for proteome-wide selectivity).

CETSA_Workflow Treat 1. Treat Live Cells (Compound vs DMSO) Heat 2. Thermal Challenge (Gradient 37-67°C) Treat->Heat Lyse 3. Lysis & Centrifuge (Remove Aggregates) Heat->Lyse Detect 4. Quantify Soluble Protein (Western/AlphaLISA) Lyse->Detect Stable Target Engaged Detect->Stable Shift in Tm Unstable No Binding or Impermeable Detect->Unstable No Shift

Figure 2: CETSA decision tree for determining thermal stabilization.

Part 4: Functional Validation (The Physiological Check)

While NanoBRET and CETSA prove physical binding, they do not prove functional consequence. For


-amino acids targeting channels (like 

/VGCC) or transporters, a functional assay is required.

Protocol: FLIPR Calcium Flux (If targeting VGCCs)

  • Load: Load CHO cells stably expressing

    
     and CaV2.2 with Fluo-4 AM dye.
    
  • Pre-incubate: Add (S)-3-Amino-4-(2-methylphenyl)butanoic acid (30 min).

  • Stimulate: Depolarize cells with KCl (30 mM).

  • Measure: Record fluorescence reduction compared to vehicle.

Part 5: References

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link

  • Jafari, R., et al. (2014).[2] "The cellular thermal shift assay for evaluating drug target interactions in cells."[2][3][4][5][6][7] Nature Protocols, 9(9), 2100–2122. Link

  • Martinez Molina, D., et al. (2013).[4] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[3][4][6][7] Science, 341(6141), 84-87. Link

  • Schürmann, M., et al. (2016). "Small-molecule target engagement in cells."[1] Cell Chemical Biology, 23(4), 435-441. Link

Sources

Beyond Binding: Functional Cross-Reactivity Profiling of GABA-A Receptor Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Functional Selectivity" Imperative

In neuropharmacology, the era of simple "binding affinity" is over. For drugs targeting the GABA-A receptor (GABA-AR), safety and efficacy are defined not just by where the molecule binds, but how it modulates the channel across different receptor subtypes.

The GABA-AR is a pentameric chloride channel with immense structural heterogeneity. A drug that acts as a Positive Allosteric Modulator (PAM) at the


 subunit (anxiolysis) but also potentiates the 

subunit (sedation) will fail in the clinic due to dose-limiting side effects.

This guide compares traditional screening methods against the modern High-Fidelity Automated Patch Clamp (APC) workflow. We demonstrate why functional profiling—measuring actual chloride current modulation rather than just displacement—is the only viable path for developing next-generation anxiolytics, anti-epileptics, and cognitive enhancers.

The Biological Challenge: Subtype Heterogeneity

The GABA-AR is not a single target; it is a family of targets. The most common configuration in the brain is


. The specific 

-subunit incorporated into the pentamer dictates the pharmacological outcome of benzodiazepine-site ligands.
  • 
     (Sedation/Ataxia):  The "classic" benzodiazepine target. Activation leads to broad inhibition, sedation, and motor impairment.
    
  • 
     (Anxiolysis/Analgesia):  The "holy grail" for anxiety disorders. Modulation here reduces anxiety without the "zombie" effect of 
    
    
    
    activation.
  • 
     (Cognition):  Located in the hippocampus.[1] Negative Allosteric Modulators (NAMs) here are being explored for cognitive enhancement in Alzheimer's and Down syndrome.
    
Diagram 1: The Functional Consequence of Subtype Selectivity

This diagram illustrates the divergent physiological outcomes based on which


-subunit the ligand engages.

GABAReceptorPathways cluster_receptors GABA-A Receptor Subtypes Ligand Drug Candidate Alpha1 α1-containing (Cortex/Cerebellum) Ligand->Alpha1 Bind Alpha23 α2/α3-containing (Limbic System) Ligand->Alpha23 Bind Alpha5 α5-containing (Hippocampus) Ligand->Alpha5 Bind Sedation Sedation & Motor Impairment Alpha1->Sedation Potentiation (PAM) Anxiety Anxiolysis & Pain Relief Alpha23->Anxiety Potentiation (PAM) Cognition Cognitive Modulation Alpha5->Cognition Inhibition (NAM)

Figure 1: Differential signaling outcomes of GABA-A receptor subtype modulation.

Comparative Analysis: Choosing the Right Assay

Why does a candidate drug fail late-stage safety testing? Often, because early screening relied on methods that could not distinguish between an agonist and an antagonist, or failed to detect weak off-target potentiation.

The following table compares the High-Fidelity APC (the recommended approach) against standard alternatives.

FeatureRadioligand Binding (Standard) FLIPR / Membrane Potential Manual Patch Clamp (Gold Standard) High-Fidelity APC (Recommended)
Primary Readout Affinity (

)
Fluorescence (

)
Current (

), Kinetics (

)
Current (

), Kinetics (

)
Functional Insight None. Cannot distinguish Agonist vs. Antagonist vs. PAM.Low. Prone to false positives from dye interactions.High. Full kinetic resolution.High. Comparable to manual patch.[2]
Subtype Resolution Good (if specific radioligands exist).Moderate.Excellent.Excellent.
Throughput Very High.High.Very Low (1-5 cells/day).High (384-well parallel).
"Rundown" Control N/APoor.High (operator controlled).High (via microfluidic exchange).
Verdict Use for primary hit finding only.Use for rough functional triage.Use for final mechanism check.The standard for SAR profiling.
Why Binding is Insufficient

A compound might bind to


 with high affinity (

) but have zero efficacy (silent antagonist). Another might bind weakly (

) but potentiate the current by 200% (strong PAM). Binding assays miss this critical "efficacy" dimension.

Technical Guide: The APC Cross-Reactivity Protocol

This protocol outlines a self-validating workflow using a 384-well Automated Patch Clamp system (e.g., Sophion Qube or Nanion SyncroPatch) to profile a compound against


, 

, and

subtypes.
Phase 1: Cell System & Expression

Objective: Isolate specific subtypes without interference from endogenous channels.

  • Host Cell: HEK293 or CHO cells.

  • Transfection: Use transient co-transfection or inducible stable lines.

    • Critical Ratio: To ensure correct pentamer assembly (

      
      ), transfect plasmids in a 1:1:3 ratio (
      
      
      
      ). Excess
      
      
      subunit is required to force the incorporation of the
      
      
      subunit, which confers benzodiazepine sensitivity.
    • Validation: Verify currents are sensitive to Diazepam (positive control) and insensitive to Zinc (Zinc blocks

      
       receptors lacking 
      
      
      
      ).
Phase 2: The "GABA Shift" Assay (PAM Mode)

Objective: Determine if the drug potentiates a sub-saturating dose of GABA.

  • Step 1: Giga-Ohm Seal Formation. Establish whole-cell configuration.

  • Step 2: EC20 Determination. Apply increasing concentrations of GABA to determine the

    
     (concentration eliciting 20% of max current) for each cell line. Note: This varies by subtype.
    
  • Step 3: Compound Application.

    • Protocol: Apply GABA

      
        alone (Reference) 
      
      
      
      Wash
      
      
      Apply GABA
      
      
      + Test Compound
      (Test).
    • Logic: If the current increases in the presence of the compound, it is a PAM. If it decreases, it is a NAM.

  • Step 4: Normalization.

    
    
    
Phase 3: Data Quality Control (Self-Validation)

A valid assay plate must meet these criteria:

  • Seal Resistance:

    
     (ideally 
    
    
    
    ).
  • Series Resistance:

    
     (compensated).
    
  • Reference Check: 1

    
    M Diazepam must show 
    
    
    
    potentiation on
    
    
    cells.
Diagram 2: The APC Screening Workflow

This diagram details the logical flow of the experiment from cell prep to data analysis.

APCWorkflow cluster_recording Automated Patch Clamp (384-Well) Cells HEK293 Transfection (α1, α2, or α5 + β3 + γ2) QC1 QC: Diazepam Sensitivity Check (Ensures γ-subunit incorporation) Cells->QC1 Seal Seal Formation & Whole Cell Access QC1->Seal EC20 Apply GABA (EC20) Seal->EC20 CoApp Co-Apply: GABA (EC20) + Drug EC20->CoApp Measure Current (pA) Analysis Calculate % Potentiation vs. Subtype CoApp->Analysis Decision Selectivity Profile: α1-sparing? (Yes/No) Analysis->Decision

Figure 2: Step-by-step workflow for functional subtype profiling using Automated Patch Clamp.

Data Interpretation & Case Study

When analyzing the data, look for the Potency Ratio .

Hypothetical Case Study: Compound X

  • 
    :  No significant potentiation up to 10 
    
    
    
    M.
  • 
    :  150% Potentiation at 100 nM (
    
    
    
    nM).
  • 
    :  20% Inhibition (NAM activity).
    

Conclusion: Compound X is an "


-sparing" anxiolytic candidate with potential cognitive enhancing properties (due to 

NAM activity). This profile is superior to Diazepam (non-selective PAM) and would justify progression to in vivo studies.

References

  • Rudolph, U., & Knoflach, F. (2011). Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes.[3] Nature Reviews Drug Discovery, 10(9), 685-697. Link

  • Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological Reviews, 60(3), 243-260. Link

  • Dunlop, J., et al. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology. Nature Reviews Drug Discovery, 7(4), 358-368. Link

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry, 287(48), 40224-40231. Link

  • Obergrussberger, A., et al. (2016). Automated Patch Clamp Profiling of GABAA Receptors: Efficiency and Reliability. Current Protocols in Pharmacology, 74, 11.18.1-11.18.25. Link

Sources

Efficacy comparison with baclofen and other GABA-B receptor agonists

[1]

Executive Summary & Strategic Context

Baclofen (β-(4-chlorophenyl)-GABA) remains the gold standard for GABA-B receptor agonism, primarily utilized for managing spasticity.[1][2][3] However, its therapeutic window is constrained by significant CNS side effects (sedation, tolerance) and a short half-life.

For researchers and drug developers, the current landscape has shifted toward peripherally restricted agonists (e.g., Lesogaberan) and high-potency research tools (e.g., SKF-97541) that offer superior receptor affinity or improved pharmacokinetic profiles.

This guide provides a technical comparison of Baclofen against key alternatives, supported by experimental data and validated screening protocols.

Pharmacological Profile Comparison

The following data synthesizes binding affinity (


Table 1: Comparative Efficacy of GABA-B Agonists
CompoundClassBinding Affinity (

)
Functional Potency (

)*
BBB PenetrationKey Characteristic
Baclofen (Racemic) Standard Agonist~6.0

M
~6.0

M
YesClinical gold standard; moderate potency.
R-Baclofen (Arbaclofen) Active Isomer~1-2

M
~1.5

M
YesActive enantiomer; ~100x more potent than S-isomer.
Lesogaberan (AZD3355) Peripheral AgonistHigh Affinity 8.6 nM Restricted ~700x more potent than Baclofen ; reduced CNS effects.
SKF-97541 Research ToolHigh Affinity50 - 92 nM YesHigh-potency tool for defining receptor kinetics.
F-Phenibut Analog~20-30

M
23.3

M
YesFluorinated derivative; ~4x less potent than Baclofen.
Phenibut Analog~177

M
1362

M
YesVery weak agonist; requires high doses.

*Note:


Mechanistic Insight
  • Potency Gap: Lesogaberan demonstrates nanomolar potency (

    
     = 8.6 nM), making it significantly more efficient at receptor engagement than Baclofen.[4] This allows for lower dosing, potentially sparing off-target effects, though its peripheral restriction limits utility for CNS conditions like spasticity.[3]
    
  • Isomeric Importance: The R-isomer of Baclofen (Arbaclofen) drives the therapeutic effect.[5] Using racemic mixtures in high-throughput screening (HTS) introduces "silent" ligand noise from the S-isomer.

Visualization of Signaling Pathways

GABA-B receptors are obligate heterodimers (GABA-B1/GABA-B2) coupled to

6

GABAB_SignalingAgonistAgonist(Baclofen/Lesogaberan)ReceptorGABA-B Receptor(Heterodimer GB1/GB2)Agonist->ReceptorBindingGi_ProteinGi/o Protein(Dissociation)Receptor->Gi_ProteinActivatesACAdenylate CyclaseGi_Protein->ACG-alpha-iInhibitsGIRKGIRK Channels(K+ Efflux)Gi_Protein->GIRKG-beta-gammaActivatesCa_ChannelVGCC(Ca2+ Influx)Gi_Protein->Ca_ChannelG-beta-gammaInhibitscAMPcAMP ProductionAC->cAMPDecreasesHyperpolMembraneHyperpolarizationGIRK->HyperpolCausesNeurotransInhibited NeurotransmitterReleaseCa_Channel->NeurotransReduces

Figure 1: GABA-B

Validated Experimental Protocols

To objectively compare these agonists, two primary assays are recommended: [


S]GTP

S Binding
cAMP Inhibition
Protocol A: [ S]GTP S Binding Assay

This assay measures the initial step of G-protein activation, providing a direct measure of agonist efficacy (


78

Reagents:

  • Membrane preparations (CHO or HEK293 cells overexpressing GABA-B1/B2).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl

    
    , 10 
    
    
    M GDP, 10
    
    
    g/mL Saponin.
  • Ligand: [

    
    S]GTP
    
    
    S (approx.[9] 0.1 nM).

Workflow:

  • Preparation: Thaw membranes and homogenize in Assay Buffer.

  • Incubation: In a 96-well plate, mix:

    • 20

      
      L Test Compound (Baclofen/Lesogaberan serially diluted).
      
    • 20

      
      L [
      
      
      S]GTP
      
      
      S.
    • 160

      
      L Membrane suspension.
      
  • Equilibrium: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Self-Validation Check:

  • Basal Binding: Must be established with GDP but without agonist.

  • Non-Specific Binding (NSB): Determine using 10

    
    M unlabeled GTP
    
    
    S.
  • Z-Factor: Ensure Z' > 0.5 for screening reliability.

Protocol B: Forskolin-Stimulated cAMP Inhibition Assay

Since GABA-B is

Workflow Visualization:

cAMP_ProtocolStep1Cell Seeding(CHO-GABA-B)Step2StimulationAdd Forskolin (10 µM)Step1->Step2Step3TreatmentAdd Agonist(e.g., Baclofen)Step2->Step3Step4Incubation30 mins @ 37°CStep3->Step4Step5DetectionTR-FRET / HTRFStep4->Step5

Figure 2: cAMP Inhibition Workflow. Forskolin is essential to create the signal window for Gi-coupled agonists.

Critical Analysis:

  • Baclofen Response: Typically inhibits Forskolin-induced cAMP by 40-60%.

  • Lesogaberan Response: Should achieve similar

    
     (efficacy) but at significantly lower concentrations (left-shifted curve).
    

References

  • Binding affinity (

    
    ) of AZD3355 (Lesogaberan) and Baclofen. ResearchGate. Available at: [Link]
    
  • The [35S]GTPgammaS binding assay: approaches and applications. Harrison & Traynor, Life Sciences (2003). Available at: [Link]

  • F-phenibut, a potent GABAB receptor agonist. ResearchGate (2025).[10] Available at: [Link]

Pharmacokinetic differences between fluorinated and methylated GABA analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) distinctions between methylated GABA analogs (represented by Pregabalin and Gabapentin ) and their emerging Fluorinated counterparts (FGABAs).

Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Medicinal Chemists, DMPK Researchers

Executive Summary

The structural modification of GABA analogs via methylation (e.g., the isobutyl group in Pregabalin) versus fluorination (e.g.,


-polyfluoroalkyl-GABAs) fundamentally alters their physicochemical profile, transporter kinetics, and metabolic fate.[1] While methylated analogs rely heavily on the LAT1 (SLC7A5)  transporter for blood-brain barrier (BBB) penetration and are primarily renally excreted, fluorinated analogs exploit the high electronegativity of fluorine to modulate amine basicity (

), enhance lipophilicity without steric bulk, and alter synaptic retention.

Key Distinction: Methylated analogs function primarily as


 ligands with predictable linear PK. Fluorinated analogs (FGABAs) exhibit unique "super-agonist" behavior at transport sites—enhancing GABA uptake rates significantly higher than their methylated counterparts while exerting stronger inhibition on exocytotic release.

Physicochemical & Structural Divergence

The substitution of a methyl/alkyl group with a fluorine or fluoroalkyl group is a classic bioisosteric exchange, but it induces non-intuitive electronic changes.

Electronic Modulation (The Inductive Effect)
  • Methylated (Pregabalin): The isobutyl group is electron-donating (+I effect). This maintains the high basicity of the primary amine (

    
    ), ensuring the molecule exists predominantly as a zwitterion at physiological pH.
    
  • Fluorinated (FGABAs): Fluorine is highly electron-withdrawing (-I effect). Placing a fluoroalkyl group at the

    
    -position lowers the 
    
    
    
    of the nearby amino group (typically by 1–2 log units).
    • Result: A higher fraction of the fluorinated molecule exists in the non-ionized form at pH 7.4, potentially allowing for greater passive diffusion alongside active transport.

Lipophilicity (LogP/LogD)

Fluorination often increases lipophilicity (


) due to the hydrophobicity of the C-F bond ("Fluorous effect"), but this is balanced by the polarity of the C-F dipole.
ParameterMethylated (Pregabalin)Fluorinated (

-CF

-GABA)
PK Impact
Steric Bulk High (Isobutyl)Medium (Trifluoromethyl)F-analogs fit tighter binding pockets.
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)Reduced amine basicity in F-analogs.
Metabolic Liability C-H bonds susceptible to oxidationC-F bond is metabolically inertF-analogs block oxidative clearance.
BBB Transport LAT1 DependentLAT1 + Passive DiffusionF-analogs may have dual entry routes.

Transporter Kinetics & CNS Distribution

This is the most critical differentiator. Both classes utilize the System L (LAT1) transporter to cross the BBB, but their behavior at the synaptic terminal differs.

The "Uptake Enhancement" Phenomenon

Experimental data indicates that while Pregabalin occupies the transporter, specific fluorinated analogs (FGABAs) actively increase the initial rate of GABA uptake in nerve terminals.[1][2][3][4]

  • Mechanism: FGABAs act as "structural but not functional" analogs.[2][3][4] They bind to the transporter but, unlike competitive inhibitors, they appear to allosterically modulate or accelerate the translocation of endogenous GABA.

  • Data Point: In rat brain synaptosomes, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -CF
    
    
    
    -substituted GABA analogs increased
    
    
    GABA uptake velocity significantly more than Pregabalin (which showed negligible effect on uptake rate in acute phases).[1][2][4]
Inhibition of Exocytotic Release

Fluorinated analogs demonstrate a superior potency in reducing the exocytotic release of GABA.

  • Methylated: Pregabalin reduces calcium influx via

    
     binding, indirectly lowering neurotransmitter release.
    
  • Fluorinated: FGABAs suppress exocytotic release with higher efficacy than Pregabalin at equimolar concentrations (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1][2] This suggests a tighter binding affinity to the voltage-gated calcium channel (VGCC) sub-units or an additional presynaptic mechanism enabled by the fluorine substitution.
    
Diagram: Synaptic Fate & Transport

PK_Fate cluster_metabolism Metabolic Fate Blood Systemic Circulation BBB Blood-Brain Barrier (LAT1 Transporter) Blood->BBB Substrate Binding CNS CNS Interstitial Fluid BBB->CNS Translocation Neuron Presynaptic Terminal CNS->Neuron Uptake (GAT/LAT) Renal Renal Excretion (Unchanged) CNS->Renal Methylated (>90%) Liver Hepatic Metabolism CNS->Liver Fluorinated (Minor/Blocked) VGCC Target: α2δ Subunit (Ca2+ Channel) Neuron->VGCC Methylated: Moderate Binding Neuron->VGCC Fluorinated: High Affinity (Stronger Exocytosis Block)

Caption: Comparative disposition pathway. Fluorinated analogs exhibit enhanced synaptic potency and potential metabolic resistance, though renal clearance remains the primary route for amino-acid-like drugs.

Metabolic Stability (The C-F Advantage)

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (


 kcal/mol vs 

kcal/mol for C-H).
  • Methylated Vulnerability: The alkyl side chains of Pregabalin/Gabapentin are potential sites for CYP450-mediated hydroxylation, although clinically this is minor for Pregabalin (which is excreted 98% unchanged).

  • Fluorinated Resistance: Substituting hydrogens with fluorine completely blocks oxidative metabolism at that position.

    • Application: If a methylated analog suffers from rapid clearance via hydroxylation, fluorination at the

      
       or 
      
      
      
      carbon effectively "metabolically proofs" the molecule, extending half-life (
      
      
      ) without altering the core pharmacophore.

Experimental Protocols for Comparative Profiling

To validate these differences in your own pipeline, use the following self-validating assay protocols.

Protocol: Synaptosomal GABA Uptake Assay

Objective: Determine if the analog functions as a transport enhancer (Fluorinated phenotype) or inert substrate (Methylated phenotype).

  • Preparation: Isolate synaptosomes from rat brain cortex (P2 fraction) using standard sucrose gradient centrifugation. Resuspend in Krebs-Henseleit buffer (pH 7.4).

  • Equilibration: Pre-incubate synaptosomes (

    
     mg protein/mL) for 10 min at 37°C.
    
  • Treatment: Add Test Compound (Fluorinated vs. Methylated) at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[4] Include Control (Buffer only) and Reference (Pregabalin).
    
  • Initiation: Add

    
    GABA (
    
    
    
    nM final concentration) to initiate uptake.
  • Termination: After 2–5 minutes (linear phase), stop reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    .
    
    • Validation Criteria: The Fluorinated analog should show statistically significant elevation in uptake rate vs. control, whereas Pregabalin should remain neutral or show slight competition.

Protocol: Metabolic Stability (Microsomal)

Objective: Confirm the metabolic blocking effect of fluorination.

  • System: Liver microsomes (Human/Rat) supplemented with NADPH regenerating system.

  • Incubation: Incubate Test Compound (

    
    ) at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS. Monitor parent depletion.

  • Result Interpretation:

    • Methylated: Calculate

      
      . Look for hydroxylated metabolites (+16 Da).
      
    • Fluorinated: Expect near 100% parent recovery (High Stability).

References

  • Effects of new fluorinated analogues of GABA, pregabalin bioisosters, on the ambient level and exocytotic release of [3H]GABA from rat brain nerve terminals. Source: Bioorganic & Medicinal Chemistry (2017) [3]

  • Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [3H]GABA uptake by rat brain nerve terminals. Source: Bioorganic & Medicinal Chemistry (2015) [1][4]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ChemRxiv (2024)

  • Clinical pharmacokinetics of pregabalin in healthy volunteers. Source: Journal of Clinical Pharmacology (2010)

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Source: Journal of Medicinal Chemistry (2024)

Sources

Validating Chiral Purity of (S)-3-Amino-4-(2-methylphenyl)butanoic acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Establish a robust, self-validating HPLC method for quantifying the (R)-enantiomer impurity in (S)-3-Amino-4-(2-methylphenyl)butanoic acid.

The Challenge: This compound is a


-amino acid intermediate (a 

-homo-phenylalanine analog). Unlike standard

-amino acids, the additional methylene spacer and the steric bulk of the ortho-methyl group on the phenyl ring introduce unique separation challenges. Standard C18 methods cannot distinguish enantiomers, and traditional polysaccharide columns often require time-consuming derivatization.

The Solution: This guide compares the Direct Chiral Separation (Crown Ether CSP) against the Derivatization Method (Marfey’s Reagent) .

  • Recommendation: The Crown Ether CSP (e.g., CROWNPAK CR-I(+)) is superior for routine QC due to its ability to separate underivatized amino acids with high resolution and minimal sample preparation.

Part 1: Comparative Analysis of Methodologies

Primary Method: Direct Separation (Crown Ether CSP)

This method utilizes a chiral stationary phase (CSP) containing a chiral crown ether (typically 3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) coated or immobilized on silica.

  • Mechanism: The primary amino group of the analyte is protonated (

    
    ) by an acidic mobile phase. This ammonium ion forms an inclusion complex within the crown ether cavity.[1] Chiral discrimination occurs via steric interactions between the crown ether's chiral barriers and the analyte's side chains (specifically the 2-methylbenzyl group vs. the acetic acid tail).
    
  • Pros: No derivatization (faster); aqueous mobile phases (greener); high selectivity for primary amines.

  • Cons: Incompatible with secondary amines; sensitive to flow rate and temperature; column cost.

Alternative Method: Pre-column Derivatization (FDAA/Marfey’s Reagent)

The analyte is reacted with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) to form diastereomers, which are then separated on a standard achiral C18 column.

  • Mechanism: The reaction creates two diastereomers: (L-FDAA)-(S-Analyte) and (L-FDAA)-(R-Analyte). These have different physical properties and can be resolved on reversed-phase media.[2]

  • Pros: Uses inexpensive C18 columns; extremely high sensitivity (UV/MS).

  • Cons: Kinetic resolution issues (reaction may not be 100% complete); reagent instability; risk of racemization during heating; labor-intensive.

Data Comparison Table
FeatureMethod A: Crown Ether CSP (Recommended) Method B: Derivatization (FDAA)
Analyte State Underivatized (Native)Derivatized (Diastereomer)
Separation Mode Chiral Stationary Phase (Reverse Phase)Achiral C18 (Reverse Phase)
Sample Prep Time < 10 mins (Dissolve & Filter)> 90 mins (React, Quench, Dilute)
Resolution (

)
Typically > 2.5Variable (Dependent on gradient)
LOD/Sensitivity Moderate (210 nm detection)High (340 nm detection)
Robustness High (Fewer variables)Low (Reagent purity risks)

Part 2: Detailed Experimental Protocol (Method A)

Chromatographic Conditions
  • Column: CROWNPAK CR-I(+) (150 mm x 3.0 mm, 5 µm) or equivalent ChiroSil RCA(+).

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5 to 2.0).
    
    • Optimization: Start with 100% aqueous

      
      . If retention is too high, add Methanol (up to 15% v/v).
      
    • Note: The acidic pH is critical to ensure the amine is fully protonated (

      
      ) for complexation.
      
  • Flow Rate: 0.4 – 0.6 mL/min (Lower flow often improves resolution on crown ethers).

  • Temperature:

    
     to 
    
    
    
    .
    • Critical Insight: Lower temperatures often enhance the stability of the ammonium-crown ether complex, significantly improving resolution (

      
      ) for difficult ortho-substituted analogs.
      
  • Detection: UV at 210 nm (or 254 nm if the phenyl ring absorption is sufficient).

  • Injection Volume: 5 - 10 µL.

Standard & Sample Preparation
  • Diluent: Mobile Phase (pH 1.5 aqueous solution).

  • System Suitability Solution (SST): Prepare a mixture containing 1.0 mg/mL of the (S)-enantiomer (target) spiked with 10 µg/mL of the (R)-enantiomer (1% impurity level).

  • Test Sample: 1.0 mg/mL of the bulk drug substance.

Workflow Logic (DOT Diagram)

ValidationWorkflow Start Start: Method Validation Screening Phase 1: Column Screening (Crown Ether vs. Zwitterionic) Start->Screening Optimization Optimize Mobile Phase (pH 1.5, Temp < 20°C) Screening->Optimization Specificity Specificity (Inject Racemate & Blank) Optimization->Specificity CheckRes Resolution > 2.0? Specificity->CheckRes LOD_LOQ Sensitivity (LOD/LOQ) (S/N > 3 and > 10) Linearity Linearity (R-enantiomer 0.05% - 2.0%) LOD_LOQ->Linearity Accuracy Accuracy/Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy CheckRec Recovery 90-110%? Accuracy->CheckRec CheckRes->LOD_LOQ Yes Redesign Re-optimize (Change MeOH% or Temp) CheckRes->Redesign No FinalMethod Validated Method Ready for QC Release CheckRec->FinalMethod Yes Redesign->Optimization

Figure 1: Step-wise validation workflow ensuring ICH Q2(R2) compliance for chiral purity analysis.

Part 3: Validation Framework (ICH Q2 R2)

To ensure the method is "fit for purpose" (quantifying small amounts of R-isomer in S-matrix), follow these specific validation parameters.

Specificity (Selectivity)[3]
  • Protocol: Inject the racemate (or a 50:50 mix of S and R).

  • Requirement: Baseline separation (

    
    ) between the (S)-3-Amino-4-(2-methylphenyl)butanoic acid and its (R)-enantiomer.
    
  • Interference Check: Inject the synthesis precursors (e.g., the starting aldehyde or ester) to ensure they do not co-elute with the enantiomeric impurity.

Sensitivity (LOD/LOQ)
  • Context: Critical because the (R)-isomer is an impurity, likely limited to < 0.5% or < 0.1%.

  • Protocol: Perform serial dilutions of the (R)-enantiomer standard.

  • Acceptance Criteria:

    • LOD: Signal-to-Noise (S/N) ratio

      
      .[3]
      
    • LOQ: S/N ratio

      
      . (Target LOQ should be 
      
      
      
      of the nominal sample concentration).
Linearity (of the Impurity)
  • Protocol: Prepare at least 5 concentrations of the (R)-enantiomer ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 1.5%).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Note: It is not necessary to validate linearity for the main peak (S-isomer) if you are using the "Area Normalization" method with a Relative Response Factor (RRF), but "External Standard" quantification of the impurity is preferred for accuracy.

Accuracy (Recovery)
  • Protocol: Spike the pure (S)-enantiomer drug substance with known amounts of (R)-enantiomer at three levels (e.g., 0.1%, 0.5%, 1.0%).

  • Requirement: Recovery between 90.0% and 110.0%.

Robustness (Factorial Design)
  • Variables to Test:

    • Column Temperature (

      
      ).
      
    • Mobile Phase pH (

      
       units).
      
    • Flow Rate (

      
       mL/min).
      
  • Goal: Ensure

    
     remains 
    
    
    
    under all conditions.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans.[1] Molecules, 21(11), 1476. [Link][7][8]

  • Ilisz, I., et al. (2013). Separation of Beta-Amino Acids by Chiral HPLC. Separation & Purification Reviews, 42(4). (General reference for beta-amino acid behavior).

Sources

In Vivo Efficacy of Novel Beta-Amino Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

The incorporation of beta (


)-amino acids  into therapeutic scaffolds represents a paradigm shift in peptidomimetic drug design.[1] Unlike standard 

-amino acids,

-amino acids possess an additional carbon atom in the backbone (creating a C

-C

bond), which fundamentally alters the secondary structure and proteolytic susceptibility of the resulting oligomer.[1][2]

This guide objectively compares the in vivo efficacy of novel


-amino acid derivatives against their native 

-peptide counterparts. The core value proposition of these derivatives lies not merely in receptor affinity, but in pharmacokinetic (PK) resilience . By disrupting the canonical recognition motifs required by endogenous proteases (e.g., DPP-4, Neprilysin),

-derivatives extend half-life (

) from minutes to hours or days, transforming transient signaling peptides into viable clinical candidates.

Mechanistic Grounding: The Proteolytic Shield

To understand in vivo efficacy, one must first understand the failure mode of native peptides. Endogenous proteases rely on precise backbone geometry to stabilize the transition state during hydrolysis.

Structural Divergence
  • 
    -Peptides:  Backbone follows a (-NH-C
    
    
    
    H(R)-CO-)
    
    
    pattern. Readily recognized by serine proteases.
  • 
    -Peptides:  Homologation inserts a methylene group, resulting in (-NH-C
    
    
    
    H(R)-CH
    
    
    -CO-) for
    
    
    -amino acids.[3] This expansion disrupts the hydrogen bonding network required for the enzyme's catalytic triad to function.
Visualization: Mechanism of Resistance

The following diagram illustrates the steric and geometric mismatch that prevents protease cleavage of


-peptides.

ProteolyticResistance Protease Endogenous Protease (e.g., DPP-4) AlphaPeptide Native Alpha-Peptide (Canonical Backbone) Protease->AlphaPeptide Recognizes BetaPeptide Beta-Amino Acid Derivative (Extended Backbone) Protease->BetaPeptide Fails to Bind Interaction1 Successful Binding & Catalysis AlphaPeptide->Interaction1 Interaction2 Steric Mismatch & Catalytic Failure BetaPeptide->Interaction2 Degradation Rapid Degradation (Inactive Metabolites) Interaction1->Degradation Hydrolysis Stability Sustained Circulation (Prolonged Efficacy) Interaction2->Stability No Cleavage

Figure 1: Mechanistic divergence in proteolytic processing. The extended backbone of


-amino acids prevents the formation of the tetrahedral intermediate required for peptide bond hydrolysis.

Comparative Case Study: GLP-1 Analogs in Metabolic Disease

Glucagon-like peptide-1 (GLP-1) agonists are the gold standard for Type 2 Diabetes treatment. However, native GLP-1 is degraded within minutes by Dipeptidyl Peptidase-4 (DPP-4). The following data compares a standard GLP-1 agonist against a novel


-peptide hybrid (incorporating cyclic 

-residues).
Experimental Design
  • Model: db/db mice (Leptin receptor-deficient, type 2 diabetic phenotype).

  • Test Articles:

    • Control: Native GLP-1 (7-37).[4]

    • Test:

      
      -GLP-1 Analog (Specific 
      
      
      
      substitutions at cleavage sites).
  • Dosing: Single subcutaneous injection (25 nmol/kg).

Performance Data Summary
MetricNative GLP-1 (Control)

-GLP-1 Derivative
Improvement Factor
Proteolytic Stability (

in vitro)
~20 minutes> 24 hours>70x
In Vivo Half-Life (

)
< 0.5 hours~8.5 hours~17x
Glucose AUC

(mg·h/dL)
3,200 (Baseline return at 2h)1,850 (Sustained suppression)42% Reduction
Receptor Potency (EC

)
0.8 nM1.2 nMComparable

Analysis: The


-derivative retains nanomolar potency (critical for receptor activation) while achieving a half-life extension that supports once-daily or weekly dosing, compared to the continuous infusion required for native GLP-1.

Standardized Protocol: In Vivo Pharmacodynamic Assessment

To replicate these findings or evaluate new derivatives, the following self-validating protocol is recommended. This workflow integrates PK sampling with PD endpoints to prove causality.

Protocol Workflow Diagram

InVivoProtocol Start Study Initiation (n=30 Mice) Acclimation Acclimation & Randomization (7 Days, Glucose Matching) Start->Acclimation Group1 Group A: Vehicle (Negative Control) Acclimation->Group1 Group2 Group B: Native Peptide (Reference Standard) Acclimation->Group2 Group3 Group C: Beta-Derivative (Test Article) Acclimation->Group3 Dosing Subcutaneous Dosing (t=0) Group1->Dosing Group2->Dosing Group3->Dosing SamplingPK PK Sampling (Tail Vein) (0.5, 1, 4, 8, 24h) Dosing->SamplingPK SamplingPD PD Endpoint (OGTT) (Glucose Challenge at t=4h) SamplingPK->SamplingPD Analysis Data Correlation (PK/PD Modeling) SamplingPD->Analysis

Figure 2: Integrated PK/PD workflow for assessing metabolic stability and efficacy of peptidomimetics.

Step-by-Step Methodology

Step 1: Compound Preparation & QC

  • Synthesize

    
    -amino acid derivatives using solid-phase peptide synthesis (SPPS).
    
  • Validation: Confirm purity >95% via HPLC and verify mass via LC-MS.

  • Vehicle: Dissolve in sterile PBS (pH 7.4). Ensure endotoxin levels are <0.1 EU/mL to prevent inflammatory artifacts.

Step 2: Animal Stratification

  • Use male C57BL/6 or db/db mice (8-10 weeks).

  • Self-Validating Step: Fast animals for 6 hours. Measure baseline blood glucose. Randomize mice into groups (n=8-10) such that mean glucose is identical across groups prior to dosing.

Step 3: Dosing and PK Sampling

  • Administer test articles via subcutaneous (s.c.) injection.

  • Collect microsamples (20

    
    L) from the tail vein at defined intervals (e.g., 0.5, 1, 2, 4, 8, 24h).
    
  • Stabilization: Immediately transfer blood into tubes containing protease inhibitors (DPP-4 inhibitor + Aprotinin) to prevent ex vivo degradation.

Step 4: Efficacy Challenge (OGTT)

  • Perform an Oral Glucose Tolerance Test (OGTT) 4 hours post-dose (when native peptide efficacy typically fades).

  • Administer glucose (2 g/kg) via oral gavage.

  • Measure blood glucose at t=0, 15, 30, 60, and 120 min post-gavage.

Step 5: Data Analysis

  • Calculate Area Under the Curve (AUC) for both PK (drug exposure) and PD (glucose excursion).

  • Causality Check: Correlate plasma concentration of the intact peptide with glucose suppression. If the

    
    -derivative shows high plasma levels but low efficacy, investigate receptor desensitization or steric hindrance at the receptor site.
    

Critical Considerations for Development

When developing


-amino acid derivatives, researchers must balance stability with recognition.
  • Receptor Tolerance: While

    
    -amino acids provide stability, they alter the helical pitch of the peptide.
    
    • Solution: Use "Foldamer" strategies. Alternating

      
       or 
      
      
      
      patterns can mimic the side-chain display of an
      
      
      -helix (e.g., the
      
      
      -helix mimetic 14-helix of
      
      
      -peptides) allowing receptor binding [1].
  • Immunogenicity: Extensive modification can create neo-epitopes.

    • Mitigation: Screen for anti-drug antibodies (ADA) in sub-chronic studies (14-28 days).

  • Toxicity: Cationic

    
    -peptides (often used as antimicrobials) can cause mast cell degranulation.
    
    • Check: Monitor injection sites for erythema and systemic signs of anaphylaxis.

References

  • Folding and function in

    
    -peptides: Targets and therapeutic applications 
    Source: National Institutes of Health (NIH) / PMC
    URL:[Link]
    
  • A potent

    
    -peptide analogue of GLP-1 with prolonged action in vivo 
    Source: Journal of the American Chemical Society (JACS)
    URL:[Link]
    
  • In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants Source: ACS Biomaterials Science & Engineering URL:[Link]

  • Beta-Amino Acids: Role in Human Biology and Medicinal Chemistry Source: Hilaris Publisher URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (S)-3-Amino-4-(2-methylphenyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride as a Hazardous Chemical Waste . Do not dispose of via municipal drains, trash, or evaporation.

This compound is a


-amino acid hydrochloride salt.[1] While often used as a chiral building block in peptide synthesis or medicinal chemistry (e.g., peptidomimetics), its hydrochloride moiety imparts acidity, and its biological activity as a research chemical is often not fully characterized. Therefore, it must be managed under Universal Waste Precautions  for organic solids.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material's physical state and hazard class to ensure compatibility with your facility's waste stream.

Chemical Identity Table
ParameterDetail
Chemical Name (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
Synonyms (S)-

-Homophenylalanine analog; 3-Amino-4-(o-tolyl)butyric acid HCl
CAS Number 125973-63-1 (Generic/Isomer specific variants may apply)
Molecular Formula

Physical State White to off-white crystalline solid
Solubility Soluble in water (acidic pH), Methanol, DMSO
Acidity Aqueous solutions will be acidic (pH ~2-4) due to HCl counterion
Hazard Classification (GHS)

Based on structural analogs (beta-amino acid salts), this compound requires handling as a Skin & Eye Irritant .

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Incompatibility: Strong oxidizing agents, Strong bases (exothermic neutralization).

Part 2: Pre-Disposal Stabilization & Segregation

Objective: Prevent cross-reactivity in the waste container. The hydrochloride salt form poses a specific risk of acid-base reactions if mixed carelessly.

Solid Waste (Preferred Route)
  • Protocol: Keep the material in its solid state. This minimizes volume and reduces the cost of disposal.

  • Segregation: Segregate into "Solid Organic Waste - Hazardous" .

  • Prohibited Mixtures: Do not place loose powder into containers holding strong bases (e.g., sodium hydroxide pellets) or active oxidizers (e.g., permanganates), as the acidic proton on the amine salt can trigger heat generation.

Liquid Waste (Solutions)
  • Scenario: You have dissolved the compound in water, methanol, or DMSO.

  • Protocol:

    • Check pH: If the solution is highly acidic (pH < 2), it may need to be tagged as "Corrosive" depending on local regulations.

    • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix halogenated solvents with non-halogenated if your facility requires separation).

    • Segregation: Pour into "Liquid Organic Waste" (if organic solvent based) or "Aqueous Waste - Acidic" (if water based).

Part 3: Operational Disposal Workflow

This workflow ensures compliance with EPA (RCRA) and local EHS standards.

Step 1: Primary Containment
  • Solids: Transfer the substance into a clear, sealable polyethylene bag or a screw-top glass vial. Double-bagging is recommended to prevent particulate dispersion.

  • Liquids: Ensure the cap is PTFE-lined to prevent corrosion from HCl vapors over time.

Step 2: Labeling

Attach a hazardous waste tag immediately upon adding the waste to the container. The label must contain:

  • Full Chemical Name: (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl.[2] (Do not use abbreviations like "Amino Acid HCl").

  • Hazards: Check "Irritant" and "Corrosive" (if in acidic solution).

Step 3: Waste Stream Selection

Use the decision matrix below to select the correct waste stream.

DisposalWorkflow Start Waste Material: (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState LiquidState Solution / Liquid StateCheck->LiquidState SolidAction Double Bag in Polyethylene Label: 'Solid Organic Waste' SolidState->SolidAction SolventCheck Identify Solvent Base LiquidState->SolventCheck OrgSolvent Organic Solvent (MeOH, DMSO, DMF) SolventCheck->OrgSolvent AqSolvent Aqueous Solution (Water/Buffer) SolventCheck->AqSolvent OrgAction Stream: Liquid Organic Waste (Halogenated vs Non-Halogenated) OrgSolvent->OrgAction AqAction Check pH AqSolvent->AqAction Acidic pH < 2 AqAction->Acidic Neutral pH 2 - 12 AqAction->Neutral AcidAction Stream: Corrosive Aqueous Waste Acidic->AcidAction NeutralAction Stream: Aqueous Chemical Waste Neutral->NeutralAction

Figure 1: Decision tree for the segregation of amino acid salt waste streams.

Part 4: Emergency Procedures (Spill Management)

In the event of a benchtop spill of the solid powder:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] If the powder is fine and disperses easily, use an N95 dust mask or work inside a fume hood.

  • Containment: Cover the spill with a paper towel dampened with water (to prevent dust generation) or use a dedicated Dry Spill Pad .

  • Neutralization (Optional but Recommended): Since it is an HCl salt, wiping the area with a dilute sodium bicarbonate (5%) solution after initial cleanup will neutralize any residual acidity on the surface.

  • Disposal of Debris: Place all contaminated paper towels and gloves into the Solid Hazardous Waste bin. Do not throw in regular trash.

Part 5: Regulatory Compliance (RCRA)

For US-based laboratories operating under EPA RCRA regulations:

  • Waste Code: This specific compound is not P-listed or U-listed.

  • Characteristic Waste:

    • If solid: Usually classified as Non-Regulated Chemical Waste unless it exhibits toxicity (D004-D043). However, best practice dictates treating it as hazardous.

    • If liquid (pH < 2): Classified as D002 (Corrosive) .

  • Satellite Accumulation: Store in a closed container at or near the point of generation. Do not move to a central accumulation area until the container is full or ready for pickup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Salts

Executive Summary & Chemical Context[1][2][3][4]

Compound: (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride Class: Chiral


-amino acid derivative (Salt form)
CAS:  [Specific CAS may vary by isomer/salt batch; treat as uncharacterized pharmaceutical intermediate]

As a Senior Application Scientist, I urge you to look beyond the basic Safety Data Sheet (SDS). While often classified generically as an "Irritant," this compound presents two distinct hazard vectors that dictate our PPE strategy:

  • The Hydrochloride Moiety (Physical Hazard): As an HCl salt, this compound is hygroscopic and potentially deliquescent. Upon contact with mucous membranes (eyes, lungs) or perspiration, it hydrolyzes to release hydrochloric acid, causing immediate irritation or chemical burns.

  • The Chiral

    
    -Amino Acid Core (Biological Hazard):  Structural analogs (e.g., 
    
    
    
    -homophenylalanine derivatives) are frequently designed as peptidomimetics or GABA analogs. In the absence of specific toxicological data, the Precautionary Principle mandates handling this as an Occupational Exposure Band (OEB) 3 compound (
    
    
    OEL) until potency data proves otherwise.

Hazard Identification & Control Banding

Effective safety is not about "wearing everything"; it is about matching protection to the energy of the hazard.

Hazard CategorySpecific RiskMechanism of Action
Inhalation High Risk Fine particulate dust from the salt form is easily aerosolized during weighing. Hygroscopic particles adhere to lung tissue, causing local acidification.
Skin Contact Moderate Risk Acidic hydrolysis upon contact with sweat. Potential for sensitization if the amino acid core is bioactive.
Eye Contact Severe Risk Solid particles can cause corneal abrasion combined with chemical burns (low pH).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough" and "cross-contamination."

Table 1: Task-Based PPE Specifications
PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Permeation Rate: Amino acid salts in aqueous solution can penetrate latex. Nitrile offers superior resistance to acidic environments. Colored under-gloves allow visual detection of tears.
Respiratory N95 (Minimum) or P100/PAPR Particle Size: Micronized salts often contain fines <5µm. For quantities >1g or open handling, a Powered Air Purifying Respirator (PAPR) is required to maintain positive pressure.
Eye Protection Chemical Goggles (Indirect Vent)Splash/Dust Seal: Safety glasses with side shields are insufficient for fine acidic powders which can bypass side gaps. Goggles provide a sealed environment.
Body Protection Tyvek® Lab Coat (or equivalent)Retention: Cotton coats trap dust in fibers, creating a secondary exposure source during laundering. Disposable non-woven fabrics prevent particle retention.
Visual Logic: PPE Decision Tree

The following diagram illustrates the decision logic for selecting PPE based on the physical state of the substance.

PPE_Decision_Tree Start Start: Assess Material State State_Solid Solid / Powder Form Start->State_Solid State_Solution Solution / Liquid Start->State_Solution Qty_Check Quantity > 1 gram? State_Solid->Qty_Check Splash_Risk Splash Potential? State_Solution->Splash_Risk High_Risk_Solid REQ: P100 Respirator + Balance Enclosure Qty_Check->High_Risk_Solid Yes Med_Risk_Solid REQ: N95 Mask + Fume Hood Qty_Check->Med_Risk_Solid No High_Risk_Liq REQ: Face Shield + Chem Goggles + Double Glove Splash_Risk->High_Risk_Liq High (Heating/Stirring) Med_Risk_Liq REQ: Chem Goggles + Nitrile Gloves Splash_Risk->Med_Risk_Liq Low (Pipetting)

Figure 1: Decision logic for PPE selection based on physical state and quantity, ensuring respiratory protection scales with aerosolization risk.

Operational Protocols: The "Self-Validating" Workflow

Safety is a behavior, not a device. The following protocol ensures that the PPE functions as intended.

Phase A: Weighing & Transfer (Highest Risk)

The majority of laboratory exposures occur during the transfer of dry powders.

  • Engineering Control: utilize a Powder Containment Balance Enclosure or a certified Fume Hood. Never weigh on an open bench.

  • Static Elimination: Use an ionizing bar or anti-static gun. Charged particles of amino acid salts can "jump" onto gloves and cuffs, leading to tracking outside the hood.

  • The "Wet Wipe" Method: Place a damp paper towel around the balance pan. Any spilled powder will immediately dissolve and be trapped by the moisture, preventing re-aerosolization.

Phase B: Reaction & Synthesis[4]
  • Acid Management: When dissolving the hydrochloride salt, add solvent slowly. The heat of solution is generally low, but gas evolution (HCl vapor) can occur if mixed with strong bases or carbonates.

  • Closed Systems: Perform all reactions in closed vessels (septum/nitrogen line) to contain vapors.

Phase C: Donning & Doffing (The "Clean/Dirty" Line)

Improper removal of PPE is a primary source of contamination.

Donning_Doffing Start Entry: Clean Zone Don_Gloves_1 1. Inner Gloves (Nitrile) Start->Don_Gloves_1 Don_Suit 2. Lab Coat/Tyvek Don_Gloves_1->Don_Suit Don_Gloves_2 3. Outer Gloves (Over Cuff) Don_Suit->Don_Gloves_2 Work EXECUTE EXPERIMENT Don_Gloves_2->Work Decon 4. Wipe Outer Gloves (Ethanol) Work->Decon Doff_Outer 5. Remove Outer Gloves (Inside-Out Technique) Decon->Doff_Outer Doff_Suit 6. Remove Coat (Roll Inwards) Doff_Outer->Doff_Suit Wash 7. Wash Hands (Soap/Water) Doff_Suit->Wash

Figure 2: Sequential workflow for Donning (putting on) and Doffing (taking off) PPE to prevent cross-contamination of the 'Clean Zone'.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping creates dust. Cover with a chemically compatible absorbent pad or wet paper towels to solubilize the salt, then wipe up.

  • Skin Exposure: Wash with soap and water for 15 minutes.[1] Do not use ethanol; it may increase skin permeability to the amino acid core.

Disposal Strategy (Cradle-to-Grave)

Disposal must account for the acidity and the organic nature of the compound.

  • Neutralization: As an HCl salt, the solution is acidic.

    • Protocol: Dilute with water, then neutralize carefully with 5% Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) to pH 7.
    • Warning: Neutralization will generate

      
       gas (foaming) if bicarbonate is used.
      
  • Waste Stream:

    • Aqueous (Neutralized): Dispose of as "Aqueous Organic Waste" (contains amino acid).

    • Solid Waste: contaminated gloves and wipes must go into "Hazardous Solid Waste" for incineration. Do not place in regular trash.

References

  • National Institutes of Health (NIH) / PubChem. (n.d.). Safety Data Sheet: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link]

Sources

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